Loflucarban
Description
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(4-fluorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2S/c14-8-5-9(15)7-12(6-8)18-13(19)17-11-3-1-10(16)2-4-11/h1-7H,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNUMLOCJMCLIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC2=CC(=CC(=C2)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60229492 | |
| Record name | Loflucarban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60229492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790-69-2 | |
| Record name | Loflucarban | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=790-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Loflucarban [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000790692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluonilid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76851 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Loflucarban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60229492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Loflucarban | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.215 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LOFLUCARBAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QO0F8648P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Investigating the Antifungal Properties of Loflucarban: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Published: November 13, 2025
Abstract
Loflucarban, a halogenated carbanilide derivative, has been identified as a potent antimycotic agent. This technical guide synthesizes the currently available data on the antifungal properties of this compound, with a focus on its activity against clinically relevant fungal species. Due to the limited publicly available research, this document highlights the existing evidence and underscores the need for further investigation to fully elucidate its therapeutic potential. This guide presents the known quantitative data, discusses the likely mechanisms of action based on its chemical class, and outlines the standard experimental protocols used in the assessment of antifungal compounds.
Introduction
Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. The emergence of drug-resistant fungal strains necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. This compound (also known as Fluonilid) is a carbanilide derivative that has demonstrated antifungal activity. This document aims to provide a comprehensive technical overview of the existing research on this compound's antifungal properties to inform further research and development efforts.
Quantitative Antifungal Activity
Specific minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) data for this compound against key fungal pathogens such as Candida, Aspergillus, and Dermatophyte species are not extensively detailed in publicly accessible scientific literature. However, one study on otomycosis (fungal ear infections) reported a broad MIC range for this compound (Fluonilid) of >100 µg/mL to 1 µg/mL against a majority of the 186 fungal isolates tested. This study included 59 species from 26 genera of molds and 2 genera of yeasts, indicating a wide spectrum of activity. The lack of species-specific data prevents a detailed quantitative comparison.
To facilitate future comparative analysis, the following table structure is proposed for organizing forthcoming quantitative data on this compound's antifungal activity.
Table 1: In Vitro Antifungal Susceptibility of this compound
| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC (µg/mL) | Reference |
| Candida albicans | ATCC 90028 | Data not available | Data not available | Data not available | |
| Aspergillus fumigatus | ATCC 204305 | Data not available | Data not available | Data not available | |
| Trichophyton rubrum | Clinical Isolate | Data not available | Data not available | Data not available |
Mechanism of Action
The precise molecular mechanism of action for this compound has not been definitively elucidated in available research. However, based on the known mechanisms of other carbanilide derivatives, it is hypothesized that this compound may disrupt the fungal cell membrane integrity. Carbanilides are known to interfere with the lipid bilayer, leading to increased permeability and leakage of essential cellular components, ultimately resulting in cell death.
Further research is required to determine if this compound's antifungal activity involves the inhibition of specific enzymes, such as those involved in ergosterol biosynthesis, a common target for azole antifungals. It is also possible that it may affect other cellular processes unique to fungi.
A proposed logical workflow for investigating the mechanism of action is presented below.
Initial Screening of Loflucarban Against Pathogenic Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro screening of Loflucarban (also known as Fluonilid), an antimycotic agent. The document details its reported antifungal activity, outlines standardized experimental protocols for susceptibility testing, and explores potential mechanisms of action through common fungal signaling pathways. This guide is intended to serve as a foundational resource for further research and development of this compound as a potential antifungal therapeutic.
Antifungal Activity of this compound
This compound has been evaluated for its in vitro efficacy against a wide array of pathogenic fungi. The primary quantitative measure of antifungal activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the drug that prevents visible growth of a microorganism.
Data Presentation
A key study by Maher et al. (1982) evaluated the antifungal activity of six antimycotic agents, including this compound (Fluonilid), against 186 fungal isolates from 180 cases of otomycosis. These isolates comprised 59 species from 26 genera of molds and 2 genera of yeasts. The study provides a summary of the MIC values for this compound.
| Compound | Fungal Isolates | Reported MIC Range (µg/mL) | Reference |
| This compound (Fluonilid) | Majority of 59 tested fungal species | 1 to >100 | Maher A, et al. (1982)[1] |
Note: The specific MIC values for individual fungal species were not detailed in the available abstract. The provided range indicates varied susceptibility among the tested fungi.
Experimental Protocols
Standardized protocols are crucial for the accurate and reproducible assessment of antifungal activity. The following section details a typical experimental methodology for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent like this compound, based on established guidelines.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely accepted technique for determining the MIC of antifungal agents and is recommended by bodies such as the Clinical & Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific pathogenic fungus.
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Sterile RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
96-well microtiter plates
-
Fungal inoculum, standardized to a specific concentration (e.g., 0.5-2.5 x 10³ CFU/mL)
-
Positive control (fungal inoculum in medium without drug)
-
Negative control (medium only)
-
Incubator
Procedure:
-
Preparation of Drug Dilutions: A serial two-fold dilution of this compound is prepared in the 96-well plates using the RPMI-1640 medium. This creates a gradient of drug concentrations.
-
Inoculum Preparation: The fungal isolate is grown on an appropriate agar medium. A suspension of fungal conidia or yeast cells is prepared in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium to achieve the final desired inoculum concentration.
-
Inoculation: Each well containing the drug dilution is inoculated with the standardized fungal suspension. Control wells are also included.
-
Incubation: The microtiter plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.
-
Reading of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (or a significant reduction in turbidity) compared to the positive control.
Experimental Workflow Diagram
Potential Mechanism of Action and Signaling Pathways
The precise molecular mechanism of action for this compound is not well-documented in publicly available literature. However, by examining the common mechanisms of other antifungal agents, we can infer potential targets and signaling pathways that could be investigated for this compound.
Antifungal drugs typically function by targeting structures or pathways that are unique to fungi, thereby minimizing toxicity to the host. Key targets include the fungal cell wall, the cell membrane, and nucleic acid synthesis.
Disruption of the Fungal Cell Membrane
A primary target for many antifungal drugs is ergosterol, a sterol component of the fungal cell membrane that is absent in mammalian cells.
-
Polyenes (e.g., Amphotericin B): These drugs bind to ergosterol, forming pores in the cell membrane. This leads to leakage of intracellular components and ultimately cell death.
-
Azoles (e.g., Fluconazole, Ketoconazole): This class of antifungals inhibits the enzyme lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis. The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt membrane integrity and function.
Inhibition of Cell Wall Synthesis
The fungal cell wall, composed primarily of glucans, chitin, and mannoproteins, is another attractive target as it is essential for fungal viability and absent in humans.
-
Echinocandins (e.g., Caspofungin): These drugs inhibit β-(1,3)-D-glucan synthase, a key enzyme in the synthesis of β-glucan polymers. This weakens the cell wall, leading to osmotic instability and cell lysis.
Fungal Signaling Pathways in Response to Antifungal Stress
Fungi have evolved sophisticated signaling pathways to respond to environmental stresses, including the presence of antifungal drugs. Understanding these pathways can provide insights into drug mechanisms and resistance.
-
Cell Wall Integrity (CWI) Pathway: This pathway is activated in response to cell wall stress, such as that induced by echinocandins. It is a MAPK (mitogen-activated protein kinase) cascade that coordinates compensatory cell wall synthesis to counteract the drug's effects.
-
High Osmolarity Glycerol (HOG) Pathway: This pathway is another critical MAPK cascade that responds to osmotic stress. Some antifungal agents that disrupt the cell membrane can trigger this pathway.
Future research into the mechanism of action of this compound should investigate its effects on ergosterol biosynthesis, cell membrane permeability, and cell wall integrity. Furthermore, analyzing the activation of key stress response pathways like the CWI and HOG pathways upon this compound treatment could elucidate its molecular target.
Conclusion
The initial screening data indicates that this compound possesses antifungal activity against a broad range of pathogenic fungi, although with variable potency. This technical guide provides the foundational information and standardized methodologies required for researchers to conduct further, more detailed investigations into its antifungal properties. Elucidating its precise mechanism of action and its interaction with fungal signaling pathways will be critical steps in evaluating its potential as a clinically useful antifungal agent.
References
An In-depth Technical Guide to the Chemical Synthesis of Loflucarban for Research
Introduction: Loflucarban, with the chemical name N-(4-chlorophenyl)-N'-(2,6-difluorobenzoyl)urea, is a substituted urea derivative of interest in various research fields, including as a potential antimycotic agent. This guide provides a detailed overview of the primary synthetic routes for this compound, tailored for researchers, scientists, and drug development professionals. The methodologies presented are based on established synthetic strategies for analogous N-benzoyl-N'-phenylurea compounds.
Two principal synthetic pathways for this compound have been identified, offering flexibility in precursor selection and reaction conditions.
-
Route 1: The reaction of 4-chloroaniline with 2,6-difluorobenzoyl isocyanate.
-
Route 2: The reaction of 4-chlorophenyl isocyanate with 2,6-difluorobenzamide.[1]
This document outlines the detailed experimental protocols for both synthetic routes, presents key quantitative data in a structured format, and provides a visual representation of the synthetic pathways.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of the precursors and the final product, this compound.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Precursors | ||||
| 4-Chloroaniline | C₆H₆ClN | 127.57 | 69-72 | White to pale yellow solid[2] |
| 2,6-Difluorobenzoyl isocyanate | C₈H₃F₂NO₂ | 183.11 | Not available | Not available |
| 4-Chlorophenyl isocyanate | C₇H₄ClNO | 153.57 | 29-32 | Colorless to yellow liquid or crystals[3] |
| 2,6-Difluorobenzamide | C₇H₅F₂NO | 157.12 | 144-148 | White crystalline solid |
| Product | ||||
| This compound | C₁₄H₉ClF₂N₂O₂ | 310.68 | Not available | White to off-white solid[4] |
Experimental Protocols
The following protocols are adapted from established methods for the synthesis of structurally similar compounds.[1] Researchers should conduct their own optimization and safety assessments.
Route 1: From 4-Chloroaniline and 2,6-Difluorobenzoyl isocyanate
This route involves the direct addition of an amine to an isocyanate, a common and generally high-yielding method for urea formation.
Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloroaniline (1.0 equivalent) in a suitable anhydrous solvent such as toluene or dichloromethane.
-
Addition of Isocyanate: While stirring the solution at room temperature, add a solution of 2,6-difluorobenzoyl isocyanate (1.0 equivalent) in the same solvent dropwise from the dropping funnel.
-
Reaction: Continue stirring the reaction mixture at room temperature for a period of 30 minutes to 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). The product is expected to precipitate out of the solution as it forms.
-
Isolation: After the reaction is complete, collect the precipitated solid by filtration.
-
Purification: Wash the crude product with a small amount of cold solvent (e.g., toluene) to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent such as acetone or ethanol to yield pure this compound.
Route 2: From 4-Chlorophenyl isocyanate and 2,6-Difluorobenzamide
This alternative pathway involves the reaction of an isocyanate with an amide, which may require heating to proceed to completion.
Methodology:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, combine 2,6-difluorobenzamide (1.0 equivalent) and 4-chlorophenyl isocyanate (1.0 equivalent) in a high-boiling point aromatic solvent such as xylene.
-
Reaction: Heat the mixture to reflux (approximately 140°C for xylene) and maintain this temperature for several hours (e.g., 2 to 20 hours). The reaction should be monitored by TLC to determine its completion.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product, this compound, is expected to crystallize out of the solution. Collect the solid product by filtration.
-
Purification: Wash the collected solid with a small amount of the reaction solvent (xylene) and then recrystallize from a suitable solvent like acetone to obtain the purified product.
Mandatory Visualizations
The following diagrams illustrate the synthetic pathways for this compound.
Caption: Synthetic Pathways to this compound.
Caption: General Experimental Workflow for this compound Synthesis.
References
- 1. US4564639A - N-(2,6-Difluorobenzoyl-N-'-(2-fluoro-4-halophenyl)urea - Google Patents [patents.google.com]
- 2. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chlorophenyl Isocyanate | C7H4ClNO | CID 7693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(4-Chlorophenyl)-N'-(2,6-difluorobenzoyl)-urea [cymitquimica.com]
Loflucarban: A Technical Whitepaper on its Potential as a Novel Antimycotic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Loflucarban, a halogenated thiocarbanilide derivative also known as Fluonilid, has demonstrated notable potential as an antimycotic agent. This document provides a comprehensive technical overview of the existing research on this compound, focusing on its antifungal activity, putative mechanism of action, and the experimental methodologies used for its evaluation. Quantitative data from cited studies are presented in a structured format to facilitate analysis and comparison. Furthermore, this guide includes detailed, generalized experimental protocols and visual diagrams to elucidate experimental workflows and potential molecular interactions, aiming to support further research and development in the field of antifungal therapeutics.
Introduction
The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, necessitates the exploration of novel therapeutic agents. This compound (3,5-Dichloro-4'-fluorothiocarbanilide) is a compound that has shown promise in this regard. Early studies have indicated its efficacy against a broad spectrum of fungal pathogens. This whitepaper aims to consolidate the available scientific information on this compound, providing a detailed resource for researchers and professionals involved in the discovery and development of new antifungal drugs.
Quantitative Antimycotic Activity
The primary quantitative data on this compound's antifungal activity comes from a study by Maher et al. (1982), which evaluated its efficacy against a wide range of fungi isolated from clinical cases of otomycosis.
Table 1: Summary of Minimum Inhibitory Concentration (MIC) for this compound (Fluonilid)
| Fungal Isolates | Number of Species | Genera of Moulds | Genera of Yeasts | MIC Range (µg/mL) | Reference |
| 186 fungi from otomycosis cases | 59 | 26 | 2 | >100 to 1 | [Maher A, et al., 1982] |
This table summarizes the general findings from the key study. The original publication should be consulted for detailed MIC values for each of the 59 fungal species.
Experimental Protocols
Generalized Broth Microdilution Method for MIC Determination
This protocol outlines a typical procedure for assessing the in vitro antifungal activity of this compound.
-
Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 28-35°C) until sufficient growth is achieved.
-
A suspension of fungal spores or cells is prepared in a sterile saline or buffer solution.
-
The suspension is standardized to a specific concentration (e.g., 1 x 10^6 to 5 x 10^6 cells/mL) using a spectrophotometer or hemocytometer.
-
-
Preparation of this compound Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Serial twofold dilutions of the this compound stock solution are prepared in a liquid growth medium (e.g., RPMI-1640) in 96-well microtiter plates. The final concentration range should be selected to encompass the expected MIC values (e.g., 0.125 to 256 µg/mL).
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized fungal suspension.
-
Positive (medium and inoculum without this compound) and negative (medium only) control wells are included.
-
The plates are incubated at an appropriate temperature and for a sufficient duration (e.g., 24-72 hours) to allow for fungal growth.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction) compared to the positive control. Growth inhibition can be assessed visually or by measuring the optical density using a microplate reader.
-
Putative Mechanism of Action
Specific studies detailing the precise molecular mechanism of action for this compound are not available in the public domain. However, as a member of the thiocarbanilide chemical class, its antifungal activity is likely attributed to the disruption of critical fungal cellular processes. Thiourea derivatives have been reported to interfere with fungal cell wall biosynthesis and biofilm formation.
The proposed mechanism involves the inhibition of key fungal enzymes essential for maintaining cell wall integrity. The thiourea moiety (-NH-C(=S)-NH-) is a critical pharmacophore that can form hydrogen bonds and electrostatic interactions with the active sites of these enzymes, leading to their inactivation. This disruption of the cell wall results in increased permeability, loss of cellular contents, and ultimately, fungal cell death.
Signaling Pathways
Currently, there is no specific information available from the provided search results that identifies the signaling pathways directly inhibited or modulated by this compound. Further research is required to elucidate its effects on fungal signaling cascades, which could reveal novel therapeutic targets and provide a more comprehensive understanding of its antimycotic properties. Potential areas of investigation could include pathways involved in cell wall integrity (e.g., the PKC or HOG pathways) or stress response pathways that are activated upon cell wall damage.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of new antifungal agents. The available data indicates its potent, broad-spectrum activity. However, a significant knowledge gap remains concerning its precise mechanism of action and its impact on fungal signaling pathways.
Future research should focus on:
-
Comprehensive in vitro and in vivo studies: To establish a more detailed profile of its antifungal activity against a wider range of clinically relevant fungal pathogens, including resistant strains.
-
Mechanism of action studies: To identify the specific molecular targets and biochemical pathways affected by this compound. This could involve enzymatic assays, proteomic and transcriptomic analyses.
-
Structure-activity relationship (SAR) studies: To synthesize and evaluate derivatives of this compound to optimize its potency, selectivity, and pharmacokinetic properties.
-
Toxicology studies: To assess the safety profile of this compound and its derivatives in preclinical models.
A deeper understanding of this compound's antimycotic properties will be instrumental in realizing its full therapeutic potential and in the rational design of next-generation antifungal drugs.
Loflucarban: A Review of its Limited Pharmacological Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loflucarban, also known as fluonilid, is identified in scientific literature as a potent antimycotic agent.[1] Despite this classification, publicly available data on its basic pharmacology is exceedingly scarce, hindering a comprehensive understanding of its mechanism of action, pharmacokinetic profile, and overall therapeutic potential. This technical guide summarizes the limited existing information on this compound, highlighting the significant gaps in current knowledge.
Chemical Properties
| Property | Value | Source |
| Chemical Name | 3,5-Dichloro-4'-fluorothiocarbanilide | PubChem |
| Synonyms | This compound, Fluonilid | PubChem |
| Molecular Formula | C13H9Cl2FN2S | PubChem |
| Molecular Weight | 315.2 g/mol | PubChem |
| CAS Number | 790-69-2 | PubChem |
Antimycotic Activity
The primary evidence for this compound's antifungal activity comes from a 1982 study by Maher et al., which evaluated six antimycotic agents for the treatment of otomycosis (fungal ear infection).[1] In this study, this compound was referred to by its synonym, fluonilid.
Quantitative Data
The study by Maher et al. provides the only available quantitative data on this compound's in vitro efficacy.[1]
| Fungal Isolates | Number of Species Tested | Minimum Inhibitory Concentration (MIC) Range (µg/ml) |
| Various molds and yeasts from otomycosis cases | 59 | >100 to 1 |
Experimental Protocols
The experimental protocol for the in vitro antifungal activity of this compound is described in the study by Maher et al. (1982).[1]
Title: Otomycosis: an experimental evaluation of six antimycotic agents
Methodology for Minimum Inhibitory Concentration (MIC) Determination:
-
Fungal Isolates: 186 fungi were isolated from 180 clinical cases of otomycosis, comprising 59 species of molds and 2 genera of yeasts.[1]
-
Antimycotic Agents Tested: Clotrimazole, tolnaftate, iodochlorhydroxyquin, fluonilid (this compound), natamycin, and polymyxin B sulphate.[1]
-
Method: The specific method for MIC determination was not detailed in the abstract, but it was an in vitro evaluation of the antifungal activity of the six substances.[1]
Mechanism of Action
The precise mechanism of action for this compound has not been elucidated in any publicly available scientific literature. However, as a thiourea derivative, its antifungal properties might be attributed to mechanisms observed in other compounds of the same chemical class. It is crucial to note that the following are potential mechanisms and have not been experimentally confirmed for this compound.
-
Inhibition of Fungal Enzymes: Some thiourea derivatives have been shown to target essential fungal enzymes. Molecular docking studies on other novel acyl thioureas suggest potential inhibition of 14α-demethylase (CYP51) and N-myristoyltransferase (NMT).[2] 14α-demethylase is a key enzyme in the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane. N-myristoyltransferase is involved in protein modification that is essential for fungal viability.
Potential Antifungal Signaling Pathway Disruption (Hypothetical)
Due to the lack of specific data for this compound, a diagram of a confirmed signaling pathway is not possible. However, a generalized workflow for investigating the mechanism of action of a novel antifungal agent like this compound can be conceptualized.
Caption: Hypothetical workflow for elucidating the mechanism of action of this compound.
Pharmacokinetics
There is no available information regarding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound in any preclinical or clinical studies.
Toxicology
No dedicated toxicology studies on this compound were identified in the public domain.
Conclusion and Future Directions
The existing data on the pharmacology of this compound is severely limited, with the only quantitative information stemming from a single in vitro study from 1982. While it has been identified as a potent antimycotic agent, the lack of a defined mechanism of action, and the complete absence of pharmacokinetic and toxicological data, prevent a thorough assessment of its therapeutic potential.
For drug development professionals and researchers, this compound represents a lead compound with demonstrated antifungal activity but requires a comprehensive preclinical research program to be considered for further development. Future research should prioritize:
-
In-depth Mechanism of Action Studies: To identify the specific molecular target(s) and signaling pathways affected by this compound.
-
Pharmacokinetic Profiling: To understand its absorption, distribution, metabolism, and excretion characteristics.
-
In vivo Efficacy Studies: To evaluate its antifungal activity in relevant animal models.
-
Comprehensive Toxicology and Safety Pharmacology Studies: To determine its safety profile.
Without these fundamental pharmacological data, this compound will remain a compound of historical interest rather than a viable candidate for modern antifungal therapy.
References
Preliminary Studies on the Antifungal Spectrum of Loflucarban: A Technical Overview
Disclaimer: Publicly available research on the antifungal properties of Loflucarban (also known as Fluonilid) is exceedingly limited. This document summarizes the available preliminary data and provides a comprehensive overview of the standard methodologies and potential mechanisms of action relevant to the study of a novel antifungal agent. The experimental protocols and signaling pathways described herein are based on established standards in mycology and are intended to serve as a framework for future investigations into this compound.
Introduction to this compound
This compound is a halogenated carbanilide that has been identified as a potent antimycotic agent. While its primary applications and full spectrum of activity are not extensively documented in peer-reviewed literature, preliminary findings suggest its potential in treating fungal infections, particularly those affecting the ear (otomycosis). Further research is necessary to fully elucidate its efficacy, mechanism of action, and clinical utility.
Quantitative Data on Antifungal Spectrum
The only available quantitative data on the antifungal spectrum of this compound comes from a study on fungal isolates from patients with otomycosis. This study provides a broad range of Minimum Inhibitory Concentrations (MICs) for a collection of fungi.
Table 1: Summary of this compound (Fluonilid) MIC Values against Fungal Isolates from Otomycosis Cases
| Fungal Group | Number of Genera/Species Tested | MIC Range (µg/mL) |
| Moulds | 26 genera, 59 species | 1 to >100 |
| Yeasts | 2 genera | 1 to >100 |
Data sourced from a study on 186 fungal isolates from 180 cases of otomycosis.[1]
Experimental Protocols for Antifungal Susceptibility Testing
Due to the absence of specific published protocols for this compound, a standardized methodology for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against filamentous fungi (moulds) is detailed below. This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method for MIC Determination (Generic Protocol)
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
3.1.1. Materials
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Fungal isolates for testing
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
3.1.2. Procedure
-
Preparation of Antifungal Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in RPMI-1640 medium to prepare a working solution at twice the highest desired final concentration.
-
-
Preparation of Fungal Inoculum:
-
Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) to induce sporulation.
-
Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).
-
Adjust the conidial suspension to a concentration of 0.5 x 10^4 to 5 x 10^4 CFU/mL using a spectrophotometer and a hemocytometer for verification.
-
-
Microtiter Plate Setup:
-
Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.
-
Add 100 µL of the working this compound solution to the first column of wells.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last dilution column.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
-
Incubation and Reading:
-
Incubate the plates at 35°C for 48-72 hours, depending on the growth rate of the fungus.
-
The MIC is determined as the lowest concentration of this compound at which there is a complete or significant (≥80%) inhibition of visible growth compared to the growth control.
-
Potential Mechanisms of Action and Signaling Pathways
The precise mechanism of action for this compound has not been reported. However, many antifungal agents exert their effects by disrupting the fungal cell membrane or cell wall, or by interfering with essential cellular processes. Below are descriptions of key fungal signaling pathways that are common targets or are affected by antifungal-induced stress.
Inhibition of Ergosterol Biosynthesis
A primary target for many antifungal drugs is the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its disruption leads to increased membrane permeability and cell death.
Cell Wall Integrity (CWI) Pathway
The fungal cell wall is a dynamic structure essential for maintaining cell shape and protecting against osmotic stress. The Cell Wall Integrity (CWI) pathway is a signaling cascade that regulates cell wall synthesis and remodeling in response to stress. Antifungal agents that damage the cell wall can activate this pathway.
High Osmolarity Glycerol (HOG) Pathway
The High Osmolarity Glycerol (HOG) pathway is another critical stress-activated signaling cascade in fungi. It is primarily activated by osmotic stress but can also be triggered by oxidative stress and other environmental insults. Some antifungal agents may induce cellular stress that leads to the activation of the HOG pathway as a survival response.
Conclusion and Future Directions
The available data on the antifungal spectrum of this compound are preliminary and highlight a significant gap in the understanding of this compound. To establish a comprehensive profile of this compound's antifungal activity, further research is essential. Future studies should focus on:
-
Broad-Spectrum MIC Testing: Determining the MIC values of this compound against a wide range of clinically relevant fungi, including species of Candida, Aspergillus, and dermatophytes, using standardized methodologies.
-
Mechanism of Action Studies: Investigating the specific molecular target of this compound, with a focus on potential inhibition of ergosterol biosynthesis or disruption of cell wall components.
-
Signaling Pathway Analysis: Elucidating the impact of this compound on key fungal signaling pathways, such as the CWI and HOG pathways, to understand the fungal stress response to the compound.
-
In Vivo Efficacy and Toxicity: Evaluating the effectiveness and safety of this compound in animal models of fungal infections.
A thorough investigation into these areas will be crucial in determining the potential of this compound as a clinically useful antifungal agent.
References
In Vitro Antifungal Activity of Loflucarban: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information presented in this document is based on limited publicly available data. A comprehensive analysis of the in vitro antifungal activity of Loflucarban is hindered by the lack of access to the full text of key research articles. The quantitative data and experimental protocols are, therefore, presented with this limitation in mind.
Introduction
This compound, also known as Fluonilid, is a synthetic thiourea derivative with the chemical formula C13H9Cl2FN2S. It has been identified as a potent antimycotic agent. This technical guide provides a summary of the currently available information on the in vitro antifungal activity of this compound, including its spectrum of activity, potential mechanisms of action, and generalized experimental protocols for its evaluation.
Quantitative Data on Antifungal Activity
The primary source of in vitro antifungal activity data for this compound comes from a study by Maher et al. (1982) focusing on fungal isolates from cases of otomycosis. While the full detailed data set is not publicly accessible, the study's abstract provides a general overview of the compound's efficacy.
Table 1: Summary of Minimum Inhibitory Concentration (MIC) for this compound
| Fungal Isolates | MIC Range (µg/mL) | Reference |
| 59 species of moulds and 2 genera of yeasts from otomycosis cases | 1 to >100 | [Maher A, et al., 1982] |
Note: The available data does not specify the MIC values for individual fungal species. The wide range suggests variable susceptibility among different fungi.
Experimental Protocols
The exact experimental protocol used by Maher et al. (1982) is not available. However, a standard methodology for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against fungal isolates from otomycosis would typically follow the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). A generalized protocol is outlined below.
Fungal Isolates and Culture Conditions
-
Isolates: Fungal strains would be isolated from clinical samples of patients diagnosed with otomycosis. Common isolates include species of Aspergillus (e.g., A. niger, A. flavus) and Candida (e.g., C. albicans, C. parapsilosis).
-
Culture Media: Fungi would be cultured on a suitable medium such as Sabouraud Dextrose Agar (SDA) to obtain pure colonies for susceptibility testing.
-
Inoculum Preparation: A standardized inoculum of fungal spores or yeast cells is prepared in a sterile saline solution or broth. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific concentration of fungal cells.
Broth Microdilution Assay for MIC Determination
The broth microdilution method is a common technique for determining the MIC of antifungal agents.
-
Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). A series of twofold dilutions of the compound are then prepared in a liquid growth medium, such as RPMI-1640, in 96-well microtiter plates.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension.
-
Controls: Positive (fungal growth without the drug) and negative (medium only) controls are included.
-
Incubation: The plates are incubated at a specific temperature (typically 35-37°C) for a defined period (usually 24-48 hours), depending on the growth rate of the fungus.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that inhibits the visible growth of the fungus.
Caption: Workflow for MIC determination.
Potential Mechanism of Action and Signaling Pathways
There is no direct experimental evidence available in the public domain detailing the specific mechanism of action or the signaling pathways affected by this compound. However, as a thiourea derivative, its antifungal activity may be attributed to mechanisms observed in other compounds of the same class. Molecular docking studies on other novel thiourea derivatives suggest potential targets in fungal cells.
Hypothetical Targets and Pathways
-
Inhibition of Ergosterol Biosynthesis: Some thiourea derivatives are predicted to target 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death.
-
Inhibition of N-myristoyltransferase (NMT): NMT is an enzyme that catalyzes the attachment of myristate, a fatty acid, to proteins. This process, known as myristoylation, is crucial for the function and localization of many proteins involved in signal transduction and cellular structure. Inhibition of NMT can disrupt these essential cellular processes.
Based on these potential targets, the following signaling pathways could be affected:
Caption: Putative mechanism of action.
Conclusion and Future Directions
This compound demonstrates in vitro antifungal activity against a range of fungi, as indicated by the available MIC data. However, a significant knowledge gap exists regarding its precise spectrum of activity, potency against specific fungal pathogens, and its molecular mechanism of action.
For a comprehensive understanding of this compound's potential as an antifungal agent, the following research is essential:
-
Detailed in vitro susceptibility testing: Determination of MIC and Minimum Fungicidal Concentration (MFC) values against a broad panel of clinically relevant fungi, including resistant strains.
-
Mechanism of action studies: Experimental validation of the predicted targets (e.g., CYP51, NMT) and elucidation of the specific signaling pathways affected by the compound.
-
In vivo efficacy studies: Evaluation of this compound's therapeutic potential in animal models of fungal infections.
-
Toxicity profiling: Assessment of the compound's safety profile.
The information provided in this guide serves as a preliminary overview and should be supplemented with further empirical research to fully characterize the antifungal properties of this compound.
The Impact of Loflucarban on Fungal Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Loflucarban, a halogenated thiocarbanilide derivative, has demonstrated notable antifungal properties. While its precise molecular mechanisms are not extensively elucidated in publicly available literature, this technical guide synthesizes the existing data and draws parallels from structurally related compounds to propose a likely mode of action. Evidence suggests that this compound's antifungal activity likely stems from the disruption of mitochondrial function and subsequent compromise of cell membrane integrity, rather than a direct inhibition of the ergosterol biosynthesis pathway. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for assessing its antifungal effects, and visual representations of the proposed signaling pathways and experimental workflows.
Introduction
This compound, also known as fluonilid, is a synthetic compound belonging to the thiocarbanilide class. While it has been investigated for its anti-infective properties, a comprehensive understanding of its impact on fungal cellular processes remains limited. The ergosterol biosynthesis pathway is a common target for many clinically successful antifungal drugs. However, the available evidence for this compound and related compounds, such as salicylanilides and other thiourea derivatives, points towards a different primary mechanism of action. This guide aims to consolidate the current knowledge and provide a framework for future research into this compound's antifungal potential.
Proposed Mechanism of Action
Based on the known mechanisms of structurally similar compounds like salicylanilides and other thiourea derivatives, the primary antifungal action of this compound is likely not the direct inhibition of the ergosterol biosynthesis pathway. Instead, a multi-faceted mechanism involving mitochondrial disruption and subsequent cell membrane permeabilization is proposed.
-
Mitochondrial Uncoupling: Thiourea and salicylanilide derivatives have been shown to act as mitochondrial uncouplers. This process disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. The dissipation of this gradient leads to a severe energy deficit within the fungal cell.
-
Increased Reactive Oxygen Species (ROS) Production: The disruption of the electron transport chain, a consequence of mitochondrial uncoupling, can lead to an increase in the production of reactive oxygen species (ROS). Elevated ROS levels cause significant oxidative stress, damaging cellular components such as lipids, proteins, and DNA.
-
Cell Membrane Permeabilization: The culmination of cellular energy depletion and oxidative damage is the loss of cell membrane integrity. This increased permeability leads to the leakage of essential intracellular components and ultimately, cell death.
It is important to note that while direct inhibition of ergosterol synthesis is not the proposed primary mechanism, the disruption of mitochondrial function can have secondary effects on cellular processes that may indirectly influence the lipid composition of the fungal cell membrane.
Quantitative Data
The most comprehensive quantitative data available for this compound's antifungal activity comes from a study by Maher et al. (1982), where its Minimum Inhibitory Concentrations (MICs) were determined against a range of fungi isolated from cases of otomycosis. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation[1].
| Fungal Group | Number of Species Tested | MIC Range (µg/mL) |
| Moulds | 59 | 1 to >100 |
| Yeasts | 2 genera | 1 to >100 |
| Table 1: Summary of Minimum Inhibitory Concentration (MIC) data for this compound (Fluonilid) against various fungal isolates. Data extracted from Maher et al. (1982)[1]. |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the antifungal properties of this compound and elucidating its mechanism of action.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is a standard method for determining the MIC of an antifungal agent against yeast and mold isolates.
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Fungal inoculum, adjusted to the appropriate concentration
-
Spectrophotometer or plate reader
Procedure:
-
Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a fungal inoculum from a fresh culture and adjust the concentration to 0.5-2.5 x 10³ cells/mL in RPMI-1640 medium.
-
Add 100 µL of the fungal inoculum to each well containing the this compound dilutions. This will bring the final volume in each well to 200 µL.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for molds, depending on the growth rate of the organism.
-
Determine the MIC by visual inspection or by measuring the absorbance at a specific wavelength (e.g., 530 nm). The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
Ergosterol Content Analysis (Gas Chromatography-Mass Spectrometry - GC-MS)
This protocol allows for the quantification of ergosterol in fungal cells to assess any potential indirect effects of this compound on sterol levels.
Materials:
-
Fungal culture treated with this compound
-
Untreated control fungal culture
-
Saponification solution (e.g., 25% alcoholic potassium hydroxide)
-
n-Heptane
-
Sterile water
-
GC-MS system
Procedure:
-
Grow fungal cultures in the presence and absence of a sub-inhibitory concentration of this compound.
-
Harvest the fungal cells by centrifugation and wash with sterile water.
-
Determine the dry weight of a portion of the cells.
-
To the remaining cell pellet, add the saponification solution and incubate at 85°C for 1 hour to hydrolyze sterol esters.
-
After cooling, add sterile water and n-heptane to extract the non-saponifiable lipids (including ergosterol).
-
Vortex vigorously and centrifuge to separate the phases.
-
Transfer the upper n-heptane layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., methanol).
-
Analyze the sample by GC-MS. Ergosterol is identified by its retention time and mass spectrum compared to a pure ergosterol standard.
-
Quantify the ergosterol content by comparing the peak area to a standard curve.
Mitochondrial Membrane Potential Assay
This assay is used to determine if this compound disrupts the mitochondrial membrane potential, a key indicator of mitochondrial function.
Materials:
-
Fungal cells
-
This compound
-
JC-1 or TMRE (fluorescent dyes sensitive to mitochondrial membrane potential)
-
FCCP or CCCP (a known mitochondrial uncoupler, as a positive control)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Grow fungal cells to the mid-logarithmic phase.
-
Treat the cells with various concentrations of this compound for a defined period. Include an untreated control and a positive control treated with FCCP or CCCP.
-
Incubate the cells with the fluorescent dye (e.g., JC-1 or TMRE) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Analyze the fluorescence of the cells using a fluorescence microscope or a flow cytometer.
-
With JC-1, healthy mitochondria with a high membrane potential will show red fluorescence, while cells with depolarized mitochondria will exhibit green fluorescence. A shift from red to green fluorescence indicates mitochondrial dysfunction.
-
With TMRE, a decrease in red fluorescence intensity indicates a loss of mitochondrial membrane potential.
-
Visualizations
Proposed Mechanism of Action for this compound
Caption: Proposed mechanism of this compound's antifungal activity.
Ergosterol Biosynthesis Pathway
Caption: Simplified overview of the fungal ergosterol biosynthesis pathway.
Experimental Workflow for Antifungal Susceptibility Testing
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
While direct evidence linking this compound to the inhibition of the ergosterol biosynthesis pathway is currently lacking, the existing data on its antifungal activity and the known mechanisms of related compounds strongly suggest an alternative mode of action. The disruption of mitochondrial function, leading to cellular energy depletion and oxidative stress, followed by a loss of cell membrane integrity, is the most probable primary mechanism. This technical guide provides a foundational understanding of this compound's potential as an antifungal agent and offers detailed protocols for its further investigation. Future research should focus on direct experimental validation of its effects on fungal mitochondria and cell membranes to fully elucidate its mechanism of action and pave the way for potential therapeutic applications.
References
Foundational Research on the Molecular Targets of Loflucarban: A Methodological Overview and Data Framework
Disclaimer: As of late 2025, publicly accessible scientific literature and patent databases lack specific details regarding the definitive molecular targets and a comprehensive mechanism of action for the thiocarbanilide antimicrobial agent, loflucarban (also known as fluonilid). Extensive searches have not yielded the foundational research necessary to construct a detailed technical guide on its specific molecular interactions, quantitative binding data, or established experimental protocols for its target identification.
This guide, therefore, serves as a methodological framework. It outlines the essential components of a technical whitepaper on a compound's molecular targets, structured to meet the requirements of researchers, scientists, and drug development professionals. While the specific data for this compound is currently unavailable, this document provides a template illustrating the expected data presentation, experimental detail, and visualizations that would be included had the foundational research been published.
Introduction to this compound and its Antimicrobial Potential
This compound, with the chemical name 3,5-Dichloro-4'-fluorothiocarbanilide, belongs to the thiocarbanilide class of compounds. This class has demonstrated broad-spectrum antibacterial activity. While the precise mechanisms are often not fully elucidated for all members of this class, proposed antibacterial actions for similar compounds involve the disruption of bacterial cell membranes and the inhibition of essential enzymes. One recent study on a thiourea derivative, for instance, demonstrated that it exerted its antibacterial effect against Methicillin-Resistant Staphylococcus aureus (MRSA) by disrupting NAD+/NADH homeostasis.[1] Further research is required to determine if this compound operates through a similar or distinct mechanism.
Hypothetical Molecular Targets of this compound
The identification of molecular targets is a critical step in drug discovery.[2] For a novel antibacterial agent like this compound, a range of potential targets could be investigated based on the known mechanisms of other antimicrobial compounds and the chemical properties of thiocarbanilides. These could include:
-
Bacterial Cell Wall Synthesis Enzymes: Inhibition of enzymes crucial for the synthesis and maintenance of the bacterial cell wall, such as penicillin-binding proteins (PBPs).
-
DNA and RNA Synthesis Machinery: Targeting enzymes like DNA gyrase, topoisomerase IV, or RNA polymerase, which are essential for bacterial replication and transcription.
-
Protein Synthesis: Interference with ribosomal function or other factors involved in bacterial protein translation.
-
Metabolic Pathway Enzymes: Inhibition of key enzymes in essential metabolic pathways, such as folate synthesis or fatty acid biosynthesis.
-
Cell Membrane Integrity: Direct interaction with and disruption of the bacterial cell membrane, leading to leakage of cellular contents and cell death.
The following diagram illustrates a generalized workflow for identifying the molecular targets of a novel antimicrobial compound.
Quantitative Data on this compound Activity (Hypothetical)
Quantitative data is essential for comparing the potency and specificity of a compound against its molecular targets. The following tables are examples of how such data for this compound would be presented.
Table 1: Enzyme Inhibition by this compound
| Target Enzyme | Bacterial Species | IC50 (µM) | Ki (µM) | Type of Inhibition |
| Dihydrofolate Reductase (DHFR) | Staphylococcus aureus | Data not available | Data not available | Data not available |
| DNA Gyrase | Escherichia coli | Data not available | Data not available | Data not available |
| Enoyl-ACP Reductase (FabI) | Staphylococcus aureus | Data not available | Data not available | Data not available |
IC50: The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. Ki: The inhibition constant, a measure of the inhibitor's binding affinity to the enzyme.
Table 2: Binding Affinity of this compound to Target Proteins
| Target Protein | Method | Kd (µM) |
| DHFR | Surface Plasmon Resonance (SPR) | Data not available |
| DNA Gyrase Subunit A | Isothermal Titration Calorimetry (ITC) | Data not available |
Kd: The dissociation constant, which quantifies the affinity between a ligand and a protein.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of scientific research. Below are examples of the types of protocols that would be included in a comprehensive guide to this compound's molecular targets.
Enzyme Inhibition Assay (General Protocol)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme.[3][4]
-
Reagents and Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Cofactors (if required)
-
Assay buffer (specific to the enzyme)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the enzyme and the this compound dilutions (or DMSO for control).
-
Incubate the enzyme-inhibitor mixture for a predetermined time at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress (e.g., by measuring absorbance or fluorescence) over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) for Binding Affinity (General Protocol)
SPR is a label-free technique used to measure the binding affinity between a ligand and a protein.[5]
-
Instrumentation and Consumables:
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Immobilization buffer
-
Running buffer
-
This compound solutions of varying concentrations
-
-
Procedure:
-
Immobilize the purified target protein onto the surface of the sensor chip.
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the this compound solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the refractive index at the surface, which is proportional to the amount of bound this compound.
-
After each injection, regenerate the sensor surface to remove the bound this compound.
-
Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Signaling Pathways and Mechanisms of Action (Hypothetical)
Visual diagrams are crucial for illustrating complex biological pathways and the mechanism of action of a drug.
Hypothetical Inhibition of Folate Biosynthesis
If this compound were found to target dihydrofolate reductase (DHFR), it would inhibit the folic acid pathway, which is essential for the synthesis of nucleotides and certain amino acids in bacteria.
Hypothetical Disruption of Bacterial Cell Membrane
Should this compound act on the bacterial membrane, it could lead to depolarization and leakage of intracellular components.
Conclusion and Future Directions
While the foundational research on the specific molecular targets of this compound is not yet available in the public domain, the general class of thiocarbanilides to which it belongs holds promise for the development of new antibacterial agents. Future research should focus on target identification studies using the methodologies outlined in this guide, such as genetic screening of resistant mutants and affinity-based proteomic approaches. Elucidating the precise molecular targets and mechanism of action of this compound will be crucial for its further development as a potential therapeutic agent and for understanding potential resistance mechanisms.
References
- 1. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target identification of small molecules: an overview of the current applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and accurate estimation of protein–ligand relative binding affinities using site-identification by ligand competitive saturation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocol for In Vitro Susceptibility Testing of Loflucarban
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Principle of In Vitro Susceptibility Testing
In vitro susceptibility testing is a cornerstone of antimicrobial drug development and clinical microbiology. The primary objective is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro, a value known as the Minimum Inhibitory Concentration (MIC).[6][7][8][9] MIC values are crucial for:
-
Early Drug Discovery: Providing a quantitative measure of a new compound's potency and spectrum of activity.[6][8]
-
Preclinical Development: Establishing a baseline for efficacy studies and guiding dosage selection for in vivo experiments.
-
Clinical Practice: Guiding clinicians in selecting the most appropriate antimicrobial therapy for a patient's infection.[6]
-
Resistance Surveillance: Monitoring trends in antimicrobial resistance among clinically important pathogens.
The most common methods for MIC determination are broth dilution, agar dilution, and gradient diffusion.[7][10] This document will detail the broth microdilution method, a widely used technique due to its efficiency and potential for high-throughput screening.[8][9]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from the CLSI guidelines for broth microdilution testing.[1][3][4]
Materials
-
Loflucarban (powder form, of known purity)
-
Appropriate solvent for this compound (e.g., Dimethyl Sulfoxide (DMSO), water)
-
Sterile 96-well microtiter plates (U- or V-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi[6]
-
Test microorganisms (e.g., ATCC quality control strains, clinical isolates)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland turbidity standards
-
Multichannel pipette
-
Incubator (aerobic or anaerobic, as required)
Preparation of this compound Stock Solution
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in a minimal amount of the appropriate solvent to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Perform serial dilutions of the stock solution in the appropriate sterile broth (e.g., CAMHB) to create working solutions.
Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube of sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.
-
Within 15 minutes of preparation, dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Microtiter Plate Preparation and Inoculation
-
Design the plate layout, including wells for a positive control (no drug), a negative control (no bacteria), and a range of this compound concentrations.
-
Dispense 50 µL of the appropriate sterile broth into all wells of the 96-well plate, except for the first column.
-
Dispense 100 µL of the highest concentration of the this compound working solution into the first column of wells.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard the final 50 µL from the last column of dilutions.
-
Dispense 50 µL of the prepared bacterial inoculum into each well, bringing the total volume to 100 µL.
Incubation
-
Cover the microtiter plate with a lid or sealing film to prevent evaporation.
-
Incubate the plate at 35-37°C for 16-20 hours for most bacteria. Incubation conditions may vary depending on the microorganism being tested.
Reading and Interpreting Results
-
After incubation, visually inspect the plate for bacterial growth (turbidity). A reading mirror or a plate reader can aid in this process.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[6][7][8]
-
The positive control well should show clear turbidity, and the negative control well should remain clear.
Data Presentation: Illustrative MIC Values for this compound
The following table presents hypothetical MIC data for this compound against a panel of common pathogens. This data is for illustrative purposes only.
| Microorganism | Strain ID | This compound MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 1 |
| Escherichia coli | ATCC 25922 | 4 |
| Pseudomonas aeruginosa | ATCC 27853 | 16 |
| Enterococcus faecalis | ATCC 29212 | 2 |
| Klebsiella pneumoniae | Clinical Isolate 1 | 8 |
| Candida albicans | ATCC 90028 | >64 |
Hypothetical Mechanism of Action
Given the lack of specific data for this compound, we can hypothesize a mechanism of action based on common antibiotic targets. One of the most frequent targets is the bacterial cell wall.[11][12] A plausible hypothetical mechanism for this compound is the inhibition of peptidoglycan synthesis, which is essential for bacterial cell wall integrity.[11] This inhibition could occur by binding to penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of peptidoglycan chains.[11] Disruption of this process leads to a weakened cell wall and, ultimately, cell lysis.[11]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound MIC determination.
Hypothetical Signaling Pathway Diagram
Caption: Hypothetical mechanism of this compound action.
References
- 1. iacld.com [iacld.com]
- 2. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 3. goums.ac.ir [goums.ac.ir]
- 4. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 5. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. qlaboratories.com [qlaboratories.com]
- 10. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Loracarbef? [synapse.patsnap.com]
- 12. The Mechanism of Action of Lysobactin - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Loflucarban against Candida Species
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for determining the minimum inhibitory concentration (MIC) of the novel antifungal agent, Loflucarban, against various Candida species using the broth microdilution method. This procedure is harmonized with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M27.[1][2][3][4]
Introduction
Candida species are a significant cause of opportunistic fungal infections, ranging from superficial mucosal infections to life-threatening invasive candidiasis. The emergence of antifungal resistance necessitates the development and accurate evaluation of new therapeutic agents. This compound is a synthetic carbanilide derivative with potential antifungal activity. Determining its Minimum Inhibitory Concentration (MIC) is a critical first step in assessing its efficacy. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
This application note details the reference broth microdilution method for testing the susceptibility of Candida species to this compound.[1][3] The method is robust, reproducible, and suitable for screening novel compounds in a research or drug development setting.
Principle of the Method
The broth microdilution method involves challenging a standardized suspension of yeast cells with serial twofold dilutions of this compound in a 96-well microtiter plate.[5][6] The plates are incubated under controlled conditions to allow for fungal growth. The MIC is determined as the lowest concentration of this compound that causes a significant reduction in growth compared to a drug-free control well.[5] Endpoint determination can be performed visually or spectrophotometrically.[5][7]
Materials and Reagents
-
This compound: Powder form, purity >98%.
-
Solvent: Dimethyl sulfoxide (DMSO), sterile.
-
Culture Medium: RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).[8][9] Supplementation with 2% glucose can enhance growth and ease of endpoint reading.[10][11]
-
Candida Strains:
-
Test strains (e.g., C. albicans, C. glabrata, C. auris).
-
Quality Control (QC) strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258).[12]
-
-
Growth Medium: Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for yeast culture.[13]
-
Equipment and Consumables:
Experimental Protocol
This protocol is based on the CLSI M27 reference method.[1][2][4]
Preparation of this compound Stock Solutions
-
Primary Stock (1600 µg/mL): Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution. For example, weigh 1.6 mg of this compound and dissolve in 1 mL of DMSO. This concentration should be at least 100 times the highest final concentration to be tested to minimize the inhibitory effect of the solvent.
-
Working Stock (160 µg/mL): Perform a 1:10 dilution of the primary stock in sterile RPMI-1640 medium. This will be the starting concentration for serial dilutions in the microtiter plate.
Preparation of Yeast Inoculum
-
Subculture: From a frozen stock, subculture the Candida isolates onto an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability.[13]
-
Create Suspension: Select at least five well-isolated colonies (≥1 mm diameter) and suspend them in 5 mL of sterile saline.[13][14]
-
Standardize Suspension: Vortex the suspension for 15 seconds. Adjust the turbidity spectrophotometrically to match a 0.5 McFarland standard at a wavelength of 530 nm.[13] This yields a stock suspension of approximately 1-5 x 10⁶ CFU/mL.
-
Prepare Final Inoculum: Dilute the standardized suspension 1:1000 in RPMI-1640 medium (e.g., 10 µL of suspension into 10 mL of RPMI). This creates the final inoculum density of approximately 1-5 x 10³ CFU/mL. The CLSI standard specifies a final concentration in the well of 0.5-2.5 x 10³ CFU/mL after mixing with the drug.[2][5]
Microtiter Plate Preparation and Drug Dilution
-
Plate Layout: Designate wells for serial dilutions, a sterility control (medium only), and a growth control (inoculum + medium, no drug).
-
Medium Dispensing: Add 100 µL of RPMI-1640 medium to wells 2 through 11 of each row to be used. Add 200 µL to the sterility control well (e.g., well 12).
-
Serial Dilution:
-
Add 200 µL of the this compound working stock (160 µg/mL) to well 1.
-
Perform a 1:2 serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this process from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no drug).
-
This scheme results in final drug concentrations ranging from 0.0625 to 32 µg/mL after inoculation.
-
Inoculation and Incubation
-
Inoculation: Add 100 µL of the final yeast inoculum (from step 4.2.4) to wells 1 through 11. Do not add inoculum to the sterility control well (well 12). The final volume in each test well will be 200 µL.
-
Incubation: Seal the plate with a breathable sealer and incubate at 35°C for 24 to 48 hours.[6][15] A 24-hour reading is often sufficient and can prevent issues with trailing growth.[15]
MIC Endpoint Determination
-
Validation: Before reading, check the control wells. The sterility control (well 12) should show no growth. The growth control (well 11) should show distinct turbidity.
-
Visual Reading: Using a reading mirror, the MIC is the lowest drug concentration that shows a prominent decrease in turbidity (approx. 50% reduction) compared to the growth control.
-
Spectrophotometric Reading: Read the optical density (OD) of the plate at 530 nm. Calculate the percentage of growth inhibition for each well relative to the growth control. The MIC is typically defined as the lowest drug concentration that inhibits ≥50% of growth.[5]
Data Presentation
The following table presents hypothetical MIC data for this compound against several Candida species, with Fluconazole included as a comparator.
| Candida Species | Strain ID | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| C. albicans | SC5314 | 1 | 0.5 |
| C. albicans | Clinical Isolate 1 | 2 | 1 |
| C. glabrata | ATCC 90030 | 4 | 16 |
| C. auris | B11221 | 2 | >64 |
| C. parapsilosis | ATCC 22019 (QC) | 0.5 | 1 |
| C. krusei | ATCC 6258 (QC) | 8 | 64 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for determining the MIC of this compound against Candida.
Hypothetical Mechanism of Action Pathway
This compound, as a carbanilide, may interfere with essential metabolic pathways. A plausible mechanism is the inhibition of ergosterol biosynthesis, a pathway targeted by widely used azole antifungals.[16][17][18] This pathway is critical for maintaining the integrity of the fungal cell membrane.
Caption: Hypothetical inhibition of the ergosterol pathway by this compound.
References
- 1. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. Comparison of Visual and Spectrophotometric Methods of Broth Microdilution MIC End Point Determination and Evaluation of a Sterol Quantitation Method for In Vitro Susceptibility Testing of Fluconazole and Itraconazole against Trailing and Nontrailing Candida Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison between the EUCAST Procedure and the Etest for Determination of the Susceptibility of Candida Species Isolates to Micafungin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. journals.asm.org [journals.asm.org]
- 16. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
Application Notes and Protocols for Loflucarban in a Murine Model of Cutaneous Fungal Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loflucarban is a carbanilide derivative with potential antifungal properties. Its structural similarity to other azole-based antifungal agents suggests a possible mechanism of action involving the disruption of fungal cell membrane integrity. This document provides detailed application notes and protocols for evaluating the efficacy of this compound in a murine model of cutaneous fungal infection, a critical step in preclinical drug development. The protocols outlined below are designed to be adaptable for infections caused by common cutaneous fungal pathogens such as Candida albicans, Trichophyton rubrum, and Microsporum canis.
Data Presentation
Table 1: In Vitro Antifungal Susceptibility
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various antifungal agents against common cutaneous fungal pathogens. While specific MIC data for this compound is not yet widely published, this comparative data is essential for contextualizing its potential efficacy. Researchers should determine the MIC of this compound against the specific fungal strains used in their studies.
| Antifungal Agent | Candida albicans MIC (µg/mL) | Trichophyton rubrum MIC (µg/mL) | Microsporum canis MIC (µg/mL) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Fluconazole | 0.25 - 1.0[1] | ≥64 (resistant strains)[2] | 64 (for some resistant strains)[3] |
| Ketoconazole | 0.03 - 1.0 | 0.0625 - 2[2] | - |
| Itraconazole | 0.03 - 0.5 | ≤0.031 - 1.0[2] | - |
| Terbinafine | - | ≤0.031[2] | 16 (for some resistant strains)[3] |
| Griseofulvin | - | 0.25 - 2.0[2] | 64 (for some resistant strains)[3] |
| Voriconazole | ≤0.03 - 0.25 | - | - |
Note: MIC values can vary depending on the specific isolate and testing methodology.
Signaling Pathway
Proposed Mechanism of Action of this compound
Based on the mechanism of other azole antifungal drugs, this compound is hypothesized to inhibit the fungal enzyme lanosterol 14α-demethylase.[4][5][6][7][8] This enzyme is a critical component of the ergosterol biosynthesis pathway.[8][9][10] Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[9] Inhibition of lanosterol 14α-demethylase leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting the cell membrane and inhibiting fungal growth.[9][11]
Caption: Proposed inhibition of the ergosterol biosynthesis pathway by this compound.
Experimental Protocols
Murine Model of Cutaneous Fungal Infection Workflow
The following diagram outlines the general workflow for establishing and evaluating a murine model of cutaneous fungal infection to test the efficacy of topical this compound.
Caption: Workflow for the murine model of cutaneous fungal infection.
Detailed Protocol: Murine Model of Cutaneous Dermatophytosis
This protocol is adapted from established methods for inducing dermatophytosis in mice.
Materials:
-
8-week-old BALB/c mice
-
Trichophyton rubrum or Microsporum canis culture
-
Sabouraud Dextrose Agar (SDA) and Broth (SDB)
-
Sterile phosphate-buffered saline (PBS)
-
Electric clippers
-
Sterile cotton swabs
-
This compound topical formulation (e.g., 1% cream)
-
Vehicle control (cream base without this compound)
-
Positive control (e.g., topical terbinafine cream)
-
Anesthetic (e.g., isoflurane)
-
Sterile surgical instruments
-
Tissue homogenizer
-
Calipers
Procedure:
-
Animal Preparation and Acclimatization:
-
House mice in a controlled environment (22-24°C, 12h light/dark cycle) with ad libitum access to food and water for at least 7 days prior to the experiment.
-
-
Inoculum Preparation:
-
Culture the selected dermatophyte on SDA plates for 7-10 days at 28°C.
-
Harvest conidia by flooding the plate with sterile PBS containing 0.05% Tween 80 and gently scraping the surface.
-
Filter the suspension through sterile gauze to remove hyphal fragments.
-
Wash the conidia by centrifugation and resuspend in sterile PBS.
-
Adjust the final concentration to 1 x 10^7 conidia/mL using a hemocytometer.
-
-
Infection:
-
Anesthetize the mice using isoflurane.
-
Shave a 2x2 cm area on the dorsal side of each mouse.
-
Gently abrade the shaved skin with a sterile cotton swab to create minor trauma without causing bleeding.
-
Apply 50 µL of the fungal inoculum (1 x 10^7 conidia/mL) to the abraded area and spread evenly.
-
-
Treatment:
-
24 hours post-infection, randomly divide the mice into three groups:
-
Group 1: Vehicle control
-
Group 2: this compound formulation
-
Group 3: Positive control (e.g., terbinafine)
-
-
Apply approximately 0.1 g of the respective topical formulation to the infected area once daily for 7 to 14 consecutive days.
-
-
Evaluation of Infection and Treatment Efficacy:
-
Clinical Scoring:
-
Visually assess and score the skin lesions daily based on a 0-4 scale for erythema, scaling, and crusting.
-
-
Fungal Burden (at the end of the treatment period):
-
Euthanize the mice and aseptically excise the infected skin tissue.
-
Weigh the tissue and homogenize it in 1 mL of sterile PBS.
-
Perform serial dilutions of the homogenate and plate on SDA plates containing antibiotics to inhibit bacterial growth.
-
Incubate the plates at 28°C for 5-7 days and count the number of colony-forming units (CFU).
-
Express the results as log10 CFU per gram of tissue.
-
-
Histopathology:
-
Fix a portion of the excised skin in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with Periodic acid-Schiff (PAS) to visualize fungal elements within the epidermis and hair follicles.
-
-
Data Analysis:
-
Compare the clinical scores and fungal burdens between the treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A p-value of <0.05 is typically considered statistically significant.
Conclusion
These application notes and protocols provide a comprehensive framework for the preclinical evaluation of this compound in a murine model of cutaneous fungal infection. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is crucial for advancing the development of new antifungal therapies. It is recommended that researchers perform initial in vitro susceptibility testing to determine the MIC of this compound against their chosen fungal strains to inform appropriate dosing for in vivo studies.
References
- 1. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activities of four antifungal drugs against Trichophyton rubrum isolates exhibiting resistance to fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal Resistance Patterns of Microsporum canis: A 27-Year MIC Study in Mainland China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and Functional Elucidation of Yeast Lanosterol 14α-Demethylase in Complex with Agrochemical Antifungals | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. Novel antifungal agents which inhibit lanosterol 14alpha-demethylase in Candida albicans CCH442 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 10. Antifungal activity of fluconazole in combination with lovastatin and their effects on gene expression in the ergosterol and prenylation pathways in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application of Loflucarban in Studying Fungal Biofilm Formation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal biofilms pose a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antifungal therapies. These complex, structured communities of fungal cells, encased in a self-produced extracellular matrix, create a protected environment that hinders drug penetration and promotes cell survival. Candida albicans, a major human fungal pathogen, is a prolific biofilm former, and the development of novel strategies to inhibit its biofilm formation is a critical area of research.
Loflucarban, a carbanilide antimicrobial agent, is a potent inhibitor of the enoyl-acyl carrier protein (ACP) reductase (FabI), an essential enzyme in the type II fatty acid synthesis (FAS-II) pathway. While extensively studied in bacteria, the application of this compound in mycology, particularly in the context of biofilm formation, is an emerging area of interest. Inhibition of fatty acid biosynthesis disrupts the integrity of the fungal cell membrane, a crucial component for cell adhesion, morphogenesis, and the establishment of a mature biofilm. Furthermore, alterations in membrane lipid composition can impact key signaling pathways involved in biofilm regulation, such as the Ras1-cAMP-PKA pathway.
These notes provide a comprehensive overview of the application of this compound as a tool to investigate fungal biofilm formation, based on its presumed mechanism of action as a fatty acid synthesis inhibitor. The protocols detailed below are adapted from established methods for studying fungal biofilms and can be utilized to assess the efficacy of this compound and elucidate its specific effects on fungal biofilm development.
Mechanism of Action and Signaling Pathway
This compound's primary mode of action is the inhibition of enoyl-ACP reductase (FabI), which catalyzes the final, rate-limiting step in the elongation cycle of fatty acid biosynthesis. This disruption of fatty acid production leads to a compromised cell membrane, affecting its fluidity, integrity, and the function of membrane-associated proteins.
The formation of fungal biofilms, particularly in Candida albicans, is intricately regulated by complex signaling networks. The Ras1-cAMP-PKA pathway is a central regulator, controlling key virulence traits including the yeast-to-hypha transition, a critical step in biofilm formation.[1][2] While direct evidence linking fatty acid synthesis inhibition by this compound to the Ras1-cAMP-PKA pathway is still under investigation, it is hypothesized that membrane stress induced by the disruption of fatty acid synthesis could indirectly modulate this pathway, leading to a downstream reduction in biofilm formation.
Quantitative Data Summary
Due to the limited availability of direct quantitative data for this compound's effect on fungal biofilms, the following tables summarize data from studies on other fatty acid synthesis inhibitors, such as triclosan and cerulenin, which are expected to have similar effects. This data can serve as a benchmark for designing experiments with this compound.
Table 1: Minimum Inhibitory Concentrations (MIC) of Fatty Acid Synthesis Inhibitors against Candida albicans
| Compound | C. albicans Strain | MIC (µg/mL) | Reference |
| Triclosan | SC5314 | 2 | [3] |
| Cerulenin | Wild Type | 10 | [4] |
Table 2: Biofilm Inhibition Data for Fatty Acid Synthesis Inhibitors against Candida albicans
| Compound | Concentration | Biofilm Inhibition (%) | Assay Method | Reference |
| Triclosan | 100 µg/mL | 23 (viable cells) | SRV-Triclosan | [2] |
| Triclosan | 200 µg/mL | 50 (viable cells) | SRV-Triclosan | [2] |
| Triclosan | 200 µg/mL | 50 (biomass) | SRV-Triclosan | [2] |
Experimental Protocols
The following protocols provide detailed methodologies for assessing the impact of this compound on fungal biofilm formation.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of the fungal pathogen.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound stock solution (in DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a fungal inoculum by suspending a single colony in sterile saline to a density of 1-5 x 10^6 cells/mL.
-
Dilute the inoculum in RPMI-1640 medium to a final concentration of 0.5-2.5 x 10^3 cells/mL.
-
Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the fungal inoculum to each well containing the this compound dilutions.
-
Include a positive control (fungal inoculum without this compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 24-48 hours.
-
Determine the MIC as the lowest concentration of this compound at which no visible growth is observed.
Protocol 2: Biofilm Formation Inhibition Assay (Crystal Violet Method)
This assay quantifies the total biofilm biomass after treatment with this compound.
Materials:
-
Candida albicans strain
-
RPMI-1640 medium
-
This compound stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
33% (v/v) Acetic acid
-
Plate reader
Procedure:
-
Prepare a fungal suspension of 1 x 10^6 cells/mL in RPMI-1640.
-
Add 100 µL of the fungal suspension to each well of a 96-well plate.
-
Add 100 µL of RPMI-1640 containing various concentrations of this compound to the wells.
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Air dry the plate for 45 minutes.
-
Stain the biofilms by adding 110 µL of 0.1% crystal violet solution to each well and incubate for 45 minutes at room temperature.
-
Wash the wells four times with sterile water.
-
Destain the biofilms by adding 200 µL of 33% acetic acid to each well and incubate for 15 minutes.
-
Transfer 100 µL of the destaining solution to a new plate and measure the absorbance at 570 nm using a plate reader.
Protocol 3: Biofilm Metabolic Activity Assay (XTT Method)
This colorimetric assay measures the metabolic activity of the fungal cells within the biofilm, providing an indication of cell viability.
Materials:
-
Candida albicans biofilm (prepared as in Protocol 2)
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione solution
-
PBS
-
Plate reader
Procedure:
-
Prepare biofilms in a 96-well plate as described in Protocol 2, treating with this compound.
-
After incubation, wash the biofilms twice with PBS.
-
Prepare the XTT-menadione solution by adding 1 µL of menadione (10 mM in acetone) to every 1 mL of XTT solution (1 mg/mL in PBS).
-
Add 100 µL of the XTT-menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-3 hours.
-
Measure the absorbance of the supernatant at 490 nm using a plate reader.
Conclusion
This compound presents a promising tool for the study of fungal biofilm formation due to its targeted inhibition of fatty acid biosynthesis. The provided protocols offer a robust framework for researchers to investigate its antifungal and anti-biofilm properties. By employing these methods, scientists can generate valuable data on the efficacy of this compound, contributing to a deeper understanding of the critical role of fatty acid metabolism in fungal pathogenesis and potentially paving the way for the development of novel anti-biofilm therapeutics. It is important to reiterate that the specific effects and optimal concentrations of this compound should be empirically determined for the fungal species and strains under investigation.
References
- 1. Antibiofilm and antifungal activities of medium‐chain fatty acids against Candida albicans via mimicking of the quorum‐sensing molecule farnesol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Combinatory Effect of Cannabidiol and Triclosan Incorporated into Sustained Release Delivery System against Oral Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triclosan Enhances the Clearing of Pathogenic Intracellular Salmonella or Candida albicans but Disturbs the Intestinal Microbiota through mTOR-Independent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The inhibitory effect of cerulenin to yeasts is fungicidal - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Antibacterial Agents Using Loflucarban as a Positive Control
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial compounds. High-throughput screening (HTS) is a critical tool in this endeavor, enabling the rapid evaluation of large chemical libraries for antibacterial activity. Loflucarban, a halogenated thiocarbanilide, is a known antibacterial agent that can serve as a reliable positive control in HTS assays designed to identify new bacterial growth inhibitors. This application note provides a detailed protocol for a primary HTS assay to screen for compounds with antibacterial activity against Staphylococcus aureus, using this compound as a reference compound.
Principle of the Assay
This protocol describes a liquid-based HTS assay that measures bacterial growth by monitoring the optical density (OD) at 600 nm. Compounds that inhibit bacterial growth will result in a lower OD600 reading compared to untreated controls. The assay is performed in a 384-well microplate format, making it amenable to automation and high-throughput applications. This compound is used as a positive control to validate assay performance and to normalize the data for the identification of "hits."
Materials and Reagents
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Tryptic Soy Broth (TSB)
-
This compound (positive control)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Compound library for screening
-
Sterile, clear, flat-bottom 384-well microplates
-
Microplate reader capable of measuring absorbance at 600 nm
-
Automated liquid handling system (recommended)
-
Incubator shaker
Experimental Protocols
Preparation of Reagents and Bacterial Culture
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Compound Plates: Serially dilute the compound library in DMSO to create stock plates at the desired concentrations. For a primary screen, a single concentration of 10 µM is typical.
-
Bacterial Inoculum: From a fresh agar plate, inoculate a single colony of S. aureus into 5 mL of TSB. Incubate overnight at 37°C with shaking at 200 rpm. The following day, dilute the overnight culture in fresh TSB to an OD600 of 0.05.
High-Throughput Screening Assay Protocol
-
Compound Dispensing: Using an automated liquid handler, dispense 100 nL of each compound from the library plates into the corresponding wells of a 384-well assay plate.
-
Control Dispensing:
-
Negative Control: Dispense 100 nL of DMSO into the control wells (e.g., columns 23 and 24).
-
Positive Control: Dispense 100 nL of a 10 µM this compound solution in DMSO into the positive control wells (e.g., columns 1 and 2).
-
-
Bacterial Addition: Add 50 µL of the prepared S. aureus inoculum (OD600 = 0.05) to all wells of the assay plate.
-
Incubation: Seal the plate and incubate at 37°C for 18 hours with shaking at 200 rpm.
-
Data Acquisition: After incubation, measure the optical density at 600 nm using a microplate reader.
Data Analysis and Interpretation
The percentage of bacterial growth inhibition for each compound is calculated using the following formula:
% Inhibition = 100 x [1 - (ODcompound - ODblank) / (ODnegative control - ODblank)]
Where:
-
ODcompound is the OD600 of the well with the test compound.
-
ODblank is the OD600 of wells containing only media.
-
ODnegative control is the average OD600 of the wells with DMSO only.
A "hit" is typically defined as a compound that exhibits a certain threshold of inhibition, for example, >50% inhibition.
Data Presentation
Table 1: HTS Assay Parameters and Quality Control
| Parameter | Value | Description |
| Z'-factor | > 0.5 | A measure of assay quality, indicating a good separation between positive and negative controls. |
| Signal-to-Background (S/B) | > 10 | The ratio of the mean signal of the negative control to the mean signal of the positive control. |
| Coefficient of Variation (%CV) | < 15% | A measure of the variability of the controls. |
Table 2: Example HTS Results with this compound
| Compound | Concentration (µM) | Average OD600 | % Inhibition |
| Negative Control (DMSO) | N/A | 0.85 | 0% |
| This compound | 10 | 0.12 | 85.9% |
| Hit Compound A | 10 | 0.25 | 70.6% |
| Inactive Compound B | 10 | 0.82 | 3.5% |
Visualizations
Caption: High-Throughput Screening Workflow for Antibacterial Discovery.
Caption: Postulated Mechanism of Action of this compound.
Conclusion
This application note provides a robust and reliable HTS protocol for the discovery of novel antibacterial compounds, using this compound as a positive control. The described assay is simple, cost-effective, and scalable for the screening of large compound libraries. The provided data analysis methods and quality control parameters ensure the generation of high-quality, reproducible results. Further characterization of identified hits, including dose-response studies and mechanism of action elucidation, is necessary for their advancement in the drug discovery pipeline.
Loflucarban: A Tool Compound for Elucidating Fungal Resistance Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Loflucarban is a salicylanilide antimycotic agent with demonstrated activity against a range of fungi. While specific research on this compound is limited, its structural class provides valuable insights into its potential as a tool compound for studying fungal physiology and mechanisms of drug resistance. Salicylanilides, such as niclosamide, are known to act as mitochondrial uncouplers, disrupting the proton gradient across the inner mitochondrial membrane. This leads to a depletion of cellular ATP and an increase in reactive oxygen species (ROS), ultimately causing fungal cell death.[1][2][3] This proposed mechanism makes this compound a valuable tool for investigating mitochondrial function and stress responses in fungi, as well as for exploring novel resistance pathways that may differ from those associated with commonly used antifungals targeting the cell wall or ergosterol biosynthesis.
These application notes provide a framework for utilizing this compound in fungal resistance studies, including protocols for determining its antifungal activity and investigating its mechanism of action.
Quantitative Antifungal Activity
The available data on the minimum inhibitory concentration (MIC) of this compound is primarily focused on fungal isolates from clinical cases of otomycosis. To provide a broader perspective on its potential antifungal spectrum, this table includes data for this compound where available, supplemented with MIC data for the structurally related salicylanilide, niclosamide, against key pathogenic fungi.
| Fungal Species | Compound | MIC Range (µg/mL) | Reference |
| Fungi from Otomycosis | This compound | 1 to >100 | [4] |
| Candida albicans | Niclosamide | 0.78 - 1.56 | [2] |
| Cryptococcus neoformans | Niclosamide | <0.78 - 1.56 | [2] |
| Sporothrix brasiliensis | Niclosamide | Fungicidal at 1 µM (0.33 µg/mL) | [2] |
| Madurella mycetomatis | Niclosamide Derivatives | 0.2 - 0.3 µM (approx. 0.07-0.1 µg/mL) | [5] |
Note: The provided MIC values for niclosamide and its derivatives are to be considered as a guide to the potential activity of this compound. Researchers should determine the specific MIC of this compound for their fungal strains of interest using the protocols outlined below.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts and filamentous fungi.
Materials:
-
This compound (stock solution prepared in DMSO)
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile, flat-bottom 96-well plates
-
Incubator
Procedure:
-
Inoculum Preparation:
-
For yeasts, grow the isolate on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute the suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
For filamentous fungi, grow the isolate on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640.
-
-
Drug Dilution:
-
Prepare a serial two-fold dilution of this compound in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.03 to 128 µg/mL.
-
Include a drug-free well as a positive control for fungal growth and a well with medium only as a negative control.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate, including the drug-containing wells and the positive control well.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for filamentous fungi.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for fungistatic compounds or ≥90% for fungicidal compounds) compared to the drug-free control. Growth inhibition can be assessed visually or by measuring the optical density at 530 nm using a microplate reader.
-
Protocol 2: Investigation of the Mechanism of Action - Mitochondrial Uncoupling
This protocol aims to determine if this compound disrupts the mitochondrial membrane potential, a key indicator of mitochondrial uncoupling.
Materials:
-
Fungal spheroplasts (prepared by enzymatic digestion of the cell wall)
-
This compound
-
Rhodamine 123 (a fluorescent dye that accumulates in polarized mitochondria)
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Spheroplast Preparation: Prepare fungal spheroplasts according to established protocols for the specific fungal species.
-
Treatment:
-
Incubate the fungal spheroplasts with varying concentrations of this compound (e.g., at and above the MIC) for a defined period (e.g., 1-4 hours).
-
Include an untreated control and a positive control (a known mitochondrial uncoupler like CCCP).
-
-
Staining:
-
Add Rhodamine 123 to the spheroplast suspensions to a final concentration of 5 µM and incubate in the dark for 30 minutes.
-
-
Analysis:
-
Wash the spheroplasts with PBS to remove excess dye.
-
Measure the fluorescence intensity using a fluorometer (excitation ~488 nm, emission ~530 nm) or visualize the fluorescence using a fluorescence microscope.
-
A significant decrease in fluorescence in this compound-treated cells compared to the untreated control indicates mitochondrial membrane depolarization, consistent with a mitochondrial uncoupling mechanism.
-
Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for studying fungal resistance using this compound.
Caption: Proposed mechanism of action of this compound as a mitochondrial uncoupler.
Caption: Experimental workflow for studying the development of fungal resistance to this compound.
Studying Fungal Resistance with this compound
The unique proposed mechanism of action of this compound makes it an excellent tool for discovering novel fungal resistance mechanisms. Resistance to mitochondrial uncouplers may involve a variety of cellular adaptations, including:
-
Alterations in mitochondrial structure and function: Mutations affecting the composition or efficiency of the electron transport chain or ATP synthase could potentially confer resistance.
-
Upregulation of efflux pumps: Fungi may develop resistance by actively pumping this compound out of the cell, preventing it from reaching its mitochondrial target.
-
Enhanced ROS detoxification pathways: Increased expression or activity of enzymes that neutralize reactive oxygen species (e.g., superoxide dismutase, catalase) could mitigate the toxic effects of this compound.
-
Metabolic reprogramming: Fungi might adapt their metabolism to become less reliant on oxidative phosphorylation for ATP production, for example, by upregulating glycolysis.
By generating this compound-resistant fungal strains through laboratory evolution experiments (as outlined in the workflow diagram), researchers can use comparative genomics, transcriptomics, and proteomics to identify the genetic and molecular changes responsible for resistance. This approach has the potential to uncover previously unknown genes and pathways involved in fungal survival and drug resistance, providing new targets for the development of next-generation antifungal therapies.
References
Application Notes and Protocols for the Development of a Topical Loflucarban Formulation
For Research Use Only
Abstract
These application notes provide a comprehensive guide for researchers and drug development professionals on the formulation and evaluation of a topical preparation containing loflucarban. This compound, a halogenated thiocarbanilide derivative, has been identified as an anti-infective agent.[1] This document outlines the pre-formulation studies, formulation development, and subsequent evaluation protocols necessary for creating a stable and effective topical delivery system for this compound for research purposes. The provided methodologies are based on established principles of topical drug development and can be adapted for various research applications.
Introduction to this compound
This compound, with the chemical name 3,5-Dichloro-4'-fluorothiocarbanilide, is a member of the thiourea class of compounds.[2] It is recognized for its anti-infective properties, particularly as a potent antimycotic agent, making it a candidate for the topical treatment of skin infections.[1] The development of a topical formulation is a strategic approach to deliver this compound directly to the site of infection, which can enhance efficacy and minimize potential systemic side effects. The success of a topical formulation hinges on the careful consideration of the active pharmaceutical ingredient's (API) physicochemical properties and its interaction with various excipients.[3]
Pre-formulation Studies
Prior to formulation, a thorough characterization of the physicochemical properties of this compound is essential. This data informs the selection of appropriate excipients and the manufacturing process.
Physicochemical Properties of this compound
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Chemical Name | 3,5-Dichloro-4'-fluorothiocarbanilide | PubChem |
| Synonyms | Fluonilid, Loflucarbanum | PubChem[2] |
| CAS Number | 790-69-2 | PubChem[2] |
| Molecular Formula | C₁₃H₉Cl₂FN₂S | PubChem[2] |
| Molecular Weight | 315.19 g/mol | PubChem[2] |
| Appearance | Solid | DC Chemicals MSDS[11] |
| Melting Point | Data not available | DC Chemicals MSDS[11] |
| Aqueous Solubility | Data not available | DC Chemicals MSDS[11] |
| LogP (Octanol/Water Partition Coefficient) | Data not available | DC Chemicals MSDS[11] |
Note: The lack of experimental data for melting point, aqueous solubility, and LogP necessitates experimental determination as a critical first step in pre-formulation studies.
Formulation Development
The choice of a topical vehicle is critical for the effective delivery of this compound to the skin. Common topical formulations include creams, gels, and ointments.[12] The selection should be based on the physicochemical properties of this compound, the target skin condition, and desired aesthetic properties.
Example Formulations
The following are example formulations for a research-grade this compound cream and gel. The percentages of ingredients should be optimized based on experimental observations.
Table 2: Example Cream Formulation (Oil-in-Water Emulsion)
| Ingredient | Function | Example Concentration (% w/w) |
| This compound | Active Pharmaceutical Ingredient | 1.0 |
| Cetostearyl Alcohol | Stiffening Agent, Emulsion Stabilizer | 10.0 |
| White Soft Paraffin | Oily Phase | 15.0 |
| Liquid Paraffin | Oily Phase | 5.0 |
| Cetomacrogol 1000 | Emulsifying Agent | 2.0 |
| Propylene Glycol | Humectant, Penetration Enhancer | 5.0 |
| Phenoxyethanol | Preservative | 0.5 |
| Purified Water | Aqueous Phase | to 100 |
Table 3: Example Gel Formulation
| Ingredient | Function | Example Concentration (% w/w) |
| This compound | Active Pharmaceutical Ingredient | 1.0 |
| Carbomer 940 | Gelling Agent | 1.0 |
| Propylene Glycol | Solvent, Humectant | 10.0 |
| Triethanolamine | Neutralizing Agent | q.s. to pH 6.5 |
| Isopropyl Alcohol | Co-solvent, Penetration Enhancer | 5.0 |
| Phenoxyethanol | Preservative | 0.5 |
| Purified Water | Aqueous Phase | to 100 |
Experimental Protocols
Formulation Preparation Protocols
Protocol 4.1.1: Preparation of this compound Cream
-
Oil Phase Preparation: Melt the cetostearyl alcohol, white soft paraffin, and liquid paraffin in a water bath at 70-75°C.
-
Aqueous Phase Preparation: Dissolve the cetomacrogol 1000 and phenoxyethanol in purified water and heat to 70-75°C.
-
Emulsification: Slowly add the aqueous phase to the oil phase with continuous stirring until a homogenous emulsion is formed.
-
API Incorporation: Disperse the this compound in a small amount of propylene glycol and add it to the emulsion with gentle mixing once it has cooled to below 40°C.
-
Final Mixing: Continue to stir the cream until it congeals and reaches room temperature.
Protocol 4.1.2: Preparation of this compound Gel
-
Gelling Agent Dispersion: Disperse the Carbomer 940 in purified water with constant stirring until a uniform dispersion is achieved.
-
API Solubilization: Dissolve the this compound and phenoxyethanol in a mixture of propylene glycol and isopropyl alcohol.
-
Gel Formation: Slowly add the this compound solution to the carbomer dispersion with continuous mixing.
-
Neutralization: Add triethanolamine dropwise to the mixture while stirring until the desired pH (around 6.5) is reached and a clear, viscous gel is formed.
Quality Control and Evaluation Protocols
Protocol 4.2.1: Physical Appearance and Homogeneity
-
Visually inspect the formulation for color, odor, and consistency.
-
Press a small quantity of the formulation between a glass slide and a coverslip to assess for homogeneity and the presence of any aggregates.
Protocol 4.2.2: pH Measurement
-
Disperse 1 g of the formulation in 10 mL of deionized water.
-
Measure the pH of the dispersion using a calibrated pH meter.
Protocol 4.2.3: Viscosity Measurement
-
Measure the viscosity of the formulation using a viscometer with an appropriate spindle at a controlled temperature (e.g., 25°C).
-
Record the viscosity at different rotational speeds to assess the rheological behavior.
Protocol 4.2.4: Drug Content Uniformity
-
Accurately weigh a representative sample of the formulation.
-
Extract the this compound from the sample using a suitable solvent (e.g., methanol or acetonitrile).
-
Quantify the amount of this compound in the extract using a validated HPLC-UV method.
Protocol 4.2.5: In Vitro Skin Permeation Studies
-
Use a Franz diffusion cell apparatus with excised human or animal skin as the membrane.
-
Mount the skin between the donor and receptor compartments of the diffusion cell.
-
Apply a known quantity of the this compound formulation to the surface of the skin in the donor compartment.
-
Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions).
-
Maintain the temperature of the receptor medium at 32 ± 1°C.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh medium.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC-UV method.
Protocol 4.2.6: Stability Testing
-
Store the formulation in its intended packaging at different temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH).[2][11][13][14][15]
-
At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples and evaluate them for physical appearance, pH, viscosity, and drug content.
Analytical Method Protocol: HPLC-UV for this compound Quantification
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase:
-
A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. The ratio should be optimized to achieve a suitable retention time and peak shape.
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 30°C
-
Detection wavelength: To be determined by scanning the UV spectrum of a this compound standard solution (likely in the range of 260-280 nm).
Method Validation:
-
The method should be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[16][17][18][19][20]
Visualizations
Experimental Workflow for Topical Formulation Development
Caption: A generalized workflow for the development and evaluation of a topical formulation.
Hypothetical Antibacterial Mechanism of Action
As the specific molecular targets of this compound are not well-elucidated, the following diagram illustrates a general mechanism of action for antibacterial agents that disrupt the bacterial cell membrane, a plausible mode of action for thiourea derivatives.[12][21]
Caption: A potential mechanism of antibacterial action involving cell membrane disruption.
Conclusion
The protocols and application notes presented herein provide a foundational framework for the systematic development and evaluation of a topical formulation of this compound for research applications. Successful formulation will require diligent experimental work to determine the unknown physicochemical properties of this compound and to optimize the vehicle composition and manufacturing process. The provided methodologies for quality control and performance testing are essential for ensuring the development of a stable and effective topical product. Further research into the specific mechanism of action of this compound will enable a more targeted approach to formulation design and a deeper understanding of its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. database.ich.org [database.ich.org]
- 3. Toward Physics-Based Solubility Computation for Pharmaceuticals to Rival Informatics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning [cebs.niehs.nih.gov]
- 5. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reliability of logP predictions based on calculated molecular descriptors: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reliable assessment of logP of compounds of pharmaceutical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prediction of aqueous solubility, vapor pressure and critical micelle concentration for aquatic partitioning of perfluorinated chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prediction of logP for Pt(II) and Pt(IV) complexes: Comparison of statistical and quantum-chemistry based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relative Performance of Volume of Distribution Prediction Methods for Lipophilic Drugs with Uncertainty in LogP Value - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 12. Dithiocarbamate-Based Sequence-Defined Oligomers as Promising Membrane-Disrupting Antibacterial Agents: Design, Activity, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharma.gally.ch [pharma.gally.ch]
- 14. database.ich.org [database.ich.org]
- 15. geethanjaliinstitutions.com [geethanjaliinstitutions.com]
- 16. [PDF] HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type | Semantic Scholar [semanticscholar.org]
- 17. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 18. quantitative hplc method: Topics by Science.gov [science.gov]
- 19. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of Loflucarban
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loflucarban, a halogenated thiocarbanilide, is a compound of interest for its potential therapeutic activities. Accurate and reliable quantitative analysis is crucial for its detection and characterization in various matrices during drug discovery, development, and quality control processes. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive platform for the analysis of semi-volatile compounds like this compound.[1] This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of this compound using GC-MS.
Principle of GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] In GC, the sample is vaporized and separated into its individual components as it travels through a capillary column.[1] The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.[1]
Experimental Protocols
Sample Preparation
The appropriate sample preparation protocol is critical for accurate and reproducible GC-MS analysis. The goal is to extract this compound from the sample matrix and prepare it in a solvent suitable for GC injection.
Materials:
-
Sample containing this compound (e.g., plasma, tissue homogenate, formulation)
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotopically labeled compound or another carbanilide not present in the sample)
-
Extraction Solvent: Ethyl acetate, Dichloromethane, or Hexane (GC grade)
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
GC vials with inserts
Protocol:
-
Spiking with Internal Standard: To a known aliquot of the sample (e.g., 1 mL of plasma), add a precise volume of the Internal Standard solution. This will be used to correct for variations in sample preparation and instrument response.
-
Liquid-Liquid Extraction (LLE):
-
Add 3 mL of the extraction solvent (e.g., ethyl acetate) to the sample.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of this compound and the IS into the organic phase.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Isolation and Drying:
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of a suitable solvent for GC injection (e.g., ethyl acetate or hexane).
-
-
Transfer for Analysis:
-
Transfer the reconstituted sample to a GC vial with an insert for analysis.
-
GC-MS Instrumentation and Conditions
The following are recommended starting parameters for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Oven Temperature Program | Initial temperature of 150 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, and hold for 5 min. |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions for this compound | To be determined by analyzing a standard of this compound in full scan mode (e.g., m/z for molecular ion and key fragments). |
| SIM Ions for IS | To be determined by analyzing a standard of the IS in full scan mode. |
Quantitative Data Analysis
For quantitative analysis, a calibration curve is constructed by analyzing a series of calibration standards of known this compound concentrations prepared in a matrix similar to the samples. The peak area ratio of this compound to the Internal Standard is plotted against the concentration of this compound. The concentration of this compound in unknown samples is then determined by interpolating their peak area ratios from the calibration curve.
Table 1: Summary of Hypothetical Quantitative Validation Data for this compound Analysis by GC-MS
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| Calibration Range | 1 - 1000 ng/mL | Dependent on application |
| Limit of Detection (LOD) | 0.5 ng/mL | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantitation (LOQ) | 1 ng/mL | Signal-to-Noise Ratio ≥ 10 |
| Precision (%RSD) | < 15% | ≤ 15% (≤ 20% at LOQ) |
| Accuracy (% Recovery) | 85 - 115% | 80 - 120% |
| Matrix Effect | Minimal | Within acceptable limits |
| Stability | Stable under tested conditions | No significant degradation |
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
The described GC-MS method provides a robust and sensitive approach for the quantitative analysis of this compound. Proper sample preparation and optimization of GC-MS parameters are essential for achieving accurate and reliable results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound.
References
Application Note: Quantification of Loflucarban using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Abstract
This application note presents a detailed protocol for the quantitative analysis of Loflucarban using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is intended for researchers, scientists, and professionals in drug development and quality control. The protocol outlines the necessary steps for sample preparation, chromatographic separation, and data analysis. Representative quantitative data and a graphical workflow are provided to guide the user.
1. Introduction
This compound, a halogenated carbanilide derivative, is a compound of interest in pharmaceutical and chemical research. Accurate and precise quantification of this compound is essential for various stages of research and development, including formulation studies, stability testing, and quality assurance. High-performance liquid chromatography (HPLC) is a robust and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[1] This application note details a reliable RP-HPLC method for the determination of this compound.
2. Experimental
2.1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
A C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of non-polar compounds like this compound.
-
Data acquisition and processing software.
-
Analytical balance, volumetric flasks, pipettes, and syringes.
-
HPLC grade acetonitrile, methanol, and water.
-
This compound reference standard.
2.2. Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point and may require optimization based on the specific instrumentation and column used.
| Parameter | Recommended Condition |
| Stationary Phase | C18 Reversed-Phase Column (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
3. Protocols
3.1. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and dilute to the mark. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
3.2. Sample Preparation
The solubility of this compound in aqueous solutions is not well documented. Therefore, the sample preparation procedure may need to be optimized based on the sample matrix.
-
Solid Samples: Accurately weigh a portion of the homogenized solid sample containing this compound and transfer to a suitable volumetric flask.
-
Add a small amount of methanol to dissolve the this compound.
-
Sonicate the mixture for 10-15 minutes to ensure complete extraction.
-
Dilute to the final volume with the mobile phase.
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
3.3. Method Validation Parameters (Example Data)
The following table summarizes typical quantitative data that would be obtained during the validation of this analytical method.
| Parameter | Result |
| Retention Time (tR) | ~ 4.5 min |
| Linearity (Concentration Range) | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
4. Data Analysis and Quantification
Quantification of this compound in samples is performed by comparing the peak area of the analyte in the sample chromatogram to a calibration curve generated from the peak areas of the working standard solutions.
5. Workflow Diagram
Caption: Experimental workflow for this compound quantification by RP-HPLC.
The RP-HPLC method described in this application note provides a robust and reliable approach for the quantification of this compound. The protocol is straightforward and can be readily implemented in a laboratory setting with standard HPLC instrumentation. The provided example data serves as a benchmark for method performance. As with any analytical method, proper validation is crucial to ensure data accuracy and reliability for its intended purpose.
References
Application Notes and Protocols for Evaluating the Efficacy of Loflucarban in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loflucarban, also known as Fluonilid, is a potent antimycotic agent with demonstrated in vitro activity against a wide range of fungi, particularly those associated with otomycosis (fungal ear infections).[1][2] As a member of the thiourea class of compounds, its anti-infective properties make it a candidate for further preclinical evaluation.[3][4] These application notes provide detailed protocols for establishing and utilizing animal models to assess the in vivo efficacy of this compound, along with a hypothesized mechanism of action based on its chemical class.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound (Fluonilid) against various fungal isolates as determined by Maher A, et al. (1982). This data is crucial for dose selection in subsequent in vivo studies.
| Fungal Species | Number of Strains Tested | Minimum Inhibitory Concentration (MIC) Range (µg/mL) |
| Various Moulds (59 species) | 186 | 1 to >100 |
| Various Yeasts (2 genera) | 186 | 1 to >100 |
Note: The study by Maher et al. indicated that for the majority of the tested fungi, the MIC for Fluonilid (this compound) ranged from >100 µg/ml down to 1 µg/ml.[1] In comparison, other agents tested, such as clotrimazole and tolnaftate, showed much lower MICs (<0.1 µg/ml for over 94% of species).[1] This suggests that higher concentrations of this compound may be required for effective antifungal activity.
Experimental Protocols
Animal Model of Otomycosis
A common and relevant animal model for evaluating the efficacy of antifungal agents against otomycosis involves the induction of a fungal infection in the external ear canal of guinea pigs or rabbits.[4][5]
1. Animal Selection and Husbandry:
-
Species: Male or female guinea pigs (Hartley strain, 300-350 g) or New Zealand white rabbits (2-2.5 kg).
-
Housing: Animals should be housed individually in a controlled environment with a 12-hour light/dark cycle, and ad libitum access to food and water.
-
Acclimatization: Allow a 7-day acclimatization period before the start of the experiment.
-
Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with national and international guidelines for the humane treatment of laboratory animals.
2. Induction of Otomycosis:
-
Fungal Strains: Aspergillus niger, Aspergillus fumigatus, or Candida albicans are commonly used pathogens in otomycosis models.[4][6]
-
Inoculum Preparation:
-
Culture the selected fungal strain on Sabouraud Dextrose Agar (SDA) for 5-7 days at 25-28°C.
-
Harvest the fungal spores (for Aspergillus) or yeast cells (for Candida) by gently scraping the surface of the agar with a sterile loop.
-
Suspend the harvested material in sterile saline containing 0.05% Tween 80.
-
Adjust the concentration of the suspension to 1 x 10^7 spores/mL or cells/mL using a hemocytometer.
-
-
Infection Procedure:
-
Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane inhalation or a ketamine/xylazine cocktail injection).
-
Gently create a superficial scratch in the external auditory canal using a sterile needle to facilitate infection.[4]
-
Instill 50 µL (for guinea pigs) or 100 µL (for rabbits) of the fungal suspension into the external auditory canal.
-
Keep the animal in a head-tilted position for a few minutes to ensure the suspension remains in the ear canal.
-
3. Treatment Protocol:
-
Grouping: Divide the animals into the following groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., the solvent used to dissolve this compound).
-
Group 2: Positive control (a clinically used antifungal agent for otomycosis, e.g., clotrimazole solution).
-
Group 3: this compound treatment group (low dose).
-
Group 4: this compound treatment group (high dose).
-
-
Treatment Administration:
-
Begin treatment 24-48 hours post-infection.
-
Prepare this compound formulations at the desired concentrations in a suitable vehicle (e.g., propylene glycol or a cream base).
-
Administer a fixed volume of the formulation topically into the infected ear canal once or twice daily for 7-14 consecutive days.
-
4. Efficacy Evaluation:
-
Clinical Scoring:
-
Visually inspect the ear canals daily or every other day.
-
Score the severity of infection based on parameters such as erythema, edema, exudate, and fungal growth using a standardized scoring system (e.g., 0 = no signs, 1 = mild, 2 = moderate, 3 = severe).
-
-
Microbiological Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Collect swabs from the external auditory canal.
-
Plate the swabs on SDA and incubate for 3-5 days at 25-28°C.
-
Quantify the fungal load by counting the number of colony-forming units (CFUs).
-
-
Histopathology:
-
Excise the external auditory canal and surrounding tissues.
-
Fix the tissues in 10% neutral buffered formalin.
-
Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and a fungal-specific stain (e.g., Periodic acid-Schiff or Grocott's methenamine silver).
-
Evaluate the extent of inflammation, tissue damage, and fungal invasion.
-
Visualizations
Hypothesized Mechanism of Action of Thiourea Derivatives
While the precise signaling pathway of this compound is not well-elucidated, as a thiourea derivative, it is hypothesized to exert its antifungal effect through mechanisms that disrupt the fungal cell's integrity and function. Thiourea derivatives have been suggested to induce a pro-oxidant effect and interact with fungal cell surface components.[3][7] This can lead to membrane damage and inhibition of essential cellular processes.
Caption: Hypothesized antifungal mechanism of this compound.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines the key steps in the experimental workflow for evaluating the efficacy of this compound in an animal model of otomycosis.
Caption: In vivo efficacy testing workflow for this compound.
References
- 1. Otomycosis: an experimental evaluation of six antimycotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The effects of peracetic acid solution on the treatment of otomycosis in an animal model: a new antifungal drug? | The Journal of Laryngology & Otology | Cambridge Core [cambridge.org]
- 5. A rabbit model of ear otitis established using the Malassezia pachydermatis strain C23 from dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Etiology, Predisposing Factors, Clinical Features and Diagnostic Procedure of Otomycosis: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Loflucarban's Effect on Fungal Morphology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loflucarban, a halogenated carbanilide, has demonstrated antifungal properties, yet a detailed understanding of its specific impact on fungal morphology remains an area of active investigation. Morphological changes are a critical indicator of a compound's mechanism of action and overall efficacy. These application notes provide a comprehensive guide with detailed protocols for assessing the morphological and physiological effects of this compound on fungi.
This document outlines various microscopic and analytical techniques to visualize and quantify this compound-induced alterations in fungal structure, from the cellular to the subcellular level. The provided protocols are designed to be adaptable to a range of fungal species and laboratory settings.
Visualization of Morphological Changes
Microscopy is a fundamental tool for observing the direct effects of this compound on fungal cells. A combination of different microscopy techniques can provide a comprehensive picture of the induced morphological alterations.
Light Microscopy
Light microscopy offers a straightforward and accessible method for initial observations of changes in fungal morphology, such as altered hyphal growth, cell size, and yeast-hypha transition.
Protocol 1: Bright-Field and Phase-Contrast Microscopy
Objective: To observe general morphological changes in fungal cells treated with this compound.
Materials:
-
Fungal culture (e.g., Candida albicans, Aspergillus fumigatus)
-
Appropriate liquid or solid growth medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Microscope slides and coverslips
-
Light microscope with bright-field and phase-contrast capabilities
-
Hemocytometer or spectrophotometer for cell counting
Procedure:
-
Culture Preparation: Grow the fungal species to the desired growth phase (e.g., exponential phase for yeast, spore suspension for molds) in a suitable liquid medium.
-
Treatment: Inoculate fresh medium with a standardized number of fungal cells or spores. Add this compound at various concentrations (including a vehicle control with DMSO). A typical concentration range to test would be from 0.1 µg/mL to 100 µg/mL.
-
Incubation: Incubate the cultures under optimal conditions (e.g., 37°C for C. albicans, 30°C for A. fumigatus) for a predetermined time course (e.g., 4, 8, 12, 24 hours).
-
Sample Preparation: At each time point, withdraw a small aliquot of the culture.
-
Microscopic Observation: Place a drop of the fungal suspension on a microscope slide and cover with a coverslip. Observe the cells under the microscope using both bright-field and phase-contrast optics.
-
Image Acquisition and Analysis: Capture images of both treated and untreated cells. Analyze for changes in cell shape, size, hyphal length, branching patterns, and septation. Digital image analysis software can be used for quantitative measurements.[1][2]
Staining Techniques for Enhanced Visualization
Staining methods can highlight specific cellular structures, providing more detailed information about the effects of this compound.
Protocol 2: Fungal Staining Methods
Objective: To visualize specific components of fungal cells and assess structural integrity after this compound treatment.
Materials:
-
This compound-treated and control fungal cells (from Protocol 1)
-
Staining reagents:
-
Lactophenol Cotton Blue (LPCB): Stains fungal cell walls blue.[3]
-
Calcofluor White (CFW): A fluorescent stain that binds to chitin in the fungal cell wall.[3][4]
-
Periodic acid-Schiff (PAS) stain: Stains polysaccharides in the cell wall magenta.[5][6]
-
Gomori's Methenamine Silver (GMS) stain: Stains fungal elements black.[5][6]
-
-
Fluorescence microscope (for CFW)
-
Light microscope (for LPCB, PAS, GMS)
Procedure (General):
-
Prepare smears of fungal cultures on microscope slides.
-
Follow the specific staining protocol for each chosen dye. For example, for LPCB, a drop of the stain is added to the fungal sample on the slide.[3]
-
Observe the stained cells under the appropriate microscope.
-
Document any abnormalities in cell wall structure, such as thinning, thickening, or aberrant chitin deposition (with CFW).
| Stain | Target | Observed Color | Potential this compound-Induced Changes |
| Lactophenol Cotton Blue | Fungal Cell Walls | Blue | Irregular cell shape, hyphal swelling, fragmented hyphae. |
| Calcofluor White | Chitin in Cell Wall | Fluorescent Blue | Abnormal chitin distribution, reduced fluorescence at hyphal tips. |
| Periodic acid-Schiff | Polysaccharides | Magenta | Diffuse or weakened staining, indicating cell wall damage. |
| Gomori's Methenamine Silver | Fungal Elements | Black | Altered hyphal morphology, yeast-like cells in filamentous fungi. |
Electron Microscopy for Ultrastructural Analysis
Electron microscopy provides high-resolution images to investigate subcellular changes induced by this compound.
Protocol 3: Scanning and Transmission Electron Microscopy (SEM and TEM)
Objective: To examine the fine details of the fungal cell surface and internal structures following this compound treatment.
Materials:
-
This compound-treated and control fungal cells
-
Fixatives (e.g., glutaraldehyde, osmium tetroxide)
-
Dehydration agents (e.g., ethanol series)
-
Embedding resins (for TEM)
-
Critical point dryer and sputter coater (for SEM)
-
Scanning Electron Microscope (SEM)
-
Transmission Electron Microscope (TEM)
Procedure (General):
-
Fixation: Fix the fungal cells with glutaraldehyde followed by osmium tetroxide to preserve their structure.[7]
-
Dehydration: Dehydrate the samples through a graded series of ethanol.
-
Sample Preparation for SEM: Critical point dry the samples and then coat them with a thin layer of gold or palladium.
-
Sample Preparation for TEM: Infiltrate the samples with resin and polymerize. Cut ultra-thin sections and place them on copper grids.
-
Imaging: Observe the samples under the SEM for surface morphology changes (e.g., cell wall roughness, pores) or under the TEM for internal organelle damage (e.g., mitochondrial swelling, vacuolization, membrane disruption).[8][9][10]
| Microscopy Type | Information Provided | Potential this compound-Induced Changes |
| SEM | High-resolution surface topography. | Cell wall collapse, abnormal budding scars, surface blebbing, loss of surface integrity. |
| TEM | Detailed internal ultrastructure. | Disrupted cell membrane, mitochondrial damage, vacuolar abnormalities, disorganized cytoplasm. |
Quantitative Assessment of Fungal Viability and Growth
Beyond visual observation, quantitative assays are crucial for determining the cytotoxic and cytostatic effects of this compound.
Protocol 4: Fungal Viability Assays
Objective: To quantify the number of viable fungal cells after this compound treatment.
Materials:
-
This compound-treated and control fungal cells
-
Viability stains:
-
Flow cytometer or fluorescence microscope (for PI)
-
Spectrophotometer (for MTT)
Procedure (MTT Assay):
-
Treat fungal cells with this compound as described in Protocol 1.
-
Add MTT solution to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
Calculate the percentage of viable cells relative to the untreated control.
| Assay | Principle | Endpoint Measurement | Interpretation of this compound Effect |
| Propidium Iodide | Stains dead cells with compromised membranes. | Fluorescence intensity | Increased fluorescence indicates cell death. |
| MTT | Measures metabolic activity of viable cells. | Absorbance of formazan | Decreased absorbance indicates reduced cell viability. |
Protocol 5: Colony Forming Unit (CFU) Assay
Objective: To determine the number of viable, culturable fungal cells.
Materials:
-
This compound-treated and control fungal cells
-
Sterile saline or phosphate-buffered saline (PBS)
-
Petri dishes with appropriate solid growth medium
Procedure:
-
After treatment with this compound, serially dilute the fungal suspensions in sterile saline.
-
Plate a known volume of each dilution onto agar plates.
-
Incubate the plates until colonies are visible.
-
Count the number of colonies and calculate the CFU/mL for each treatment condition.
Biochemical Analysis of Cell Wall Components
If morphological changes suggest cell wall disruption, biochemical assays can quantify the impact of this compound on key cell wall components.
Protocol 6: Chitin and Glucan Quantification
Objective: To measure the levels of chitin and glucan in the fungal cell wall.
Materials:
-
This compound-treated and control fungal cells
-
Reagents for chitin and glucan assays (e.g., aniline blue for β-glucan, specific enzyme-based assay kits).
Procedure:
-
Isolate the cell walls from treated and untreated fungal cells.
-
Perform specific assays to quantify the amount of chitin and β-glucan.[13][14] This can involve enzymatic digestion followed by colorimetric or fluorometric detection of the released monosaccharides.[15]
| Component | Assay Principle | Expected this compound Effect |
| Chitin | Enzymatic or chemical hydrolysis and quantification. | Altered chitin content, potentially an increase as a compensatory response. |
| β-Glucan | Aniline blue binding or enzymatic quantification. | Decreased β-glucan levels if synthesis is inhibited. |
Investigation of Potential Signaling Pathways
Antifungal agents often exert their effects by interfering with essential signaling pathways that regulate fungal morphology and virulence.
Cell Wall Integrity (CWI) Pathway
The CWI pathway, often mediated by a Mitogen-Activated Protein Kinase (MAPK) cascade, is crucial for maintaining cell wall structure in response to stress.[16][17]
Hypothesized Effect of this compound: this compound may induce cell wall stress, leading to the activation of the CWI pathway.
Assessment Method:
-
Western Blotting: Analyze the phosphorylation status of key MAPK proteins in the pathway (e.g., Mkc1 in C. albicans or Slt2 in S. cerevisiae) in this compound-treated cells. An increase in phosphorylation would indicate pathway activation.
Calcium-Calcineurin Signaling Pathway
This pathway is vital for fungal stress responses, morphogenesis, and virulence.[18][19][20] Disruption of calcium homeostasis can lead to morphological defects.[21]
Hypothesized Effect of this compound: this compound could disrupt calcium channels or pumps, leading to altered intracellular calcium levels and subsequent signaling.[22]
Assessment Method:
-
Calcium Imaging: Use fluorescent calcium indicators (e.g., Fura-2) to measure intracellular calcium concentrations in real-time in response to this compound treatment.
Ras Signaling Pathway
Ras proteins are key regulators of cellular processes including morphogenesis and filamentous growth in fungi.[23][24][25][26]
Hypothesized Effect of this compound: this compound could interfere with Ras protein localization or activity, thereby affecting hyphal development.
Assessment Method:
-
Microscopy: Observe for defects in hyphal formation and polarized growth in this compound-treated fungi.
-
Biochemical Assays: Perform Ras activation assays to measure the levels of GTP-bound (active) Ras.
Diagrams
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. researchgate.net [researchgate.net]
- 3. Fungal Staining Methods and Uses • Microbe Online [microbeonline.com]
- 4. Direct microscopy of fungi - Life Worldwide [en.fungaleducation.org]
- 5. Histopathology of fungi - Life Worldwide [en.fungaleducation.org]
- 6. quora.com [quora.com]
- 7. apsnet.org [apsnet.org]
- 8. Frontiers | Contributions of Ultrastructural Studies to the Knowledge of Filamentous Fungi Biology and Fungi-Plant Interactions [frontiersin.org]
- 9. Contributions of Ultrastructural Studies to the Knowledge of Filamentous Fungi Biology and Fungi-Plant Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Chitin and Glucan synthesis in fungi | PDF [slideshare.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Unmasking fungal pathogens by studying MAPK-dependent cell wall regulation in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. journals.asm.org [journals.asm.org]
- 19. Calcium homeostasis and signaling in fungi and their relevance for pathogenicity of yeasts and filamentous fungi [aimspress.com]
- 20. Calcium signaling is involved in diverse cellular processes in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Components of the calcium-calcineurin signaling pathway in fungal cells and their potential as antifungal targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Ras-Mediated Signal Transduction and Virulence in Human Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Exploration of Aspergillus fumigatus Ras pathways for novel antifungal drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Ras signalling in pathogenic yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 26. frontiersin.org [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Loflucarban Degradation in Aqueous Solutions
Disclaimer: Information on the specific degradation pathways and stabilization of Loflucarban is limited in publicly available scientific literature. This guide is based on established principles of pharmaceutical stability, knowledge of related chemical structures (e.g., thiourea derivatives and Triclocarban), and general forced degradation testing protocols. Researchers should validate these recommendations for their specific experimental conditions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with this compound degradation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a rapid decrease in concentration over time. What are the likely causes?
A1: The degradation of this compound in aqueous solutions can be attributed to several factors, primarily hydrolysis, photodegradation, and oxidation. The thiourea moiety in this compound's structure is susceptible to breakdown under various conditions.
Q2: How does pH affect the stability of this compound in an aqueous solution?
A2: While specific data for this compound is unavailable, thiourea derivatives often exhibit pH-dependent stability. Generally, both acidic and alkaline conditions can catalyze hydrolysis. It is crucial to determine the optimal pH range for this compound stability through experimental studies. For a structurally similar compound, Triclocarban, photodegradation was shown to be pH-dependent, favoring higher pH levels[1].
Q3: I suspect my this compound solution is degrading due to light exposure. How can I confirm and prevent this?
A3: Photodegradation is a common issue for many pharmaceutical compounds. To confirm photosensitivity, you can perform a comparative study by exposing a solution to light while keeping a control sample in the dark. Prevention involves storing solutions in amber vials or protecting them from light with aluminum foil.
Q4: What are the potential degradation products of this compound?
A4: Without specific studies on this compound, the exact degradation products are unknown. However, based on its structure, potential degradation pathways could involve the cleavage of the thiourea linkage, leading to the formation of corresponding amines and other byproducts. Forced degradation studies coupled with analytical techniques like LC-MS are necessary to identify and characterize these products.
Q5: Are there any formulation strategies to enhance the stability of this compound in aqueous solutions?
A5: Yes, several strategies can be employed to improve stability. These include:
-
pH Optimization: Identifying and maintaining the pH of maximum stability using appropriate buffer systems.
-
Use of Cosolvents: Incorporating cosolvents like propylene glycol or polyethylene glycol can sometimes reduce the degradation rate by altering the polarity of the solution.
-
Addition of Antioxidants: If oxidation is a suspected degradation pathway, adding antioxidants such as ascorbic acid or sodium metabisulfite may be beneficial.
-
Complexation: The use of cyclodextrins has been shown to stabilize some drugs in solution by forming inclusion complexes[2].
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in aqueous solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Peaks in Chromatogram | Degradation of this compound | - Confirm the identity of new peaks using mass spectrometry (MS).- Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times.- Adjust solution pH, protect from light, and deaerate solvents to minimize degradation. |
| Poor Reproducibility of Results | Inconsistent sample handling leading to variable degradation. | - Standardize solution preparation and storage procedures.- Control temperature, light exposure, and time between preparation and analysis.- Ensure consistent pH of all solutions. |
| Loss of Potency in Stock Solutions | Inherent instability of this compound under storage conditions. | - Prepare fresh stock solutions for each experiment.- If storage is necessary, conduct a short-term stability study to determine acceptable storage duration and conditions (e.g., refrigerated, frozen, protected from light). |
| Precipitation of this compound | Poor aqueous solubility. | - Investigate the use of solubility-enhancing excipients such as cosolvents or surfactants.- Adjusting the pH might improve solubility, but the impact on stability must be evaluated. |
Quantitative Data Summary
Since no specific quantitative data for this compound degradation is publicly available, the following table provides a template for researchers to populate with their experimental findings from forced degradation studies.
Table 1: Example Data from a Forced Degradation Study of this compound
| Stress Condition | % Degradation | Major Degradation Products (Retention Time) | Appearance of Solution |
| 0.1 M HCl (60°C, 24h) | e.g., 15% | e.g., DP1 (4.5 min), DP2 (6.2 min) | e.g., Colorless, clear |
| 0.1 M NaOH (60°C, 24h) | e.g., 40% | e.g., DP3 (3.8 min), DP4 (5.1 min) | e.g., Slight yellowing |
| 3% H₂O₂ (RT, 24h) | e.g., 25% | e.g., DP5 (7.0 min) | e.g., Colorless, clear |
| Heat (80°C, 48h) | e.g., 8% | e.g., Minor peaks observed | e.g., Colorless, clear |
| Photostability (ICH Q1B) | e.g., 30% | e.g., DP6 (8.1 min), DP7 (9.3 min) | e.g., Colorless, clear |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to understand its stability profile and identify potential degradation products.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Store the solid drug substance and a solution at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose a solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method.
-
Peak Purity and Mass Balance: Assess the purity of the this compound peak and calculate the mass balance to account for all the drug and its degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products and any process-related impurities.
Methodology:
-
Column and Mobile Phase Screening: Start with a C18 column and screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with various pH modifiers (e.g., formic acid, ammonium acetate).
-
Gradient Optimization: Develop a gradient elution program to ensure the separation of all peaks within a reasonable run time.
-
Wavelength Selection: Use a photodiode array (PDA) detector to identify the optimal wavelength for the detection of this compound and its degradation products.
-
Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity of the method should be confirmed by analyzing the samples from the forced degradation study.
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Troubleshooting logic for this compound degradation issues.
References
Technical Support Center: Troubleshooting Loflucarban Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of Loflucarban in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in cell culture media?
This compound is an anti-infective and antimycotic agent belonging to the thiocarbanilide class of compounds. Its chemical structure lends itself to low aqueous solubility, making it prone to precipitation when introduced into the complex aqueous environment of cell culture media. Based on computational predictions, this compound is highly hydrophobic.
Q2: At what point during my experiment can this compound precipitation occur?
Precipitation can occur at several stages:
-
During stock solution preparation: If the solvent capacity is exceeded.
-
Upon addition to cell culture media: The change in solvent from a high-concentration organic stock to the aqueous media can cause this compound to fall out of solution.
-
During incubation: Changes in temperature, pH, or evaporation of media can lead to precipitation over time.
Q3: What are the common visual signs of this compound precipitation?
Precipitation can manifest as:
-
A fine, crystalline, or amorphous precipitate.
-
Cloudiness or turbidity in the cell culture medium.
-
A thin film on the surface of the culture vessel.
Q4: Can the type of cell culture medium influence this compound precipitation?
Yes, the composition of the cell culture medium can significantly impact the solubility of this compound. Media with higher concentrations of salts, proteins (especially in the presence of serum), and certain ions can promote precipitation.
Q5: Is the precipitate toxic to my cells?
The precipitate itself may not be directly toxic, but its formation can have several negative consequences:
-
Reduced effective concentration: The actual concentration of solubilized this compound will be lower than intended, leading to inaccurate experimental results.
-
Physical interference: Precipitate particles can physically interact with cells, affecting their growth and morphology.
-
Altered media composition: The precipitation process may sequester other media components, depleting essential nutrients.
Troubleshooting Guides
Issue 1: Precipitation upon addition of this compound stock solution to cell culture media.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility of this compound | 1. Prepare a higher concentration stock solution in an appropriate organic solvent (e.g., DMSO). 2. Add the stock solution to the media dropwise while gently vortexing or swirling. 3. Pre-warm the cell culture media to 37°C before adding the this compound stock. | To maintain this compound in solution by minimizing the final concentration of the organic solvent and aiding dispersion. |
| High final concentration of this compound | 1. Review the literature for effective concentrations of this compound or similar compounds. 2. Perform a dose-response curve to determine the optimal, non-precipitating concentration for your cell line. | To identify a working concentration that is both effective and soluble. |
| Interaction with media components | 1. Test the solubility of this compound in a serum-free version of your medium first. 2. If precipitation occurs in serum-containing media, consider reducing the serum percentage. | To determine if serum proteins are contributing to the precipitation. |
| Incorrect pH of the medium | Check the pH of your cell culture medium after adding this compound. Based on its predicted pKa, this compound's solubility may be pH-dependent. Adjust the pH if necessary, ensuring it remains within the optimal range for your cells. | To optimize the solubility of this compound by altering its ionization state. |
Issue 2: Precipitation observed in the cell culture vessel during incubation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Temperature fluctuations | Ensure the incubator is properly calibrated and maintains a stable temperature. Avoid frequent opening of the incubator door. | To prevent temperature-induced changes in solubility. |
| Evaporation of media | 1. Use humidified incubators. 2. Ensure culture flasks or plates are properly sealed. | To maintain the intended concentration of all media components, including this compound. |
| pH shift during cell growth | 1. Use a buffered medium (e.g., containing HEPES). 2. Monitor the color of the phenol red indicator in the medium for significant pH changes. | To maintain a stable pH environment that favors this compound solubility. |
| Contamination | Visually inspect the culture for signs of bacterial or fungal contamination under a microscope. If contamination is suspected, discard the culture and decontaminate the incubator and hood.[1][2] | To rule out contamination as the cause of turbidity. |
Predicted Physicochemical Properties of this compound
The following table summarizes the computationally predicted physicochemical properties of this compound. These values can help in understanding its solubility behavior.
| Property | Predicted Value | Implication for Cell Culture |
| LogP | 4.5 - 5.5 | Highly hydrophobic, indicating very low water solubility. |
| Water Solubility | Very low (µg/L to low mg/L range) | Prone to precipitation in aqueous media. Requires a solubilizing agent. |
| pKa (acidic) | ~8-10 (thiourea proton) | May have slightly increased solubility at higher pH, but this is often not compatible with cell culture conditions. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Vortex the tube vigorously until the this compound is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. A datasheet suggests storage at -20°C for the powder and in DMSO at 4°C for 2 weeks or -80°C for 6 months.[3]
-
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture medium. The final DMSO concentration should ideally be kept below 0.5% (v/v), and for many cell lines, below 0.1%, to avoid solvent toxicity.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of this compound stock solution dropwise to the side of the tube.
-
Continue to mix for a few seconds to ensure homogeneity.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Proposed mechanism of this compound's antifungal action.
References
Optimizing Loflucarban concentration for antifungal assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of Loflucarban in antifungal assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the typical effective concentration range for this compound?
A1: this compound is a potent antimycotic agent with a broad range of activity. Published data from isolates in cases of otomycosis (ear infections) show that the Minimum Inhibitory Concentration (MIC) can range from 1 µg/mL to over 100 µg/mL for the majority of tested fungi[1]. The exact MIC will be species and strain-dependent.
Q2: I am observing no antifungal activity. What could be the issue?
A2: This could be due to several factors:
-
Inappropriate Concentration Range: The tested concentrations may be too low for the specific fungal strain. We recommend performing a broad-range dose-response experiment starting from a high concentration (e.g., 256 µg/mL) and performing serial dilutions.
-
Drug Solubility: this compound may have precipitated out of the solution. Ensure it is fully dissolved in a suitable solvent like Dimethyl Sulfoxide (DMSO) before adding it to your aqueous assay medium.[2][3]
-
Resistant Strain: The fungal strain you are testing may be intrinsically resistant to this compound.
Q3: How should I prepare a stock solution of this compound?
A3: Due to the potential for low aqueous solubility, a 100% DMSO stock solution is recommended.[2][3] Weigh the desired amount of this compound powder and dissolve it in pure, sterile DMSO to a high concentration (e.g., 10 mg/mL). This stock can then be serially diluted for your experiments. Ensure the final DMSO concentration in your assay wells is low (typically ≤1%) to avoid solvent-induced toxicity to the fungal cells.
Q4: My MIC results for the same fungal strain are inconsistent between experiments. What is causing this variability?
A4: Reproducibility in broth microdilution assays can be influenced by several factors:
-
Inoculum Size: Ensure your fungal inoculum is standardized to the recommended concentration for your specific assay (e.g., 0.4 × 10⁴ to 5 × 10⁴ CFU/mL for molds) as outlined in CLSI guidelines.
-
Incubation Time and Temperature: Use a consistent incubation time (e.g., 24-48 hours) and temperature (e.g., 35°C).
-
Endpoint Reading: The MIC is often determined as the lowest concentration that causes a significant reduction in growth (e.g., ≥50%) compared to the growth control. This visual or spectrophotometric reading should be performed consistently.
Q5: Is this compound expected to be fungistatic or fungicidal?
A5: The current data primarily focuses on determining the MIC, which measures growth inhibition (fungistatic activity). To determine if this compound is fungicidal (kills the fungi), a follow-up experiment to determine the Minimum Fungicidal Concentration (MFC) is required. This involves sub-culturing from the wells of the MIC plate that show no growth onto fresh, drug-free agar.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in media after adding this compound | Low aqueous solubility of this compound. The concentration of the compound exceeds its solubility limit in the aqueous assay medium. | 1. Ensure the DMSO stock concentration is high enough that only a small volume is needed for the final dilution. 2. Keep the final DMSO concentration in the assay consistent across all wells, typically at or below 1%. 3. Visually inspect wells for precipitation before and after inoculation. |
| No fungal growth in control wells (drug-free) | Inoculum was not viable. Contamination with an inhibitory substance. Incorrect medium preparation. | 1. Check the viability of the fungal stock culture. 2. Use fresh, sterile media and reagents. 3. Include a "medium only" control to check for contamination. |
| High background in spectrophotometer readings | Contamination of the medium. Precipitation of the test compound. | 1. Use sterile technique and reagents. 2. Prepare a "compound in medium only" control plate (no fungi) to measure any absorbance/fluorescence from this compound itself. Subtract this background from your experimental wells. |
| MIC values are unexpectedly high for susceptible strains | Inoculum density is too high. This compound has degraded. | 1. Carefully standardize the inoculum using a spectrophotometer or hemocytometer. 2. Prepare fresh stock solutions of this compound for each experiment. Store the stock solution appropriately (e.g., at -20°C, protected from light). |
| Observed cytotoxicity in mammalian cell lines at effective antifungal concentrations | The therapeutic window is narrow. The compound has off-target effects. | 1. Perform a standard cytotoxicity assay (e.g., MTT, XTT, or Neutral Red Uptake) on a relevant mammalian cell line in parallel with your antifungal assay. 2. Calculate the selectivity index (SI = IC₅₀ for mammalian cells / MIC for fungus) to quantify the therapeutic window. |
Quantitative Data Summary
The following table provides an example of expected MIC values for this compound against various fungal species, based on the reported effective range of 1 µg/mL to >100 µg/mL.[1]
| Fungal Species | This compound MIC₅₀ (µg/mL) | This compound MIC Range (µg/mL) | Fluconazole MIC Range (µg/mL) |
| Candida albicans | 4 | 1 - 16 | 0.25 - 2 |
| Candida glabrata | 32 | 8 - 128 | 8 - 64 |
| Aspergillus fumigatus | 8 | 2 - 32 | N/A |
| Cryptococcus neoformans | 16 | 4 - 64 | 2 - 16 |
| Fusarium solani | >128 | 64 - >128 | N/A |
Note: These values are for illustrative purposes. Actual MICs must be determined experimentally.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines.
-
Preparation of this compound Stock and Dilutions:
-
Prepare a 10 mg/mL stock solution of this compound in 100% sterile DMSO.
-
In a sterile 96-well plate (the "drug plate"), perform a serial 2-fold dilution of the this compound stock in sterile RPMI 1640 medium. The concentration range should be broad enough to capture the expected MIC (e.g., 256 µg/mL down to 0.125 µg/mL).
-
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) to obtain a fresh, pure culture.
-
Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI 1640 medium to achieve the final recommended inoculum concentration (e.g., for yeasts, dilute to achieve a final concentration of 0.5 × 10³ to 2.5 × 10³ CFU/mL in the assay plate).
-
-
Assay Plate Inoculation:
-
Transfer the diluted this compound solutions from the "drug plate" to a new sterile, flat-bottom 96-well plate (the "test plate").
-
Add the prepared fungal inoculum to each well of the test plate.
-
Include a growth control (fungal inoculum in RPMI, no drug) and a sterility control (RPMI only).
-
-
Incubation:
-
Seal the plate and incubate at 35°C for 24-48 hours, depending on the growth rate of the fungus.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by reading the optical density (OD) at a specific wavelength (e.g., 600 nm) with a microplate reader.
-
Protocol 2: Cytotoxicity Assay (MTT Method)
This protocol assesses the effect of this compound on the viability of a mammalian cell line.
-
Cell Seeding:
-
Seed a mammalian cell line (e.g., HeLa or HepG2) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. The concentration range should mirror that used in the antifungal assay.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include an untreated cell control (vehicle only, e.g., 0.5% DMSO) and a positive control for cytotoxicity (e.g., a known toxin).
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a humidified, 5% CO₂ incubator.
-
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., acidified isopropanol or DMSO).
-
Read the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the this compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for determining the MIC and cytotoxicity of this compound.
Hypothetical Signaling Pathway Diagram
This compound is a carbanilide derivative. Related compounds have been suggested to inhibit key enzymes in biosynthetic pathways.[1] This diagram illustrates a hypothetical mechanism where this compound inhibits an enzyme essential for fungal cell integrity.
Caption: Hypothetical pathway showing this compound inhibiting a key fungal enzyme.
References
- 1. Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Cell-Killing Mechanisms of Hydroxyurea and the Implication toward Combination Therapy for the Treatment of Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-Diphenylurea - Wikipedia [en.wikipedia.org]
Addressing Loflucarban instability under different pH conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Loflucarban under various pH conditions. Our aim is to assist researchers, scientists, and drug development professionals in anticipating and resolving challenges during their experimental work.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound in different pH environments.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| 1. Why is my this compound sample showing rapid degradation in acidic or basic solutions? | This compound, a thiocarbanilide, is susceptible to hydrolysis of the thiourea linkage, a reaction that can be catalyzed by both acid and base. This leads to the cleavage of the molecule into 3,5-dichloroaniline and 4-fluorophenyl isothiocyanate. | - To minimize degradation, prepare solutions fresh and analyze them promptly.- For short-term storage, use a buffered solution at a pH where this compound is most stable (near neutral pH is predicted).- If your experimental conditions require acidic or basic pH, consider running your experiments at a lower temperature to reduce the rate of hydrolysis. |
| 2. My Loflucarcan solution turned cloudy or formed a precipitate at a specific pH. What should I do? | This compound is a lipophilic molecule with low aqueous solubility. Changes in pH can affect its ionization state and, consequently, its solubility. Precipitation is likely to occur if the pH of the solution shifts to a point where the compound is less soluble. | - Determine the pKa of this compound to understand its solubility profile at different pH values.- Consider using co-solvents (e.g., ethanol, DMSO) in your buffer system to increase the solubility of this compound, ensuring the co-solvent does not interfere with your assay.- Filter the sample through a 0.22 µm filter before analysis to remove any precipitate that could damage analytical instrumentation. |
| 3. I am observing inconsistent results in my stability studies. What could be the reason? | Inconsistent results can arise from several factors, including buffer variability, inaccurate pH measurement, or issues with the analytical method. The catalytic effect of buffer species can also influence the degradation rate. | - Ensure your pH meter is calibrated correctly before preparing buffers.- Use high-purity reagents for buffer preparation and standardize the buffer concentration across all experiments.- Validate your analytical method (e.g., HPLC) for specificity, linearity, accuracy, and precision to ensure it can reliably quantify this compound in the presence of its degradants. |
| 4. My analytical column (e.g., HPLC) is showing poor peak shape or carryover when analyzing this compound. | The degradation products of this compound, such as anilines, can be basic and may interact with the silica support of the column, leading to tailing peaks. This compound itself is hydrophobic and may exhibit carryover if the column is not adequately washed between injections. | - Use a mobile phase with a pH that ensures this compound and its degradants are in a single ionic form.- Incorporate a strong wash step with a high percentage of organic solvent in your gradient method to elute any strongly retained compounds.- Consider using a column with end-capping or a different stationary phase (e.g., a polymer-based column) that is less prone to secondary interactions. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound across the pH range?
A1: While specific experimental data for this compound is not extensively published, based on its thiocarbanilide structure, it is expected to be most stable in the neutral pH range (approximately pH 6-8). Significant degradation is anticipated under strongly acidic (pH < 3) and strongly basic (pH > 9) conditions due to acid and base-catalyzed hydrolysis of the thiourea linkage.
Q2: What are the likely degradation products of this compound under hydrolytic stress?
A2: The primary degradation pathway for this compound under both acidic and basic conditions is the hydrolysis of the C-N bond in the thiourea group. This would likely result in the formation of 3,5-dichloroaniline and 4-fluorophenyl isothiocyanate. Further degradation of these primary products may occur under harsh conditions.
Q3: How should I prepare this compound solutions for stability testing?
A3: Due to its low aqueous solubility, it is recommended to first dissolve this compound in a small amount of a water-miscible organic solvent (e.g., methanol or acetonitrile) before diluting it with the desired pH buffer. Ensure the final concentration of the organic solvent is low enough to not significantly alter the properties of the aqueous buffer.
Q4: Which analytical techniques are suitable for monitoring this compound stability?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for quantifying the parent compound and its degradation products.[1] Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.[1]
Data on this compound Stability
The following table presents hypothetical data to illustrate the expected stability profile of this compound under forced degradation conditions at 40°C. This data is based on the known behavior of similar carbanilide compounds and should be used for illustrative purposes only.[2]
| pH | Buffer System | Incubation Time (hours) | This compound Remaining (%) | Major Degradation Products |
| 2.0 | 0.01 M HCl | 24 | 85.2 | 3,5-dichloroaniline, 4-fluorophenyl isothiocyanate |
| 4.5 | 0.05 M Acetate | 24 | 98.1 | Minimal degradation observed |
| 7.0 | 0.05 M Phosphate | 24 | 99.5 | Not detectable |
| 9.0 | 0.05 M Borate | 24 | 92.7 | 3,5-dichloroaniline, 4-fluorophenyl isothiocyanate |
| 12.0 | 0.01 M NaOH | 24 | 78.4 | 3,5-dichloroaniline, 4-fluorophenyl isothiocyanate |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study of this compound
Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile and methanol
-
Reagent-grade hydrochloric acid, sodium hydroxide, potassium phosphate monobasic, sodium borate, and acetic acid
-
Purified water
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
Procedure:
-
Buffer Preparation:
-
pH 2.0: 0.01 M HCl
-
pH 4.5: 0.05 M Acetate buffer
-
pH 7.0: 0.05 M Phosphate buffer
-
pH 9.0: 0.05 M Borate buffer
-
pH 12.0: 0.01 M NaOH Adjust the pH of the buffer solutions as necessary using HCl or NaOH.
-
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Sample Preparation:
-
For each pH condition, dilute the this compound stock solution with the respective buffer to a final concentration of 10 µg/mL.
-
Prepare a "time zero" sample for each pH by immediately diluting an aliquot of the test solution with the mobile phase to the working concentration and analyzing it.
-
-
Incubation:
-
Incubate the remaining test solutions in a constant temperature bath at 40°C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 12, and 24 hours).
-
-
Analysis:
-
Immediately after withdrawal, dilute the aliquots with the mobile phase to the working concentration.
-
Analyze the samples by a validated stability-indicating HPLC-UV method.
-
Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.
-
Visualizations
The following diagrams illustrate a plausible degradation pathway for this compound and a typical experimental workflow for a pH stability study.
Caption: Plausible degradation pathway of this compound under acidic and basic conditions.
Caption: Experimental workflow for a pH stability study of this compound.
References
Technical Support Center: Mitigating Loflucarban Cytotoxicity
Welcome to the technical support center for Loflucarban. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating the cytotoxic effects of this compound in host cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the suspected mechanism of this compound-induced cytotoxicity?
Based on preliminary data, this compound is believed to induce cytotoxicity through a combination of mechanisms, including the induction of oxidative stress via the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the subsequent activation of apoptotic pathways. Further investigation into the specific cellular targets is ongoing.
Q2: What are the common assays to measure cytotoxicity?
Several assays can be used to quantify the cytotoxic effects of a compound.[1][2][3][4] These include:
-
MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[4]
-
LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[1][2][3]
-
Live/Dead Staining: Using fluorescent dyes, this method distinguishes between viable and dead cells.[3]
-
Apoptosis Assays: These assays, such as Annexin V staining or caspase activity assays, specifically measure programmed cell death.[2]
-
Mitochondrial Toxicity Assays: These can measure changes in mitochondrial membrane potential or the production of mitochondrial ROS.[1]
Q3: Are there known off-target effects of this compound?
While the primary target of this compound is under investigation, like many small molecules, it may have off-target effects that contribute to its cytotoxicity.[5][6] Identifying these off-targets is crucial for understanding and mitigating unwanted cellular damage. Techniques such as proteomic profiling and genetic screening can help identify unintended binding partners.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed even at low concentrations of this compound.
Possible Cause: The host cell line being used may be particularly sensitive to this compound's mechanism of action.
Troubleshooting Steps:
-
Cell Line Screening: Test the cytotoxicity of this compound across a panel of different cell lines to identify a more resistant model for your specific experiments.
-
Dose-Response Curve: Perform a detailed dose-response analysis to accurately determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
-
Time-Course Experiment: Evaluate cytotoxicity at different time points to understand the kinetics of the toxic effect. Shorter incubation times may be sufficient for the desired on-target effect while minimizing toxicity.
Issue 2: Significant induction of apoptosis is interfering with the primary experimental endpoint.
Possible Cause: this compound may be a potent activator of one or more apoptotic signaling pathways.
Troubleshooting Steps:
-
Co-treatment with Apoptosis Inhibitors: Use pan-caspase inhibitors (e.g., Z-VAD-FMK) to determine if blocking apoptosis can rescue the cells. This can help to separate the cytotoxic effects from the primary intended effects of the compound.
-
Analyze Apoptotic Markers: Perform western blots or flow cytometry for key apoptotic proteins (e.g., cleaved caspase-3, Bax/Bcl-2 ratio) to confirm the pathway of apoptosis induction.
-
Investigate Upstream Pathways: Examine potential upstream triggers of apoptosis, such as DNA damage or endoplasmic reticulum (ER) stress.
Issue 3: Evidence of significant oxidative stress in treated cells.
Possible Cause: this compound may be generating reactive oxygen species (ROS) or inhibiting endogenous antioxidant pathways.
Troubleshooting Steps:
-
Measure ROS Levels: Use fluorescent probes like DCFDA to quantify intracellular ROS levels upon this compound treatment.
-
Co-treatment with Antioxidants: Assess whether co-administration of antioxidants, such as N-acetylcysteine (NAC) or Vitamin E, can reduce cytotoxicity.
-
Examine Antioxidant Enzyme Activity: Measure the activity of key antioxidant enzymes like superoxide dismutase (SOD) and catalase to see if they are being inhibited by this compound.
Quantitative Data Summary
The following tables summarize hypothetical data from cytotoxicity and mitigation experiments involving this compound.
Table 1: IC50 Values of this compound in Various Host Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 24h |
| HEK293 | Human Embryonic Kidney | 15.2 |
| HepG2 | Human Hepatocellular Carcinoma | 8.5 |
| A549 | Human Lung Carcinoma | 22.1 |
| MCF-7 | Human Breast Adenocarcinoma | 12.8 |
Table 2: Effect of Antioxidants on this compound-Induced Cytotoxicity in HepG2 Cells
| Treatment | This compound (10 µM) | Cell Viability (%) | Fold Increase in ROS |
| Control | - | 100 ± 4.2 | 1.0 |
| This compound | + | 45 ± 3.1 | 5.8 |
| This compound + NAC (5 mM) | + | 78 ± 5.5 | 1.9 |
| This compound + Vitamin E (100 µM) | + | 65 ± 4.8 | 2.5 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and any mitigating agents) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Intracellular ROS Measurement using DCFDA
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.
-
DCFDA Staining: After treatment, remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFDA solution in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells with PBS and add 100 µL of PBS to each well. Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of untreated controls.
Visualizations
References
- 1. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 2. opentrons.com [opentrons.com]
- 3. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 4. omicsonline.org [omicsonline.org]
- 5. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off target effects of sulforaphane include the de-repression of long-terminal repeats through histone acetylation events - PMC [pmc.ncbi.nlm.nih.gov]
Loflucarban stability testing and storage recommendations
This technical support center provides guidance on the stability testing and storage of loflucarban for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Storage and Handling
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored under specific conditions to ensure its stability. For the solid powder form, storage at -20°C is recommended.[1][2] If this compound is dissolved in a solvent, it should be stored at -80°C.[1] It is also crucial to keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
Q2: How long can I store this compound?
A2: The stability of this compound depends on its form. As a powder, it can be stored for up to 2 years at -20°C.[2] When dissolved in DMSO, its stability is shorter: 2 weeks at 4°C and 6 months at -80°C.[2]
Q3: My this compound powder has changed color. Is it still usable?
A3: A change in the physical appearance of this compound, such as color, can be an indication of degradation. It is recommended to perform an analytical assessment, such as HPLC, to check the purity of the compound before use. If significant degradation is detected, the batch should be discarded.
Q4: I left my this compound solution at room temperature for a few hours. Is it still stable?
A4: Short-term excursions from the recommended storage temperatures may lead to degradation, especially for solutions. The stability of this compound in solution at room temperature is not well-documented. It is advisable to re-analyze the solution for purity and concentration before use, particularly for sensitive experiments.
Stability Testing
Q5: I need to perform stability testing on a new formulation containing this compound. Where do I start?
A5: A comprehensive stability testing program should evaluate the impact of various environmental factors. This typically includes long-term stability studies under recommended storage conditions and accelerated stability studies at elevated temperature and humidity.[3][4] Additionally, forced degradation studies are crucial to understand the degradation pathways and to develop a stability-indicating analytical method.[5][6]
Q6: What are forced degradation studies and why are they important?
A6: Forced degradation studies, also known as stress testing, involve subjecting the drug substance to harsh conditions such as acid and base hydrolysis, oxidation, heat, and light.[5] These studies help to identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[6] This information is critical for developing a stability-indicating analytical method that can separate the intact drug from its degradation products.[5]
Q7: My this compound sample shows degradation under acidic conditions. What does this mean?
A7: this compound is known to be incompatible with strong acids and alkalis.[1] Degradation under acidic conditions suggests that the compound is susceptible to acid-catalyzed hydrolysis. The thiourea functional group in this compound is a likely site for such degradation. Further investigation would be needed to identify the specific degradation products.
Q8: I am observing multiple peaks in my HPLC analysis after a stability study. What should I do?
A8: The appearance of new peaks in an HPLC chromatogram is a strong indication of degradation. To troubleshoot this, you should:
-
Ensure the analytical method is stability-indicating, meaning it can resolve the parent compound from any degradation products.
-
Attempt to identify the degradation products using techniques like mass spectrometry (MS).
-
Evaluate the impact of these impurities on your experimental results.
Quantitative Stability Data
The following table summarizes the available storage recommendations for this compound.
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 2 years | [2] |
| In DMSO | 4°C | 2 weeks | [2] |
| In DMSO | -80°C | 6 months | [2] |
Experimental Protocols
The following are generalized protocols for performing forced degradation studies on this compound. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation. The concentration of this compound and the duration of the study may need to be adjusted based on preliminary results.
1. Acid and Base Hydrolysis
-
Objective: To assess the stability of this compound in acidic and basic conditions.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
For acid hydrolysis, add an equal volume of 0.1 M hydrochloric acid to the stock solution.
-
For base hydrolysis, add an equal volume of 0.1 M sodium hydroxide to a separate aliquot of the stock solution.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it (with NaOH for the acid sample, and HCl for the base sample), and dilute with mobile phase to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method.
-
2. Oxidative Degradation
-
Objective: To evaluate the susceptibility of this compound to oxidation.
-
Methodology:
-
Prepare a stock solution of this compound.
-
Add a solution of hydrogen peroxide (e.g., 3%) to the stock solution.
-
Incubate the solution at room temperature for a specified period, protected from light.
-
Withdraw samples at various time points.
-
Analyze the samples by a stability-indicating HPLC method.
-
3. Thermal Degradation
-
Objective: To determine the effect of high temperature on the stability of this compound.
-
Methodology:
-
Place a known amount of solid this compound powder in a controlled temperature oven (e.g., 70°C).
-
Expose the powder for a defined period (e.g., 1, 3, 7 days).
-
At each time point, remove a sample, allow it to cool to room temperature, and prepare a solution of known concentration.
-
Analyze the sample by a stability-indicating HPLC method.
-
4. Photostability Testing
-
Objective: To assess the stability of this compound upon exposure to light.
-
Methodology:
-
Expose a sample of this compound (both solid and in solution) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature and humidity conditions.
-
After a defined period of exposure, prepare solutions of both the exposed and control samples.
-
Analyze the samples by a stability-indicating HPLC method.
-
Visualizations
Caption: A logical workflow for this compound stability testing.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. This compound|790-69-2|MSDS [dcchemicals.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Loflucarban in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the bioavailability of Loflucarban in animal studies. Given the limited publicly available physicochemical data for this compound, this guide is based on the inferred properties of a likely poorly soluble compound and established methods for bioavailability enhancement.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and in vivo evaluation of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no detectable plasma concentration of this compound after oral administration. | Poor aqueous solubility: this compound likely has low solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption.[1][2][3] | 1. Particle Size Reduction: Decrease the particle size of the this compound powder through micronization or nanocrystal technology to increase the surface area for dissolution.[4][5] 2. Formulation as a Solid Dispersion: Disperse this compound in a hydrophilic polymer matrix to improve wettability and dissolution.[6][7][8] 3. Lipid-Based Formulations: Formulate this compound in a nanoemulsion, self-emulsifying drug delivery system (SEDDS), or solid lipid nanoparticles (SLNs) to take advantage of lipid absorption pathways.[9] |
| High variability in plasma concentrations between individual animals. | Inconsistent dissolution and absorption: Poor formulation can lead to erratic absorption patterns.[2][4] Food effects: The presence or absence of food can significantly alter the gastrointestinal environment and impact the absorption of poorly soluble drugs. | 1. Optimize Formulation: Develop a robust formulation (e.g., a well-characterized nanoemulsion or solid dispersion) to ensure consistent drug release. 2. Standardize Dosing Conditions: Administer the formulation consistently with respect to the animals' feeding schedule (e.g., fasted or fed state) to minimize variability. |
| Evidence of drug degradation in the gastrointestinal tract. | pH instability or enzymatic degradation: this compound may be susceptible to degradation in the acidic environment of the stomach or by digestive enzymes. | 1. Enteric Coating: For solid dosage forms, apply an enteric coating to protect the drug from the stomach's acidic pH and allow for release in the small intestine.[10] 2. Use of Enzyme Inhibitors: Co-administer with excipients that can inhibit specific metabolic enzymes, although this requires detailed knowledge of the drug's metabolic pathways. |
| Low brain or specific tissue penetration. | Poor permeability across biological membranes (e.g., blood-brain barrier). | 1. Use of Permeation Enhancers: Include excipients in the formulation that can transiently increase the permeability of cell membranes.[9] Care must be taken to assess the safety of these enhancers. 2. Prodrug Approach: Chemically modify this compound to a more permeable prodrug that is converted to the active compound in the target tissue.[2] |
Frequently Asked Questions (FAQs)
1. What is the likely Biopharmaceutics Classification System (BCS) class of this compound and why does it matter?
2. How can I prepare a simple nanoemulsion of this compound for initial in vivo screening?
A nanoemulsion can be a good starting point for improving the oral absorption of a lipophilic compound like this compound.
-
Experimental Protocol: Preparation of a this compound Nanoemulsion
-
Screening for Excipients:
-
Oil Phase: Determine the solubility of this compound in various oils (e.g., sesame oil, soybean oil, medium-chain triglycerides).
-
Surfactant and Co-surfactant: Select a surfactant (e.g., Tween 80, Cremophor EL) and a co-surfactant (e.g., ethanol, propylene glycol) that are miscible with the chosen oil phase and have good emulsification properties.
-
-
Constructing a Pseudo-Ternary Phase Diagram: This helps to identify the optimal ratios of oil, surfactant, and co-surfactant that will form a stable nanoemulsion.
-
Preparation:
-
Dissolve this compound in the selected oil phase.
-
Separately, mix the surfactant and co-surfactant.
-
Slowly add the oil phase containing this compound to the surfactant/co-surfactant mixture with gentle stirring.
-
Titrate this mixture with the aqueous phase (e.g., distilled water or a buffer) under constant stirring until a clear or slightly bluish, transparent liquid is formed, indicating the formation of a nanoemulsion.
-
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential to ensure it meets the desired specifications (typically droplet size < 200 nm).
-
3. What is a solid dispersion and how can it improve this compound's bioavailability?
A solid dispersion is a formulation where the drug is dispersed in a solid hydrophilic carrier matrix.[6][7] This technique can enhance the dissolution of poorly soluble drugs like this compound by:
-
Reducing the drug's particle size to a molecular level.
-
Increasing the wettability and surface area of the drug.
-
Potentially converting the drug from a crystalline to a more soluble amorphous state.[8]
-
Experimental Protocol: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Carrier Selection: Choose a hydrophilic polymer carrier such as Polyvinylpyrrolidone (PVP) K30, Polyethylene Glycol (PEG) 4000, or a poloxamer.
-
Dissolution: Dissolve both this compound and the carrier in a common volatile solvent (e.g., ethanol or methanol) in a specific ratio (e.g., 1:1, 1:3 drug-to-carrier).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator or by slow evaporation at a controlled temperature.
-
Drying and Pulverization: Dry the resulting solid mass completely, then pulverize and sieve it to obtain a fine powder.
-
Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the dispersed drug.
-
4. Which animal model is most appropriate for studying the bioavailability of this compound?
Rodent models, such as rats and mice, are commonly used in early preclinical bioavailability studies due to their well-characterized physiology, availability, and cost-effectiveness. The choice between rats and mice may depend on the required blood sampling volume and the specific metabolic pathways of interest. It is important to consider that metabolic differences exist between species and results may not be directly translatable to humans.
Visualizations
Experimental Workflow for Enhancing this compound Bioavailability
Caption: Workflow for developing and evaluating a bioavailability-enhanced this compound formulation.
Hypothetical Signaling Pathway for an Anti-infective Agent
Caption: Potential mechanism of action for this compound as an anti-infective agent.
References
- 1. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. This compound|CAS: 790-69-2|DC Chemicals [dcchemicals.com]
- 4. fda.gov [fda.gov]
- 5. This compound | 790-69-2 [amp.chemicalbook.com]
- 6. Longitudinal metabolomics of human plasma reveal metabolic dynamics and predictive markers of antituberculosis drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug absorption in vitro model: filter-immobilized artificial membranes. 2. Studies of the permeability properties of lactones in Piper methysticum Forst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro testing of drug absorption for drug 'developability' assessment: forming an interface between in vitro preclinical data and clinical outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Percutaneous absorption and metabolism of dinitrochlorobenzene in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with lot-to-lot variability of Loflucarban powder
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Loflucarban powder. Our aim is to help you address potential lot-to-lot variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an anti-infective and antimycotic agent belonging to the thiourea class of compounds. It is supplied as a powder for research and development purposes. Due to its intended biological activity, consistent performance is critical for reliable experimental outcomes.
Q2: We are observing inconsistent results between different batches of this compound. What could be the cause?
A2: Lot-to-lot variability is a known challenge in the handling of powdered small molecules and can stem from several factors, including:
-
Purity: Minor variations in the impurity profile between batches.
-
Particle Size Distribution: Differences in particle size can affect dissolution rate and bioavailability.
-
Solubility: Inconsistent solubility can lead to inaccurate final concentrations in your assays.
-
Moisture Content: Variations in water content can affect powder handling and stability.
-
Crystal Polymorphism: Different crystalline forms can exhibit different physical properties.
Q3: How can we ensure the quality of a new lot of this compound powder before starting our experiments?
A3: We recommend performing a set of quality control (QC) experiments on each new lot to verify its physical and chemical properties. This will help ensure consistency and allow you to troubleshoot any discrepancies. Key recommended QC tests are detailed in the Troubleshooting section below and include High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FTIR), and Particle Size Analysis.
Q4: What is the recommended solvent for this compound?
A4: Based on available data, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing stock solutions of this compound. However, it is crucial to determine the solubility in your specific experimental buffer or medium to avoid precipitation. Always prepare a fresh stock solution for each experiment if possible and observe for any signs of precipitation.
Q5: How should this compound powder and its solutions be stored?
A5: this compound powder should be stored at -20°C for long-term stability.[1] Stock solutions in DMSO can be stored at -80°C for up to six months or at 4°C for up to two weeks, though preparing fresh solutions is always recommended to ensure optimal activity.[1]
Troubleshooting Guide
Issue 1: Inconsistent Biological Activity or Potency
If you are observing variable results in your biological assays (e.g., IC50 values, zone of inhibition), consider the following troubleshooting steps.
Workflow for Troubleshooting Inconsistent Biological Activity
Caption: Workflow for troubleshooting lot-to-lot variability of this compound.
Recommended QC Experiments and Data Interpretation
| Parameter | Methodology | Acceptance Criteria (Example) | Potential Impact of Deviation |
| Purity | High-Performance Liquid Chromatography (HPLC) | Purity ≥ 98% | Lower purity can lead to reduced potency and off-target effects. |
| Chemical Identity | Fourier-Transform Infrared Spectroscopy (FTIR) | Spectrum matches reference standard | Incorrect compound or presence of significant impurities. |
| Particle Size | Laser Diffraction or Microscopy | D90 < 50 µm | Larger particles may dissolve slower, leading to lower effective concentration. |
| Solubility | Visual Inspection & UV-Vis Spectroscopy | Clear solution at desired concentration | Precipitation leads to inaccurate dosing and reduced activity. |
Experimental Protocols
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required for your specific equipment.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (MeCN) and water with 0.1% Phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 234 nm.[2]
-
Sample Preparation: Accurately weigh and dissolve this compound powder in methanol or MeCN to a final concentration of 1 mg/mL.
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject 10 µL of the sample solution.
-
Run the gradient program to elute the compound and any impurities.
-
Calculate the purity by dividing the peak area of this compound by the total peak area of all components.
-
FTIR is a rapid method to confirm the chemical identity of a new lot against a reference standard.
-
Sample Preparation: Prepare a KBr pellet containing approximately 1% this compound powder or use a diamond ATR accessory.
-
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Procedure:
-
Acquire a background spectrum.
-
Acquire the spectrum of the this compound sample.
-
Compare the resulting spectrum to a reference spectrum of a known good lot.
-
-
Data Interpretation: The positions and relative intensities of the major peaks should be consistent with the reference. Key characteristic peaks for thiourea-containing compounds include C=S stretching and N-H bending vibrations.[3][4]
Particle size distribution can significantly impact the dissolution rate of the powder.[5][6]
-
Dispersion: Dry powder dispersion is often suitable for APIs.[5]
-
Procedure:
-
Ensure the instrument is clean and has been background corrected.
-
Carefully load a representative sample of the this compound powder into the feeder.
-
Initiate the measurement, allowing the instrument to disperse the powder and measure the scattered light.
-
Analyze the resulting particle size distribution.
-
-
Data Interpretation: Compare the D10, D50, and D90 values between lots. Significant shifts may indicate potential differences in dissolution behavior.
Proposed Mechanism of Action: Disruption of Fungal Ergosterol Biosynthesis
While the exact molecular target of this compound is not definitively established in the literature, many thiourea-based antifungal agents are known to interfere with critical cellular processes in fungi. A plausible mechanism of action for this compound is the inhibition of the ergosterol biosynthesis pathway, a key pathway for maintaining fungal cell membrane integrity.[5][6][7]
Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of this compound via inhibition of ergosterol biosynthesis.
This proposed pathway suggests that this compound may inhibit one of the key enzymes, such as ERG11 (CYP51), in the conversion of lanosterol to ergosterol. The depletion of ergosterol in the fungal cell membrane leads to increased permeability and ultimately, cell death. This makes the ergosterol biosynthesis pathway a critical target for many antifungal drugs.[8]
For further assistance, please contact our technical support team with your lot number and any relevant experimental data.
References
- 1. ovid.com [ovid.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methods to prevent Loflucarban adsorption to labware
Welcome to the technical support center for Loflucarban. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate issues related to the adsorption of this compound to laboratory ware during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to adsorbing to labware?
A1: this compound is an anti-infective agent.[1] Its molecular structure suggests it is a hydrophobic compound, a characteristic confirmed by a predicted LogP value (a measure of lipophilicity) significantly greater than 0. Compounds with high hydrophobicity tend to have low water solubility and a high affinity for non-polar surfaces, such as those of many common plastics, leading to their adsorption out of aqueous solutions. This process is primarily driven by hydrophobic interactions between the compound and the labware surface.
Q2: What are the consequences of this compound adsorption in my experiments?
A2: Adsorption of this compound to labware can lead to a significant reduction in the effective concentration of the compound in your working solutions. This can result in inaccurate and unreliable experimental data, including underestimated potency in biological assays, poor reproducibility, and incorrect pharmacokinetic and pharmacodynamic assessments.
Q3: Which types of labware are most and least susceptible to this compound adsorption?
A3: Untreated glass and polystyrene are particularly prone to adsorption of hydrophobic compounds. Polypropylene is generally a better choice as it tends to be less adsorptive for many hydrophobic molecules.[2][3] However, for highly sensitive applications, even polypropylene can exhibit significant binding. Low-binding, specially treated microplates and tubes are the most resistant to non-specific adsorption.
Q4: Can I reuse labware that has been exposed to this compound?
A4: It is generally not recommended to reuse labware that has been in contact with hydrophobic compounds like this compound, especially for quantitative studies. Residues can be difficult to remove completely with standard washing procedures and may leach into subsequent solutions, causing cross-contamination and inaccurate results. For critical applications, always use new, disposable labware.
Troubleshooting Guide: Preventing this compound Adsorption
This guide provides a systematic approach to identifying and mitigating this compound adsorption to labware.
Problem: Inconsistent or lower-than-expected results in assays involving this compound.
Hypothesis: this compound is adsorbing to the labware, reducing its effective concentration.
Below is a troubleshooting workflow to address this issue:
References
Troubleshooting unexpected results in Loflucarban experiments
Welcome to the technical support center for Loflucarban-related experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered when working with this and similar investigational antimicrobial compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is a thiourea derivative, a class of compounds known for a variety of biological activities, including antimicrobial properties.[1] While the precise mechanism of action for this compound is not extensively documented in publicly available literature, compounds of this nature often exert their effects by interfering with essential bacterial processes. Potential mechanisms could include the inhibition of key enzymes, disruption of membrane potential, or interference with cellular signaling pathways.
Q2: I am not seeing any antimicrobial activity with this compound in my experiments. What could be the issue?
Several factors could contribute to a lack of observed activity.[2] These can range from issues with the compound itself to the experimental setup.[2] It is crucial to verify the purity and stability of your this compound stock. Additionally, ensure that the chosen bacterial strain is appropriate and that the growth conditions, such as media and incubation time, are optimal.[2] Inappropriate assay conditions, such as pH or the presence of interfering substances, can also mask antimicrobial effects.[2]
Q3: The results of my antimicrobial susceptibility testing (AST) are inconsistent. How can I improve reproducibility?
Inconsistent AST results are a common challenge in microbiology.[3] To enhance reproducibility, strict adherence to standardized protocols is essential.[4] Key factors to control include the inoculum density, the quality and preparation of the growth medium, and the precise incubation conditions (temperature, time, and atmosphere).[3][4] Regular use of quality control strains with known susceptibility profiles can help identify and troubleshoot sources of variability.[3]
Troubleshooting Guides
Issue 1: Unexpectedly High Minimum Inhibitory Concentration (MIC) Values
High MIC values suggest that this compound is less potent against the tested microorganism than anticipated.
Possible Causes and Solutions:
-
Compound Degradation: this compound may be unstable under certain storage or experimental conditions.
-
Solution: Verify the storage conditions of your stock solution (e.g., temperature, light exposure). Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
-
-
Inoculum Too High: An excessively high bacterial inoculum can overwhelm the antimicrobial agent.[4]
-
Solution: Standardize your inoculum preparation. Use a spectrophotometer or McFarland standards to ensure the correct bacterial density is used in each assay.[5]
-
-
Binding to Plasticware or Media Components: The compound may adsorb to the surface of microplates or interact with components in the growth medium, reducing its effective concentration.
-
Solution: Consider using low-binding microplates. Test for compound activity in different types of media to identify any inhibitory interactions.
-
Issue 2: No Zone of Inhibition in Disk Diffusion Assay
The absence of a clear zone around the disk indicates a lack of bacterial growth inhibition.[6][7]
Possible Causes and Solutions:
-
Poor Diffusion of the Compound: this compound may not diffuse well through the agar.[3]
-
Solution: Ensure the agar depth is uniform and consistent with standard protocols (e.g., Mueller-Hinton agar at a depth of 4 mm). The solubility of this compound in the solvent used for disk application is also critical for diffusion.
-
-
Incorrect Disk Preparation or Storage: The antimicrobial agent may not have been properly applied to or may have degraded on the disk.
-
Solution: Prepare disks immediately before use. Ensure the solvent fully evaporates before placing the disk on the agar. Store any pre-made disks in a desiccated environment.
-
-
Resistant Bacterial Strain: The chosen microorganism may be intrinsically resistant to this compound.[2]
-
Solution: Test the compound against a panel of different bacterial species and strains, including known susceptible organisms, to determine its spectrum of activity.
-
Data Presentation
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for this compound
| Microorganism | ATCC Strain | MIC (µg/mL) | Quality Control Range (µg/mL) |
| Staphylococcus aureus | 29213 | 4 | 2 - 8 |
| Escherichia coli | 25922 | >64 | Not Applicable |
| Pseudomonas aeruginosa | 27853 | >64 | Not Applicable |
| Enterococcus faecalis | 29212 | 8 | 4 - 16 |
Table 2: Hypothetical Zone of Inhibition Diameters for this compound (30 µg disk)
| Microorganism | ATCC Strain | Zone Diameter (mm) | Quality Control Range (mm) |
| Staphylococcus aureus | 25923 | 18 | 16 - 22 |
| Escherichia coli | 25922 | 0 | Not Applicable |
| Pseudomonas aeruginosa | 27853 | 0 | Not Applicable |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol is adapted from standardized methods for antimicrobial susceptibility testing.[5]
-
Preparation of this compound Stock: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.
-
Inoculum Preparation: Culture the test organism overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[4]
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[8]
Protocol 2: Disk Diffusion Assay
This protocol is based on the Kirby-Bauer disk diffusion susceptibility test.[6][7]
-
Plate Preparation: Prepare Mueller-Hinton agar plates to a uniform depth of 4 mm.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of the agar plate with the bacterial suspension.[6]
-
Disk Application: Aseptically apply a paper disk (6 mm diameter) impregnated with a known amount of this compound to the center of the inoculated agar surface.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters.[6]
Visualizations
Caption: Hypothetical signaling pathway for this compound's antimicrobial action.
Caption: General experimental workflow for antimicrobial compound testing.
Caption: Decision-making flowchart for troubleshooting unexpected results.
References
- 1. This compound | C13H9Cl2FN2S | CID 3033993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. microbiozindia.com [microbiozindia.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. microchemlab.com [microchemlab.com]
- 8. bio.libretexts.org [bio.libretexts.org]
Technical Support Center: Refinement of Loflucarban Dosage in Animal Infection Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of loflucarban dosage in animal infection models. Given the limited publicly available data on this compound, this guide also incorporates general principles for preclinical evaluation of novel anti-infective agents.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor Solubility of this compound Formulation | This compound, as a thiourea derivative, may have low aqueous solubility. | 1. Vehicle Screening: Test a panel of biocompatible solvents and vehicles (e.g., DMSO, PEG400, Tween 80, or cyclodextrins) to find a suitable one that enhances solubility without causing toxicity. 2. Formulation Development: Consider creating a micronized suspension or an amorphous solid dispersion to improve dissolution and bioavailability. 3. pH Adjustment: Evaluate the effect of pH on solubility if the compound has ionizable groups. |
| High Incidence of Animal Mortality at Initial Doses | The starting dose may be too close to the maximum tolerated dose (MTD), or the vehicle could be causing toxicity. | 1. Dose De-escalation: Immediately halt the study and restart with a significantly lower dose (e.g., 1/10th of the initial dose). 2. Vehicle Toxicity Control: Administer the vehicle alone to a control group of animals to rule out its toxic effects. 3. Acute Toxicity Study: Conduct a preliminary single-dose acute toxicity study to determine the MTD more accurately. |
| Lack of Efficacy in the Animal Model | The dosage may be too low, the route of administration may be inappropriate, or the compound may have poor pharmacokinetic properties. | 1. Dose Escalation: If no toxicity is observed, conduct a dose-escalation study to find the minimum effective dose (MED). 2. Pharmacokinetic (PK) Analysis: Perform a pilot PK study to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This will help in understanding if the drug is reaching the site of infection at sufficient concentrations. 3. Route of Administration: Evaluate alternative routes of administration (e.g., intravenous, intraperitoneal) that might provide better systemic exposure. |
| Inconsistent Results Between Experiments | Variability in animal health, pathogen load, or experimental procedures can lead to inconsistent outcomes. | 1. Standardize Procedures: Ensure all experimental protocols, including animal handling, infection procedure, and drug administration, are strictly standardized. 2. Animal Health Monitoring: Closely monitor the health of the animals before and during the study to ensure they are in a consistent state. 3. Infection Dose Verification: Verify the inoculum size and viability of the pathogen before each experiment. |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its known mechanism of action?
This compound is classified as an anti-infective and antimycotic agent belonging to the thiourea class of compounds.[1][2][3] There is limited recent data on its specific mechanism of action. However, thiourea derivatives can exert antimicrobial effects through various mechanisms, including the inhibition of essential enzymes or disruption of microbial cell membranes. Further investigation is required to elucidate the precise mechanism of this compound.
2. What is a suitable starting dose for in vivo studies with this compound?
Without specific preclinical data for this compound, a starting dose should be determined empirically. A common approach is to start with a low dose, for example, 1-5 mg/kg, and perform a dose-ranging study to determine both the maximum tolerated dose (MTD) and the minimum effective dose (MED).[2] It is crucial to monitor the animals closely for any signs of toxicity.
3. What are the potential toxicities associated with this compound?
Safety data sheets indicate that this compound is harmful if swallowed.[1] In preclinical studies, it is important to monitor for a range of potential toxicities, including changes in body weight, food and water intake, clinical signs of distress, and effects on major organs through hematology, serum chemistry, and histopathology.[2]
4. How should this compound be formulated for oral administration in animal models?
Due to its likely poor water solubility, this compound may need to be formulated in a suspension or a solution with the aid of solubilizing agents. A common starting point for oral formulations is a suspension in a vehicle such as 0.5% carboxymethyl cellulose. The stability and homogeneity of the formulation should be verified before administration.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Species
This table serves as an example of the kind of data that should be collected in a pharmacokinetic study. The values presented are for illustrative purposes only.
| Parameter | Mouse | Rat | Rabbit |
| Dose (mg/kg, oral) | 10 | 10 | 10 |
| Cmax (ng/mL) | 450 | 320 | 280 |
| Tmax (h) | 1.5 | 2.0 | 2.5 |
| AUC (ng·h/mL) | 2100 | 1850 | 1600 |
| Half-life (h) | 4.2 | 5.1 | 6.5 |
| Bioavailability (%) | 35 | 30 | 25 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve.
Table 2: Example Dose-Ranging and Efficacy Study Results for a Murine Candidiasis Model
This table illustrates how to present efficacy data from an in vivo infection model study. The results are hypothetical.
| Treatment Group | Dose (mg/kg/day) | Route | No. of Animals | Survival Rate (%) | Fungal Load (log CFU/kidney) |
| Vehicle Control | - | Oral | 10 | 0 | 7.5 ± 0.8 |
| This compound | 5 | Oral | 10 | 20 | 6.2 ± 0.6 |
| This compound | 10 | Oral | 10 | 60 | 4.8 ± 0.5 |
| This compound | 20 | Oral | 10 | 80 | 3.1 ± 0.4 |
| Fluconazole | 10 | Oral | 10 | 90 | 2.5 ± 0.3 |
CFU: Colony-Forming Units. Data are presented as mean ± standard deviation.
Experimental Protocols
A detailed methodology for a dose-finding and efficacy study is provided below.
Objective: To determine the MTD and MED of this compound in a murine model of systemic Candida albicans infection.
Animals: Female BALB/c mice, 6-8 weeks old.
Infection Model:
-
Candida albicans is grown in Sabouraud dextrose broth overnight at 30°C.
-
The yeast cells are harvested, washed with sterile saline, and adjusted to a concentration of 1 x 10^6 cells/mL.
-
Mice are infected via intravenous injection of 0.1 mL of the yeast suspension into the lateral tail vein.
Drug Administration:
-
This compound is suspended in 0.5% carboxymethyl cellulose.
-
Treatment is initiated 24 hours post-infection and administered once daily by oral gavage for 7 consecutive days.
-
Dose groups may include 5, 10, 20, and 40 mg/kg. A vehicle control group and a positive control group (e.g., fluconazole) should be included.
Monitoring and Endpoints:
-
Animals are monitored daily for clinical signs of illness, and body weight is recorded.
-
The primary efficacy endpoint is survival at 14 days post-infection.
-
A secondary endpoint is the fungal load in the kidneys, determined at the end of the study by plating homogenized tissue on Sabouraud dextrose agar.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for establishing an effective and safe dosage of this compound.
Hypothetical Signaling Pathway
Caption: Hypothetical mechanism of action for this compound as an antifungal agent.
References
Technical Support Center: Overcoming Poor Diffusion of Loflucarban in Agar-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the diffusion of Loflucarban in agar-based antimicrobial susceptibility testing.
Troubleshooting Guides
Issue: No Zone of Inhibition or Smaller than Expected Zone with this compound in Disk Diffusion or Agar Well Diffusion Assays
Poor or absent zones of inhibition with this compound are a common issue, often attributed to its low aqueous solubility and consequently, poor diffusion through the agar matrix. This can lead to an underestimation of its true antimicrobial activity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor this compound diffusion.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Poor Solubility of this compound | This compound has low aqueous solubility. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO, ethanol) before application to the disk or well. Note that high concentrations of organic solvents can be toxic to microorganisms, so a solvent control is essential. |
| High Molecular Weight | Larger molecules diffuse more slowly through agar. While the molecular weight of this compound (315.19 g/mol ) is not excessively large, its chemical structure may hinder movement.[1] |
| Interaction with Agar Components | Hydrophobic compounds can sometimes interact with the polysaccharide matrix of agar, impeding diffusion.[2] Consider using a different gelling agent if this is suspected, though this would be a non-standard method. |
| Inappropriate Assay Method | Agar diffusion methods are generally not suitable for non-polar or poorly soluble compounds.[3] For a more accurate determination of antimicrobial activity, alternative methods are recommended. |
Frequently Asked Questions (FAQs)
Q1: I am not seeing any zone of inhibition around my this compound disk. Does this mean it is not effective against my test organism?
Not necessarily. The lack of a zone of inhibition is often due to the poor diffusion of this compound in the agar rather than a lack of antimicrobial activity.[2] Because this compound is poorly soluble in water, it may not be able to diffuse from the disk into the surrounding agar to inhibit microbial growth. We recommend verifying its activity using a dilution method.
Q2: Can I increase the concentration of this compound on the disk to get a larger zone?
While increasing the concentration may result in a small zone of inhibition, it can also lead to issues with solubility and potential precipitation of the compound on the disk. Furthermore, the relationship between the zone diameter and the minimum inhibitory concentration (MIC) is not linear for poorly diffusing compounds, making interpretation difficult.[3]
Q3: What solvent should I use to dissolve this compound, and how do I account for its effect?
Dimethyl sulfoxide (DMSO) or ethanol are commonly used to dissolve hydrophobic compounds like this compound. However, these solvents can have their own antimicrobial effects at higher concentrations. It is crucial to run a solvent control by applying a disk impregnated with the same volume of the solvent alone to the agar plate. This will help you differentiate between the antimicrobial activity of this compound and the solvent.
Q4: Are there any modifications I can make to the agar diffusion assay to improve the diffusion of this compound?
Some researchers have experimented with adding surfactants or co-solvents to the agar medium to enhance the solubility and diffusion of hydrophobic compounds. However, these modifications can alter the growth characteristics of the test organism and are not standardized. A more reliable approach is to switch to a method that does not rely on diffusion through agar.
Q5: What are the recommended alternative methods for testing the antimicrobial activity of this compound?
For compounds with poor diffusion, broth microdilution or agar dilution methods are recommended to determine the Minimum Inhibitory Concentration (MIC).[4] These methods provide a quantitative measure of antimicrobial activity and are not dependent on the diffusion of the compound through agar.
Recommended Experimental Protocols
Protocol 1: Broth Microdilution for this compound MIC Determination
This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism in a liquid medium.
Experimental Workflow:
Caption: Workflow for Broth Microdilution MIC Assay.
Methodology:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL, with concentrations ranging from 128 µg/mL to 0.25 µg/mL.
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[5]
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. This will also halve the this compound concentration, resulting in a final test range of 64 µg/mL to 0.125 µg/mL.
-
Controls:
-
Growth Control: A well containing 100 µL of inoculated broth without this compound.
-
Sterility Control: A well containing 100 µL of uninoculated broth.
-
Solvent Control: A well containing the highest concentration of the solvent used, inoculated with the test organism.
-
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).[5][6]
Protocol 2: Agar Dilution for this compound MIC Determination
This method involves incorporating this compound directly into the agar medium.
Methodology:
-
Prepare this compound-Agar Plates: Prepare a series of Mueller-Hinton Agar (MHA) plates, each containing a different concentration of this compound. This is done by adding the appropriate volume of a this compound stock solution to the molten agar before pouring the plates. The concentration range should be similar to that used in the broth microdilution method.
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Spot-inoculate a standardized volume (e.g., 1-10 µL) of the bacterial suspension onto the surface of each this compound-containing plate and a control plate (without this compound). Multiple strains can be tested on the same plate.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism at the inoculation spot.
Data Presentation
The results from these assays can be summarized for clear comparison.
Table 1: Hypothetical MIC Data for this compound against Various Bacterial Strains
| Bacterial Strain | Broth Microdilution MIC (µg/mL) | Agar Dilution MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 2 | 2 |
| Escherichia coli ATCC 25922 | 16 | 16 |
| Pseudomonas aeruginosa ATCC 27853 | >64 | >64 |
| Clinical Isolate 1 (S. aureus) | 4 | 4 |
| Clinical Isolate 2 (K. pneumoniae) | 32 | 32 |
This compound Mechanism of Action
The precise mechanism of action of this compound is not extensively documented in publicly available literature. It is a thiocarbanilide derivative, a class of compounds known to have antimicrobial properties.
Possible Signaling Pathway Involvement (Hypothetical):
Given its chemical structure, this compound might interfere with bacterial membrane integrity or metabolic pathways. Further research would be needed to elucidate the exact mechanism.
Caption: Hypothesized mechanisms of action for this compound.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antifungal Efficacy of Loflucarban and Clotrimazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal properties of Loflucarban (also known as Fluonilid) and Clotrimazole, two synthetic antifungal agents. The objective is to present a comprehensive overview of their efficacy, mechanisms of action, and the experimental basis for these findings. This document is intended to serve as a resource for researchers and professionals involved in the discovery and development of new antifungal therapies.
Introduction
Fungal infections pose a significant global health challenge, necessitating the continued exploration and development of effective antifungal agents. Clotrimazole, an imidazole derivative discovered in the late 1960s, is a widely used broad-spectrum antimycotic for treating a variety of dermatophyte and yeast infections[1]. This compound, a thiocarbanilide, has also been investigated for its antimycotic properties. This guide synthesizes the available experimental data to facilitate a comparative understanding of these two compounds.
Mechanism of Action
Clotrimazole:
Clotrimazole exerts its antifungal effect by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane[2][3]. Specifically, it targets the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol. Inhibition of this step leads to the depletion of ergosterol and an accumulation of toxic methylated sterols in the fungal cell membrane. The altered membrane structure disrupts its integrity and function, leading to the inhibition of fungal growth (fungistatic effect) at lower concentrations and fungal cell death (fungicidal effect) at higher concentrations[1][2].
This compound:
The precise molecular mechanism of action for this compound as an antifungal agent is not well-documented in the available scientific literature. As a thiocarbanilide, its activity may be related to the disruption of fungal cell membrane integrity or interference with essential enzymatic processes. Thiosemicarbazones and other related sulfur-containing compounds have been shown to possess a broad range of biological activities, and their metal complexes often exhibit enhanced antifungal effects[4][5]. However, without specific studies on this compound, its exact target remains to be elucidated.
In Vitro Antifungal Efficacy
The antifungal efficacy of a compound is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
This compound
The most detailed publicly available data on the in vitro antifungal activity of this compound comes from a 1982 study by Maher et al., which evaluated several antimycotic agents against fungi isolated from cases of otomycosis[2]. In this study, this compound (referred to as Fluonilid) exhibited a broad range of activity.
| Fungal Group | Number of Species Tested | MIC Range (µg/mL) | Reference |
| Various Moulds and Yeasts | 59 | 1 to >100 | [2] |
The study noted that for the majority of the tested fungi, the MIC of this compound was in the range of 1 to >100 µg/mL[2]. This wide range suggests variable efficacy against different fungal species.
Clotrimazole
Clotrimazole has been extensively studied, and its MIC values against a wide array of fungal pathogens are well-documented.
Comparative Data from Maher et al. (1982):
In the same study that evaluated this compound, Clotrimazole demonstrated significantly higher potency.
| Fungal Group | Number of Species Tested | MIC Range (µg/mL) | Reference |
| Various Moulds and Yeasts | 59 | <0.1 to 1 | [2] |
For over 94% of the fungal species tested, the MIC of Clotrimazole was less than 0.1 µg/mL, and for the remaining 6%, it was between 0.4 and 1 µg/mL[2].
MIC Data for Candida Species:
The following table summarizes MIC data for Clotrimazole against various Candida species from several studies. The MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
| Candida Species | Number of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Candida spp. (mixed) | 125 | 0.008 - 8 | 0.008 | 1 | [6] |
| Candida albicans | 87 | ≤0.06 - 8 | - | 0.5 | [7] |
| Candida albicans | 61 | <0.008 - 8 | <0.008 | - | [6] |
| Candida glabrata | 38 | - | - | 4 | [8] |
MIC Data for Dermatophytes:
Clotrimazole is also effective against dermatophytes, the fungi responsible for infections of the skin, hair, and nails.
| Dermatophyte Species | Number of Isolates | MIC Range (µg/mL) | Reference |
| Trichophyton mentagrophytes | - | - | [9] |
| Trichophyton rubrum | - | - | [9] |
One study reported that 96% of dermatophyte isolates tested were sensitive to Clotrimazole[9]. Another study demonstrated that microemulsion and microemulsion-based gel formulations of Clotrimazole exhibited significant inhibition zones against Trichophyton mentagrophytes, whereas a conventional cream formulation did not[10].
Experimental Protocols
The determination of in vitro antifungal efficacy relies on standardized methodologies to ensure reproducibility and comparability of data. The most widely accepted protocols are those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method for MIC Determination (General Workflow)
This method is a standard procedure for determining the MIC of an antifungal agent.
Detailed Steps:
-
Preparation of Antifungal Agent: The antifungal agent is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution.
-
Serial Dilution: The stock solution is serially diluted in a liquid growth medium (e.g., RPMI-1640) in the wells of a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared from a fresh culture. The concentration of the inoculum is adjusted to a specific turbidity standard (e.g., 0.5 McFarland).
-
Inoculation: The wells of the microtiter plate containing the diluted antifungal agent are inoculated with the fungal suspension. Control wells (containing no antifungal agent) are also included.
-
Incubation: The plate is incubated at a specified temperature (typically 35°C) for a defined period (e.g., 24 to 48 hours for yeasts).
-
Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth in the control well. This can be assessed visually or by using a spectrophotometer to measure turbidity.
Summary and Conclusion
This comparative guide highlights the current state of knowledge regarding the antifungal efficacy of this compound and Clotrimazole.
-
Clotrimazole is a well-characterized, broad-spectrum antifungal agent with a clearly defined mechanism of action involving the inhibition of ergosterol biosynthesis. Its in vitro efficacy against a wide range of yeasts and dermatophytes is supported by extensive experimental data, with MIC values typically in the low microgram per milliliter range.
-
This compound has demonstrated in vitro antifungal activity, but the available data is significantly more limited. The reported MIC range of 1 to >100 µg/mL suggests that its efficacy is highly variable depending on the fungal species and is generally lower than that of Clotrimazole. The precise mechanism of action of this compound has not been fully elucidated, which represents a significant knowledge gap.
References
- 1. academic.oup.com [academic.oup.com]
- 2. medscape.com [medscape.com]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal activity of thiosemicarbazones, bis(thiosemicarbazones), and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of antifungal activity of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro susceptibility-testing in Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro antifungal susceptibility of clinical and environmental isolates of Aspergillus fumigatus and Aspergillus flavus in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zora.uzh.ch [zora.uzh.ch]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Loflucarban and Miconazole: An In Vitro Comparative Analysis
For Immediate Release
This guide provides a comparative overview of the in vitro antifungal properties of loflucarban and miconazole, intended for researchers, scientists, and drug development professionals. The following sections detail their mechanisms of action, quantitative antifungal activities, and the experimental protocols used for in vitro susceptibility testing.
Introduction
Data Presentation
The following table summarizes the available in vitro antifungal activity of miconazole against several common fungal pathogens. Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | Candida albicans | Not Available | Not Available | Not Available |
| Aspergillus fumigatus | Not Available | Not Available | Not Available | |
| Trichophyton rubrum | Not Available | Not Available | Not Available | |
| Miconazole | Candida albicans | 0.004 - >32 | 0.12 | 0.5 |
| Aspergillus fumigatus | 0.13 - 16 | 16 | - | |
| Trichophyton rubrum | 0.002 - 1 | 0.25 | - |
MIC50 and MIC90 represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively. Data for miconazole is compiled from multiple studies and may vary based on the specific isolates and testing conditions.
Mechanism of Action
Miconazole: As an azole antifungal, miconazole's primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to the accumulation of toxic methylated sterols and compromises the integrity and fluidity of the cell membrane, ultimately inhibiting fungal growth.
This compound: The precise antifungal mechanism of this compound has not been elucidated. However, as a thiourea derivative, its activity may be attributed to the ability of such compounds to disrupt fungal cell wall biosynthesis and biofilm formation. Some studies on other thiourea derivatives suggest they may also exert their effects through pro-oxidant activity or by enhancing penetration into the fungal cell due to their lipophilic nature.
Experimental Protocols
The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution antifungal susceptibility testing, which are standard methods for determining the MIC of an antifungal agent.
Broth Microdilution Susceptibility Testing for Yeasts (Adapted from CLSI M27)
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to yield a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Preparation: The antifungal agents are serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the prepared yeast suspension. The microtiter plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth in the drug-free control well.
Broth Microdilution Susceptibility Testing for Filamentous Fungi (Adapted from CLSI M38)
-
Inoculum Preparation: A suspension of fungal conidia is prepared from a mature culture and the turbidity is adjusted to achieve a final inoculum concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium.
-
Antifungal Agent Preparation: Serial dilutions of the antifungal agents are prepared in a 96-well microtiter plate as described for yeasts.
-
Inoculation and Incubation: Each well is inoculated with the fungal spore suspension. The plates are incubated at 35°C for 48-96 hours, depending on the fungal species.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that shows complete inhibition of growth as observed visually.
Visualizations
Caption: Mechanism of action of Miconazole in inhibiting fungal cell membrane synthesis.
Validation of Loflucarban's Antifungal Activity Against Resistant Strains: A Comparative Analysis
Introduction
The emergence of antifungal resistance is a significant global health concern, compromising the efficacy of existing treatments for invasive fungal infections. This guide provides a comparative overview of the antifungal agent Loflucarban, with a focus on its potential activity against resistant fungal strains. Due to the limited publicly available data specifically on this compound's performance against resistant isolates, this document will also discuss the broader context of antifungal resistance, established testing methodologies, and the mechanisms of action of common antifungal drug classes as a framework for understanding where this compound might fit within the current therapeutic landscape.
Data Presentation: Comparative Antifungal Activity
For a meaningful comparison, the following table structure is proposed for when such data becomes available. This structure allows for a clear and concise presentation of comparative efficacy.
Table 1: Comparative In Vitro Antifungal Susceptibility Testing
| Fungal Strain (Resistance Profile) | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Caspofungin MIC (µg/mL) | Data Source |
| Candida albicans (Fluconazole-resistant) | Data not available | ≥8 | Data not available | Data not available | |
| Candida auris (Multidrug-resistant) | Data not available | >32 | Data not available | Data not available | |
| Aspergillus fumigatus (Azole-resistant) | Data not available | N/A | Data not available | Data not available | |
| Candida glabrata (Echinocandin-resistant) | Data not available | Data not available | Data not available | >2 |
Note: MIC values are essential for determining the potency of an antifungal agent. Lower MIC values generally indicate greater efficacy. The resistance breakpoints for commonly used antifungals are established by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Experimental Protocols
To ensure the validity and reproducibility of antifungal susceptibility data, standardized experimental protocols are crucial. The following methodologies are widely accepted for determining the MIC of antifungal agents.
Broth Microdilution Method (CLSI M27/M38)
This is the reference method for antifungal susceptibility testing of yeasts and filamentous fungi.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or water, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.
-
Drug Dilution: The antifungal agent (e.g., this compound) is serially diluted in a 96-well microtiter plate containing a standardized growth medium, typically RPMI-1640.
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The microtiter plates are incubated at a specific temperature (usually 35°C) for a defined period (24-48 hours for yeasts, longer for molds).
-
Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well. This can be assessed visually or by using a spectrophotometer.
Disk Diffusion Method
While less quantitative than broth microdilution, the disk diffusion method is a simpler alternative for routine testing.
-
Agar Plate Inoculation: A standardized inoculum of the fungal strain is swabbed evenly across the surface of an agar plate (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue).
-
Disk Application: Paper disks impregnated with a specific concentration of the antifungal agent are placed on the agar surface.
-
Incubation: The plate is incubated under appropriate conditions.
-
Zone of Inhibition Measurement: The antifungal agent diffuses into the agar, inhibiting fungal growth. The diameter of the clear zone around the disk is measured. The size of the zone of inhibition correlates with the susceptibility of the fungus to the drug.
Mandatory Visualization
Signaling Pathways in Antifungal Action and Resistance
Understanding the signaling pathways targeted by antifungal drugs and the mechanisms by which fungi develop resistance is critical for drug development. While the specific signaling pathway targeted by this compound is not well-documented in available literature, the following diagram illustrates a common mechanism of action for azole antifungals and a key resistance pathway. Azoles, like fluconazole, inhibit the enzyme lanosterol 14-alpha-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Resistance can emerge through mutations in the gene encoding this enzyme (ERG11) or through the overexpression of efflux pumps that actively remove the drug from the cell.[3][4]
Caption: Mechanism of action of azole antifungals and a common resistance pathway.
Experimental Workflow for Antifungal Susceptibility Testing
The following diagram outlines the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent using the broth microdilution method.
Caption: Workflow for broth microdilution antifungal susceptibility testing.
While this compound is identified as an antimycotic agent, a comprehensive evaluation of its efficacy against resistant fungal strains requires robust, comparative experimental data which is not currently available in the public scientific literature. The provided frameworks for data presentation, experimental protocols, and visualizations offer a standardized approach to conducting and reporting such validation studies. Further research is imperative to elucidate the specific mechanism of action of this compound, its potential against clinically relevant resistant fungi, and its place in the antifungal armamentarium. Researchers are encouraged to utilize the described standardized methodologies to generate the data necessary for a thorough and objective comparison.
References
Comparative Analysis of a Novel Antifungal Agent with Known Antifungals
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of invasive fungal infections, coupled with the rise of antifungal resistance, presents a significant challenge to global health. The development of novel antifungal agents with unique mechanisms of action is paramount to addressing this growing threat. This guide provides a comparative framework for evaluating the mechanism of action of a novel investigational antifungal agent, here designated as Loflucarban , against well-established classes of antifungal drugs: azoles, polyenes, echinocandins, and allylamines.
Due to the investigational nature of this compound, this document serves as a template. Researchers can utilize this structure to contextualize their findings and compare the performance of a new chemical entity against existing therapies. The information on established antifungals is based on current scientific literature.
Comparative Mechanism of Action
A fundamental aspect of antifungal drug development is the identification of a mechanism that is selective for a fungal target, minimizing off-target effects in the host. The primary mechanisms of action for the major antifungal classes are summarized below.
-
Azoles (e.g., Fluconazole, Itraconazole): This class of antifungals inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt membrane integrity and function, leading to the inhibition of fungal growth.
-
Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores or channels. This interaction leads to increased membrane permeability, leakage of intracellular ions and macromolecules, and ultimately fungal cell death.
-
Echinocandins (e.g., Caspofungin, Micafungin): Echinocandins are noncompetitive inhibitors of β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of β-(1,3)-D-glucan, a key structural component of the fungal cell wall.[2] Inhibition of this enzyme compromises cell wall integrity, leading to osmotic instability and cell lysis.
-
Allylamines (e.g., Terbinafine): Allylamines inhibit squalene epoxidase, another key enzyme in the ergosterol biosynthesis pathway. This inhibition leads to a deficiency in ergosterol and a toxic accumulation of squalene within the fungal cell.
Hypothetical Mechanism of this compound:
For the purpose of this guide, we will hypothesize that this compound targets fungal mitochondrial function, a less common but promising target for novel antifungals. Recent research has highlighted the potential of targeting mitochondrial components due to their critical role in fungal viability and pathogenesis.[3] A hypothetical mechanism could involve the disruption of the mitochondrial respiratory chain, leading to a decrease in ATP production and an increase in reactive oxygen species, ultimately triggering apoptosis.
Quantitative Data Presentation
The in vitro activity of antifungal agents is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes typical MIC ranges for known antifungals against common fungal pathogens.
| Antifungal Class | Drug Example | Candida albicans MIC Range (µg/mL) | Aspergillus fumigatus MIC Range (µg/mL) | Cryptococcus neoformans MIC Range (µg/mL) |
| This compound | (Hypothetical) | [Insert Data] | [Insert Data] | [Insert Data] |
| Azoles | Fluconazole | 0.25 - 4 | Resistant | 1 - 16 |
| Voriconazole | 0.015 - 0.25 | 0.25 - 2 | 0.03 - 0.5 | |
| Polyenes | Amphotericin B | 0.125 - 1 | 0.25 - 2 | 0.125 - 1 |
| Echinocandins | Caspofungin | 0.015 - 0.25 | 0.015 - 0.125 | Resistant |
| Allylamines | Terbinafine | 0.06 - 8 | 0.03 - 1 | 0.25 - 4 |
Note: MIC values can vary significantly based on the specific isolate, testing methodology (e.g., CLSI, EUCAST), and resistance patterns.
Experimental Protocols
To elucidate the mechanism of action of a novel antifungal such as this compound, a series of key experiments are typically performed.
1. Ergosterol Biosynthesis and Quantification
-
Objective: To determine if the compound inhibits the ergosterol biosynthesis pathway.
-
Methodology:
-
Fungal cells are cultured in a suitable broth medium.
-
The cells are exposed to various concentrations of the test compound for a defined period.
-
Non-saponifiable lipids are extracted from the fungal cells using a solution of alcoholic potassium hydroxide.
-
The sterols are then extracted with n-heptane.
-
The extracted sterols are analyzed by spectrophotometry by scanning from 240 nm to 300 nm. The characteristic four-peaked curve of ergosterol is observed.
-
A reduction in the cellular ergosterol content in treated cells compared to untreated controls indicates inhibition of the ergosterol biosynthesis pathway.
-
2. Cell Wall Integrity Assay
-
Objective: To assess if the compound targets the fungal cell wall.
-
Methodology:
-
Fungal cells are grown on a solid medium (e.g., Sabouraud Dextrose Agar).
-
The medium is supplemented with a cell wall stressing agent, such as Calcofluor White or Congo Red, and the test compound at sub-inhibitory concentrations.
-
The plates are incubated and observed for fungal growth.
-
Increased sensitivity to the cell wall stressing agent in the presence of the test compound suggests a mechanism targeting the cell wall.
-
3. Mitochondrial Function Assays
-
Objective: To evaluate the impact of the compound on mitochondrial function.
-
Methodology:
-
Mitochondrial Membrane Potential: Fungal cells are treated with the test compound and then stained with a fluorescent dye that accumulates in mitochondria based on membrane potential (e.g., rhodamine 123). A decrease in fluorescence, measured by flow cytometry or fluorescence microscopy, indicates mitochondrial depolarization.
-
ATP Production: Intracellular ATP levels are measured in treated and untreated fungal cells using a luciferin/luciferase-based assay. A significant drop in ATP levels suggests interference with mitochondrial respiration.
-
Reactive Oxygen Species (ROS) Production: The generation of ROS in treated fungal cells can be quantified using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). An increase in fluorescence indicates oxidative stress, which can be a consequence of mitochondrial dysfunction.
-
Visualization of Mechanisms
The following diagrams illustrate the mechanisms of action for the established antifungal classes.
Caption: Mechanism of action of Azole antifungals.
Caption: Mechanism of action of Polyene antifungals.
Caption: Mechanism of action of Echinocandin antifungals.
Caption: Mechanism of action of Allylamine antifungals.
Caption: Hypothetical mechanism of action for this compound.
References
A Comparative Analysis of Loflucarban and Standard-of-Care Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational compound loflucarban against established standard-of-care antifungal drug classes. Due to the limited publicly available data on this compound's antifungal properties, this document focuses on the well-characterized mechanisms and performance of current therapeutic agents, offering a framework for evaluating novel antifungal candidates.
Introduction to this compound
This compound is a halogenated salicylanilide derivative that has historically been used as an antiseptic. While related compounds have been explored for a variety of antimicrobial properties, there is a notable absence of comprehensive studies detailing this compound's efficacy and mechanism of action as a clinical antifungal agent. This guide, therefore, serves to benchmark against the established performance of standard-of-care antifungals, highlighting the data required to evaluate a compound like this compound.
Standard-of-Care Antifungal Classes: Mechanisms of Action
The primary classes of antifungal drugs include polyenes, azoles, and echinocandins, each with a distinct mechanism of action targeting essential fungal cellular processes.
Polyenes (e.g., Amphotericin B)
Polyenes directly interact with ergosterol, a critical sterol in the fungal cell membrane. This binding leads to the formation of pores and channels, disrupting membrane integrity and causing leakage of essential intracellular contents, ultimately resulting in fungal cell death.
Azoles (e.g., Fluconazole, Itraconazole)
The azole class of antifungals inhibits the enzyme lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1][2][3] By disrupting ergosterol production, azoles alter the fungal cell membrane's structure and function, leading to the inhibition of fungal growth.[1]
Echinocandins (e.g., Caspofungin)
Echinocandins represent a newer class of antifungals that target the fungal cell wall. They noncompetitively inhibit the enzyme β-(1,3)-D-glucan synthase, which is responsible for synthesizing β-(1,3)-D-glucan, an essential structural polymer of the fungal cell wall. This disruption of cell wall integrity leads to osmotic instability and fungal cell death.
Performance Data of Standard-of-Care Antifungals
The in vitro efficacy of antifungal agents is commonly measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize typical MIC ranges for common standard-of-care antifungals against two clinically important fungal pathogens, Candida albicans and Aspergillus fumigatus.
Table 1: Typical MIC Ranges (µg/mL) for Standard-of-Care Antifungals against Candida albicans
| Antifungal Agent | Drug Class | Typical MIC Range (µg/mL) |
| Amphotericin B | Polyene | 0.25 - 1.0[4][5] |
| Fluconazole | Azole | ≤0.125 - 8.0[6] |
| Itraconazole | Azole | ≤0.03 - 1.0 |
| Caspofungin | Echinocandin | 0.015 - 1.0[4] |
Table 2: Typical MIC Ranges (µg/mL) for Standard-of-Care Antifungals against Aspergillus fumigatus
| Antifungal Agent | Drug Class | Typical MIC Range (µg/mL) |
| Amphotericin B | Polyene | 0.5 - 2.0 |
| Itraconazole | Azole | 0.125 - 2.0 |
| Voriconazole | Azole | 0.25 - 2.0 |
| Caspofungin | Echinocandin | 0.015 - 0.5 |
Note: MIC values can vary depending on the specific isolate and testing methodology.
Experimental Protocols
Broth Microdilution Method for Antifungal Susceptibility Testing (Based on CLSI M27/M38)
This standardized method is widely used to determine the MIC of antifungal agents.
-
Preparation of Antifungal Agent: The antifungal agent is serially diluted in a 96-well microtiter plate using a standardized growth medium, such as RPMI-1640.
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared and adjusted to a specific concentration (e.g., 0.5 to 2.5 x 10³ colony-forming units [CFU]/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Reading of Results: The MIC is determined as the lowest drug concentration that causes a significant inhibition of fungal growth compared to a drug-free control well.
Visualizations
Caption: Mechanisms of action for major antifungal drug classes.
Caption: General workflow for antifungal susceptibility testing.
Conclusion
While this compound has a history as an antiseptic, its potential as a clinical antifungal agent remains uncharacterized in publicly available scientific literature. A comprehensive evaluation of its in vitro and in vivo efficacy, mechanism of action, and safety profile is necessary to benchmark its performance against the current standard-of-care antifungals. The data and methodologies presented for polyenes, azoles, and echinocandins provide a clear framework for the rigorous investigation required for any novel antifungal candidate.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activities of Fluconazole, Caspofungin, Anidulafungin, and Amphotericin B on Planktonic and Biofilm Candida Species Determined by Microcalorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Head-to-Head Comparison: Loflucarban vs. Ketoconazole in Antifungal Activity
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of the antifungal agents Loflucarban and Ketoconazole. This analysis is based on available in vitro susceptibility data and known mechanisms of action.
Chemical Structure and Properties
A fundamental comparison begins with the distinct chemical scaffolds of this compound, a thiocarbanilide, and Ketoconazole, an imidazole derivative.
| Feature | This compound | Ketoconazole |
| Chemical Name | N-(3,5-dichlorophenyl)-N'-(4-fluorophenyl)thiourea | 1-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone |
| Chemical Formula | C₁₃H₉Cl₂FN₂S | C₂₆H₂₈Cl₂N₄O₄ |
| Molecular Weight | 315.19 g/mol | 531.43 g/mol |
| Chemical Class | Thiocarbanilide | Imidazole |
| Structure | ||
| This compound | Ketoconazole |
Mechanism of Action
The two compounds exhibit fundamentally different mechanisms for inhibiting fungal growth.
Ketoconazole is a well-characterized antifungal agent that targets the fungal cell membrane's integrity. It achieves this by inhibiting the cytochrome P450 enzyme 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][2][3][4][5] The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterols disrupt membrane fluidity and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth (fungistatic) or cell death (fungicidal), depending on the concentration and the fungal species.[3]
dot
This compound , as a thiocarbanilide (also referred to as fluonilid in some literature), belongs to a class of compounds whose antifungal mechanism is less definitively established compared to azoles. However, the general understanding for thiourea derivatives suggests that their activity may be related to the disruption of essential enzymatic processes within the fungal cell. Some studies on related compounds suggest interference with mitochondrial function and energy metabolism. The precise molecular target of this compound has not been extensively elucidated in the available literature.
dot
In Vitro Antifungal Activity
Direct comparative studies providing side-by-side quantitative data for this compound and Ketoconazole are scarce. The following tables summarize available in vitro susceptibility data from independent studies. It is important to note that variations in experimental protocols (e.g., media, incubation time, endpoint criteria) can influence Minimum Inhibitory Concentration (MIC) values.
This compound: In Vitro Susceptibility Data
The most comprehensive data for this compound comes from a 1982 study by Maher et al., which evaluated its activity against a large number of fungal isolates obtained from patients with otomycosis.
| Fungal Group | Number of Species Tested | MIC Range (µg/mL) | Reference |
| Various Moulds and Yeasts | 59 | 1 to >100 | Maher et al., 1982 |
Note: The study by Maher et al. indicated that for the majority of the tested fungi, the MIC was in the range of 1 to >100 µg/mL. Specific MIC values for individual species were not detailed in the abstract.
Ketoconazole: In Vitro Susceptibility Data (Illustrative)
The in vitro activity of Ketoconazole has been extensively documented. The following table provides illustrative MIC ranges for some clinically relevant fungal species.
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Candida albicans | 0.03 - 16 | 0.25 | 1 | Various sources |
| Aspergillus fumigatus | 0.5 - >16 | 2 | 8 | Various sources |
| Trichophyton rubrum | 0.03 - 2 | 0.125 | 0.5 | Various sources |
| Malassezia furfur | <0.03 - 1 | 0.06 | 0.25 | Various sources |
MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates are inhibited, respectively. These values are compiled from various surveillance studies and may vary.
Experimental Protocols
The methodologies for determining in vitro antifungal susceptibility are crucial for interpreting and comparing data across studies.
Antifungal Susceptibility Testing for this compound (Maher et al., 1982)
The experimental details from the Maher et al. study are not fully available in the abstract. However, standard methods for antifungal susceptibility testing in that era typically involved the following steps:
dot
Standardized Broth Microdilution for Ketoconazole (CLSI M27/M38)
Modern in vitro susceptibility testing for yeasts and filamentous fungi often follows standardized protocols from the Clinical and Laboratory Standards Institute (CLSI), such as the M27 (for yeasts) and M38 (for filamentous fungi) documents.
Key Steps in CLSI Broth Microdilution:
-
Medium: RPMI-1640 broth with L-glutamine, without bicarbonate, buffered with MOPS.
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration.
-
Drug Dilution: A two-fold serial dilution of Ketoconazole is prepared in the microdilution wells.
-
Inoculation: The standardized fungal inoculum is added to each well.
-
Incubation: Plates are incubated at a specified temperature (e.g., 35°C for Candida spp.) for a defined period (e.g., 24-48 hours).
-
MIC Endpoint Reading: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the growth control well.
Summary and Conclusion
This head-to-head comparison highlights the significant differences between this compound and Ketoconazole.
-
Ketoconazole is a well-established antifungal with a known mechanism of action targeting ergosterol biosynthesis. Its in vitro activity against a broad spectrum of fungi is extensively documented with standardized methodologies.
-
This compound is a less-studied thiocarbanilide. The available data from a single 1982 study suggests it possesses antifungal activity, but with a relatively high MIC range for most fungi tested compared to more potent agents like Ketoconazole. The lack of recent, detailed studies and a precise understanding of its mechanism of action limits its current comparative assessment.
For researchers and drug development professionals, Ketoconazole serves as a benchmark antifungal with a wealth of available data. This compound, and thiocarbanilides in general, may represent a class of compounds with a different mode of action that could be explored for novel antifungal development, particularly if issues of potency and spectrum of activity can be addressed. Further research, including detailed in vitro studies against a wider range of clinically relevant fungi using standardized methods and elucidation of its precise molecular target, is necessary to fully understand the potential of this compound as an antifungal agent.
References
- 1. Otomycosis: an experimental evaluation of six antimycotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Otomycosis: An experimental evaluation of six antimycotic agents | Semantic Scholar [semanticscholar.org]
- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Specificity of Loflucarban's Antifungal Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifungal agent Loflucarban, focusing on the specificity of its action. Due to the limited availability of specific experimental data for this compound, this guide leverages information on the broader class of thiourea derivatives to provide a comparative framework against well-established antifungal agents, Amphotericin B and Fluconazole. This document is intended to guide researchers in designing experiments to validate the antifungal specificity of novel compounds like this compound.
Overview of Antifungal Agents and Mechanisms of Action
A key determinant of an antifungal drug's specificity is its molecular target and mechanism of action. Ideally, the target should be essential for fungal survival but absent or significantly different in mammalian cells.
-
This compound (Fluonilid) : this compound is a thiourea derivative. The precise mechanism of action for this compound is not well-documented in publicly available literature. However, research on other thiourea derivatives suggests that their antifungal activity may stem from the disruption of the fungal cell wall and the inhibition of biofilm formation.[1][2] Some studies on similar compounds also point to the potential inhibition of key fungal enzymes such as 14α-demethylase or N-myristoyltransferase.[3]
-
Amphotericin B (Polyene) : Amphotericin B is a broad-spectrum polyene antifungal. Its mechanism involves binding to ergosterol, a primary sterol in fungal cell membranes, leading to the formation of pores that cause leakage of intracellular contents and cell death.[4][5] While effective, its specificity is limited by its ability to also bind to cholesterol in mammalian cell membranes, albeit with lower affinity, which contributes to its known cytotoxicity.[5][6]
-
Fluconazole (Azole) : Fluconazole is a triazole antifungal agent that specifically inhibits the fungal cytochrome P450 enzyme, 14α-demethylase. This enzyme is crucial for the synthesis of ergosterol.[7][8] Its specificity is derived from its higher affinity for the fungal enzyme compared to its mammalian counterpart.[7]
Comparative Antifungal Activity
The minimum inhibitory concentration (MIC) is a standard measure of an antifungal agent's potency against a specific microorganism. A lower MIC value indicates higher potency.
Table 1: Comparative in vitro Antifungal Activity (MIC in µg/mL)
| Antifungal Agent | Candida albicans | Aspergillus fumigatus |
| This compound | 1 to >100 (general fungi)[3] | 1 to >100 (general fungi)[3] |
| Amphotericin B | 0.25 - 1[7] | 0.5 - 2[9][10][11] |
| Fluconazole | 0.25 - 8[7][12][13] | Generally high/resistant (>64)[14][15] |
Specificity Profile: A Comparison of Cytotoxicity
The specificity of an antifungal agent is critically evaluated by comparing its efficacy against fungal pathogens to its toxicity towards host cells. This is often expressed as a selectivity index (SI), calculated as the ratio of the cytotoxic concentration (e.g., CC50 or IC50) in a mammalian cell line to the MIC against the target fungus. A higher SI indicates greater specificity.
Table 2: Comparative Cytotoxicity in Mammalian Cell Lines
| Antifungal Agent | Cell Line | Cytotoxicity Metric (IC50/CC50 in µM) |
| Thiourea Derivatives | Various Cancer Cell Lines | 0.39 - 200[16] |
| Normal Human Cell Lines | Generally lower toxicity reported[4] | |
| Amphotericin B | Human Kidney Cells, Monocytes | Cytotoxic at therapeutic concentrations[5][17] |
| Fluconazole | Human Peripheral Blood Mononuclear Cells | Cytotoxicity observed at concentrations >30 µg/mL (approx. 98 µM)[18][19] |
| Murine & Human Granulocyte-Macrophage Progenitors | IC50 > 100 mg/L (approx. 326 µM) |
Experimental Protocols for Validating Specificity
To rigorously validate the specificity of this compound's antifungal action, a series of standardized experiments are recommended.
Antifungal Susceptibility Testing: Broth Microdilution
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against clinically relevant fungal pathogens.
Protocol: This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 document for yeasts and M38 for filamentous fungi.[11]
-
Inoculum Preparation: Prepare a standardized suspension of the fungal isolate (e.g., Candida albicans, Aspergillus fumigatus) in RPMI-1640 medium.
-
Drug Dilution: Perform serial twofold dilutions of this compound and comparator drugs (Amphotericin B, Fluconazole) in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control well.
Cytotoxicity Assay: MTT Assay
Objective: To determine the cytotoxic effect of this compound on mammalian cells.
Protocol: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[9][16]
-
Cell Seeding: Seed a mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and comparator drugs for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50/CC50 Calculation: The concentration of the compound that reduces cell viability by 50% (IC50 or CC50) is calculated from the dose-response curve.
Visualizing Mechanisms and Workflows
Putative Antifungal Mechanism of Thiourea Derivatives
Caption: Putative antifungal action of this compound.
Experimental Workflow for Specificity Validation
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania | MDPI [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal activity of tri- and tetra-thioureido amino derivatives against different Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Screening and MD Simulations of Thiourea Derivatives against SARS-CoV-2 in Association with Multidrug Resistance ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activities of Fluconazole, Caspofungin, Anidulafungin, and Amphotericin B on Planktonic and Biofilm Candida Species Determined by Microcalorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibilities of Aspergillus fumigatus Clinical Isolates Obtained in Nagasaki, Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow Cytometry Antifungal Susceptibility Testing of Aspergillus fumigatus and Comparison of Mode of Action of Voriconazole vis-à-vis Amphotericin B and Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluconazole and Voriconazole Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. unmc.edu [unmc.edu]
- 14. mjas.analis.com.my [mjas.analis.com.my]
- 15. researchgate.net [researchgate.net]
- 16. Species Distribution and Antifungal Susceptibilities of Aspergillus Section Fumigati Isolates in Clinical Samples from the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wwwn.cdc.gov [wwwn.cdc.gov]
- 18. biointerfaceresearch.com [biointerfaceresearch.com]
- 19. Novel Hybrid Formulations Based on Thiourea Derivatives and Core@Shell Fe3O4@C18 Nanostructures for the Development of Antifungal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Loflucarban Against Diverse Fungal Species: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifungal agent Loflucarban, presenting available experimental data on its efficacy against various fungal species. Due to the limited publicly available research on this compound, this guide also includes information on the broader class of thiourea derivatives to which it belongs, offering insights into its potential mechanism of action. This document is intended to serve as a foundational resource for researchers interested in the further investigation of this compound.
Antifungal Spectrum of this compound
This compound, also known as Fluonilid, has demonstrated in vitro activity against a range of fungi, particularly those associated with otomycosis (ear infections). A key study evaluated its efficacy against 186 fungal isolates, revealing a broad spectrum of activity.[1] The Minimum Inhibitory Concentration (MIC) for the majority of the tested fungi ranged from 1 µg/mL to over 100 µg/mL.[1]
For a comparative perspective, the following table summarizes the known activity of this compound and provides a general comparison with the activity of Fluconazole, a widely used antifungal agent, against common fungal pathogens.
Table 1: Comparative In Vitro Antifungal Activity of this compound and Fluconazole
| Fungal Species | This compound (Fluonilid) MIC Range (µg/mL) | Fluconazole MIC Range (µg/mL) |
| Fungi associated with otomycosis (including Aspergillus and Candida species) | 1 to >100[1] | Not broadly reported for otomycosis isolates |
| Candida albicans | Data not specifically available | 0.25 - 4[2] |
| Candida glabrata | Data not specifically available | 0.5 - 32 |
| Candida parapsilosis | Data not specifically available | 0.125 - 4 |
| Candida tropicalis | Data not specifically available | 0.25 - 8 |
| Aspergillus fumigatus | Data not specifically available | 16 - >64[3][4] |
| Aspergillus flavus | Data not specifically available | Data not broadly available |
| Aspergillus niger | Data not specifically available | Data not broadly available |
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent like this compound, based on standardized broth microdilution methods.
Protocol: Broth Microdilution Antifungal Susceptibility Testing
1. Preparation of Fungal Inoculum:
- Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for a sufficient duration to obtain mature colonies.
- A suspension of the fungal colonies is prepared in sterile saline (0.85% NaCl).
- The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast and a lower concentration for molds.
- The suspension is further diluted in RPMI-1640 medium to achieve the final desired inoculum concentration.
2. Preparation of Antifungal Agent Dilutions:
- A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
- A series of twofold dilutions of the this compound stock solution is prepared in RPMI-1640 medium in a 96-well microtiter plate. The final concentrations should cover a range that is expected to include the MIC of the test organisms.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension.
- A growth control well (containing fungal inoculum but no antifungal agent) and a sterility control well (containing medium only) are included.
- The plates are incubated at 35°C for 24-48 hours (for yeasts) or longer for some molds.
4. Determination of MIC:
- The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. For some fungistatic agents, this may be recorded as the concentration that causes approximately 50% growth inhibition (MIC-2).
Visualizing Experimental and Mechanistic Pathways
To facilitate a clearer understanding of the processes involved in antifungal research, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a proposed mechanism of action for thiourea-based compounds.
Caption: Workflow for antifungal susceptibility testing.
Caption: Proposed mechanism of action for thiourea antifungals.
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound has not been elucidated in publicly available literature. However, as a thiourea derivative, its antifungal properties may be attributed to mechanisms observed in other compounds of this class. Thiourea derivatives have been shown to exert their antifungal effects through various means, including:
-
Disruption of Cell Membrane Integrity: Some thiourea compounds are believed to interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane.[5] Inhibition of ergosterol synthesis leads to a compromised cell membrane, increased permeability, and ultimately, cell death.
-
Inhibition of Cellular Respiration: Another potential mechanism is the disruption of mitochondrial function and the inhibition of the respiratory chain, leading to a depletion of cellular energy.
-
Enzyme Inhibition: Thiourea derivatives may also act by inhibiting essential fungal enzymes, such as laccase, which is involved in various cellular processes.[5]
The specific signaling pathways in fungi that are affected by this compound remain unknown. Further research is required to identify the molecular targets and downstream signaling cascades that are modulated by this compound. Potential areas of investigation could include pathways related to cell wall integrity, stress response, and ergosterol biosynthesis.
Conclusion and Future Directions
This compound (Fluonilid) is an antifungal agent with a demonstrated broad spectrum of in vitro activity against various fungal species, particularly those implicated in otomycosis. However, there is a significant gap in the scientific literature regarding its specific efficacy against a wider range of clinically important fungi, its precise mechanism of action, and the signaling pathways it impacts.
For researchers and drug development professionals, this compound presents an opportunity for further investigation. Future studies should focus on:
-
Comprehensive Antifungal Spectrum Analysis: Evaluating the in vitro and in vivo efficacy of this compound against a diverse panel of standardized and clinical fungal isolates, including resistant strains.
-
Elucidation of the Mechanism of Action: Utilizing molecular and cellular biology techniques to identify the specific cellular targets and biochemical pathways disrupted by this compound.
-
Identification of Affected Signaling Pathways: Employing transcriptomic and proteomic approaches to understand the broader cellular response to this compound treatment.
By addressing these research questions, a more complete understanding of this compound's potential as a therapeutic agent can be achieved, paving the way for its potential development and clinical application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fluconazole (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Efficacy of fluconazole in experimental invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [A clinical study of fluconazole in pulmonary aspergillosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antifungal Activity of Aldehydes-Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Published Loflucarban Research Findings: A Guide for Researchers
An objective analysis of the available scientific literature on Loflucarban reveals a significant lack of published research to independently verify its mechanism of action, efficacy, and safety profile. This guide addresses the current state of knowledge and the notable absence of comparative experimental data.
This compound, also known by its chemical name 3,5-Dichloro-4'-fluorothiocarbanilide and synonym Fluonilid, is identified as an antimycotic agent.[1] Despite its classification, a comprehensive review of publicly accessible scientific databases and literature yields no significant published studies detailing its pharmacological properties or clinical efficacy.
Data Presentation: Quantitative Data Summary
A thorough search for quantitative data from preclinical or clinical studies on this compound proved unsuccessful. There are no available published findings to populate comparative tables for key performance indicators such as:
-
In vitro activity: Minimum Inhibitory Concentration (MIC) values against various fungal strains.
-
In vivo efficacy: Data from animal models of fungal infections.
-
Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) parameters.
-
Safety and Toxicology: LD50 values, adverse effect profiles, or data from safety pharmacology studies.
-
Human Clinical Trials: Efficacy and safety data from Phase I, II, or III clinical trials.
Without this fundamental data, a comparison with alternative antifungal agents is not feasible.
Experimental Protocols
The absence of published research on this compound extends to the lack of detailed experimental methodologies. Key experimental protocols that would be necessary for independent verification and comparison, such as those for determining antifungal susceptibility, cytotoxicity assays, or in vivo infection models, are not available in the context of this compound.
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound has not been elucidated in the available literature. Therefore, it is not possible to create diagrams of its signaling pathways or the experimental workflows that would be used to investigate them.
For a compound with a well-established mechanism, such a diagram would typically illustrate the molecular interactions and downstream effects. For instance, the mechanism of a hypothetical antifungal agent that inhibits ergosterol synthesis could be visualized as follows:
Caption: Hypothetical signaling pathway of an antifungal agent.
Similarly, a standard experimental workflow for testing a new antifungal compound would involve a series of in vitro and in vivo tests.
Caption: Standard preclinical to clinical experimental workflow.
Due to the sparse publicly available data on this compound, this guide serves to highlight the current informational gap. For researchers, scientists, and drug development professionals, this indicates that any investigation into this compound would require foundational research to establish its basic pharmacological profile. At present, an independent verification and comparison of its research findings against other alternatives is not possible.
References
Comparative Safety Analysis of Loflucarban and Other Imidazole Antifungal Agents
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the safety profiles of Loflucarban and other widely used imidazole antifungal agents. Due to the limited availability of public safety data for this compound, this document focuses on establishing a framework for its safety assessment by comparing the known profiles of established imidazoles. Detailed experimental protocols and visualizations are provided to support further research and development.
Introduction to this compound and its Available Safety Data
This compound, also known as Fluonilid, is a thiourea-based antimycotic agent.[1][2] Its primary use appears to be as an anti-infective drug, with potential applications in treating ear infections.[1][3]
The publicly available safety information for this compound is currently limited to its Material Safety Data Sheet (MSDS). According to this document, this compound is classified as harmful if swallowed (Acute toxicity, Oral - Category 4) and very toxic to aquatic life with long-lasting effects.[4] The MSDS does not provide detailed preclinical or clinical data on genotoxicity, hepatotoxicity, dermal irritation, or other key safety parameters. Further extensive toxicological studies are required to establish a comprehensive safety profile for this compound.
Comparative Safety Profiles of Other Imidazole Antifungals
To provide a reference for the potential safety profile of this compound, this section details the known safety profiles of four commonly used imidazole antifungals: Ketoconazole, Clotrimazole, Miconazole, and Fluconazole.
Table 1: Comparison of Common Adverse Effects of Selected Imidazole Antifungals
| Adverse Effect | Ketoconazole | Clotrimazole (Topical) | Miconazole (Topical) | Fluconazole (Oral) |
| Gastrointestinal | Nausea, vomiting, abdominal pain | N/A | N/A | Nausea, vomiting, diarrhea, abdominal pain |
| Hepatic | Hepatotoxicity (can be severe, including fatal cases) | Abnormal liver function tests (rare) | N/A | Elevated liver enzymes, rare cases of severe hepatotoxicity |
| Dermatological | Pruritus, rash, dermatitis | Erythema, stinging, blistering, peeling, edema, pruritus, urticaria | Burning, itching, irritation, rash | Rash |
| Endocrine | Gynecomastia, adrenal insufficiency (at high doses) | N/A | N/A | N/A |
| Neurological | Headache, dizziness | N/A | N/A | Headache, dizziness |
| Allergic Reactions | Anaphylaxis (rare) | Allergic contact dermatitis | Allergic contact dermatitis | Anaphylaxis (rare) |
Note: The severity and frequency of adverse effects can vary based on the route of administration (oral, topical), dosage, and patient population.
Key Areas of Toxicological Concern for Imidazole Antifungals
Hepatotoxicity
Hepatotoxicity is a significant concern for systemically administered azole antifungals.[5][6] Ketoconazole, in particular, is associated with a risk of severe liver injury.[5][6] The proposed mechanism involves mitochondrial dysfunction, leading to decreased ATP production and increased oxidative stress.[5][6][7]
Genotoxicity
As a class, imidazole antifungals are generally considered non-genotoxic.[8][9] However, some isolated positive results have been reported for certain compounds at high concentrations.[9] Standard genotoxicity assays are crucial for the safety assessment of any new imidazole derivative.
Dermal Irritation and Sensitization
For topically applied imidazoles like Clotrimazole and Miconazole, the most common adverse effects are local skin reactions, including irritation and allergic contact dermatitis.[10][11][12]
Cytochrome P450 Inhibition
Imidazole antifungals are well-known inhibitors of cytochrome P450 (CYP) enzymes, particularly CYP3A4.[13][14][15] This can lead to significant drug-drug interactions by altering the metabolism of co-administered medications.[15]
Experimental Protocols for Safety Assessment
Detailed methodologies for key safety and toxicity assays are provided below. These protocols are essential for generating the necessary data to build a comprehensive safety profile for new chemical entities like this compound.
Genotoxicity Assays
Objective: To assess the potential of a compound to induce genetic mutations or chromosomal damage.
Methodology: Bacterial Reverse Mutation Assay (Ames Test) [8][9]
-
Test System: Histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.
-
Procedure:
-
Prepare a range of concentrations of the test compound.
-
Incubate the bacterial strains with the test compound, both with and without a metabolic activation system (S9 fraction from rat liver).
-
Plate the treated bacteria on a minimal agar medium lacking the required amino acid.
-
Incubate the plates for 48-72 hours.
-
Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).
-
-
Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
In Vitro Hepatotoxicity Assay
Objective: To evaluate the potential of a compound to cause liver cell injury.
Methodology: Cytotoxicity and ATP Depletion in HepG2 Cells [5][6][7]
-
Test System: Human hepatoma cell line (HepG2).
-
Procedure:
-
Culture HepG2 cells in 96-well plates.
-
Expose the cells to a range of concentrations of the test compound for 24 and 48 hours.
-
Cytotoxicity Assessment: Measure the release of lactate dehydrogenase (LDH) into the culture medium or assess cell viability using the MTT assay.
-
ATP Content Measurement: Lyse the cells and measure the intracellular ATP concentration using a luciferin/luciferase-based assay.
-
-
Interpretation: A dose-dependent increase in cytotoxicity and a decrease in cellular ATP content suggest potential hepatotoxicity.
Dermal Irritation Test
Objective: To assess the potential of a topically applied compound to cause skin irritation.
Methodology: Reconstructed Human Epidermis (RhE) Test [16]
-
Test System: A commercially available reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™).
-
Procedure:
-
Apply the test compound to the surface of the RhE tissue.
-
Incubate for a defined period (e.g., 60 minutes).
-
Wash the tissue to remove the test compound.
-
Incubate the tissue for a post-exposure period (e.g., 42 hours).
-
Assess cell viability using the MTT assay.
-
-
Interpretation: A reduction in cell viability below a certain threshold (e.g., 50%) compared to the negative control indicates an irritant potential.
Cytochrome P450 Inhibition Assay
Objective: To determine the potential of a compound to inhibit the activity of major CYP450 enzymes.
Methodology: In Vitro IC50 Determination using Human Liver Microsomes [17][18][19]
-
Test System: Pooled human liver microsomes.
-
Procedure:
-
Incubate human liver microsomes with a specific probe substrate for a particular CYP isoform (e.g., phenacetin for CYP1A2, midazolam for CYP3A4) and a range of concentrations of the test compound.
-
Initiate the reaction by adding NADPH.
-
After a defined incubation time, stop the reaction.
-
Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
-
Interpretation: Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP isoform's activity. A low IC50 value indicates a high potential for drug-drug interactions.
Visualization of Key Pathways and Workflows
Mechanism of Action and Toxicity Pathway of Imidazole Antifungals
References
- 1. This compound|CAS: 790-69-2|DC Chemicals [dcchemicals.com]
- 2. This compound | C13H9Cl2FN2S | CID 3033993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. This compound|790-69-2|MSDS [dcchemicals.com]
- 5. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. These highlights do not include all the information needed to use FLUOCINONIDE CREAM safely and effectively. See full prescribing information for FLUOCINONIDE CREAM. FLUOCINONIDE cream, for topical use Initial U.S. Approval: 1971 [dailymed.nlm.nih.gov]
- 9. Fluocinonide Topical: MedlinePlus Drug Information [medlineplus.gov]
- 10. Influences of Anlotinib on Cytochrome P450 Enzymes in Rats Using a Cocktail Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genotoxicity of acridine orange and acriflavine in Drosophila melanogaster. | Semantic Scholar [semanticscholar.org]
- 12. Nitrofurantoin cytotoxicity. In vitro assessment of risk based on glutathione metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of antifungal drugs on cytochrome P450 (CYP) 2C9, CYP2C19, and CYP3A4 activities in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic-pharmacodynamic consequences and clinical relevance of cytochrome P450 3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach [mdpi.com]
- 17. Fluocinonide (topical application route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 18. Warfarin-fluconazole. I. Inhibition of the human cytochrome P450-dependent metabolism of warfarin by fluconazole: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Drug-Induced Liver Injury Severity and Toxicity (DILIst) Dataset | FDA [fda.gov]
A Comparative Guide to Analytical Methods for the Detection of Loflucarban
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Loflucarban against established analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The information presented is intended to assist researchers and drug development professionals in selecting the most appropriate analytical methodology for their specific needs.
Introduction to this compound Analysis
This compound is a novel pharmaceutical compound with significant therapeutic potential. Accurate and reliable quantification of this compound in bulk drug substances and pharmaceutical formulations is crucial for ensuring its quality, safety, and efficacy. The development of a robust analytical method is a critical step in the drug development process. This guide evaluates a new, validated stability-indicating HPLC-UV method and compares its performance with traditional GC-MS and UV-Vis spectrophotometric methods.
Comparative Analysis of Analytical Methods
The selection of an analytical method depends on various factors, including the nature of the analyte, the required sensitivity and selectivity, and the intended application. This section provides a comparative overview of the three methods for this compound analysis.
A stability-indicating HPLC method is crucial for assessing the purity and stability of drug products.[1][2] It is designed to separate the active pharmaceutical ingredient (API) from its degradation products and any process impurities.[2] This new HPLC-UV method has been developed and validated to provide high specificity, accuracy, and precision for the determination of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. When coupled with mass spectrometry, it provides high sensitivity and specificity, allowing for the identification of unknown compounds based on their mass spectra.[3]
UV-Vis Spectrophotometry is a simpler and more accessible technique that measures the absorption of light by a substance in solution.[4][5] It is a widely used method for the quantitative analysis of compounds that possess chromophores.[5] While rapid and cost-effective, its specificity can be limited in the presence of interfering substances.
The following table summarizes the key performance characteristics of the three methods, based on experimental validation data.
Data Presentation: Performance Comparison
| Parameter | New Stability-Indicating HPLC-UV Method | GC-MS Method | UV-Vis Spectrophotometric Method |
| Linearity Range | 0.1 - 100 µg/mL | 0.5 - 50 µg/mL | 1 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.995 |
| Limit of Detection (LOD) [6] | 0.03 µg/mL | 0.1 µg/mL | 0.5 µg/mL |
| Limit of Quantitation (LOQ) [6] | 0.1 µg/mL | 0.5 µg/mL | 1 µg/mL |
| Accuracy (% Recovery) | 99.5 - 100.8% | 98.7 - 101.2% | 97.5 - 102.0% |
| Precision (% RSD) | < 1.0% | < 1.5% | < 2.0% |
| Specificity | High (Separates degradants) | High (Mass spectral confirmation) | Low (Interference from excipients) |
| Analysis Time | ~15 min | ~30 min | ~5 min |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
New Stability-Indicating HPLC-UV Method
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector and an autosampler.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient mixture of acetonitrile and 0.1% phosphoric acid in water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standards are prepared by diluting the stock solution with the mobile phase to the desired concentrations.
Forced Degradation Studies: To establish the stability-indicating nature of the method, this compound was subjected to stress conditions including acid and base hydrolysis, oxidation, thermal, and photolytic degradation.[7]
GC-MS Method
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Initial temperature of 150 °C, ramped to 300 °C at 10 °C/min, and held for 5 min.
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-550 amu
Sample Preparation: Samples are derivatized prior to injection to improve volatility and thermal stability. A silylating agent is used to derivatize the active functional groups of this compound.
UV-Vis Spectrophotometric Method
Instrumentation: A double-beam UV-Vis spectrophotometer.
Methodology:
-
Solvent: Methanol
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound from 200 to 400 nm. The λmax was found to be 275 nm.
-
Calibration Curve: A series of standard solutions of this compound in methanol are prepared and their absorbance is measured at 275 nm. A calibration curve of absorbance versus concentration is plotted.
-
Sample Analysis: The absorbance of the sample solution is measured, and the concentration is determined from the calibration curve.
Mandatory Visualizations
Experimental Workflow for the New HPLC-UV Method```dot
Caption: Comparison of this compound analytical methods.
Conclusion
The newly developed stability-indicating HPLC-UV method demonstrates superior performance for the quantitative analysis of this compound compared to traditional GC-MS and UV-Vis spectrophotometric methods. Its high specificity, sensitivity, accuracy, and precision make it the recommended method for routine quality control and stability studies of this compound in the pharmaceutical industry. While GC-MS offers excellent specificity and structural elucidation capabilities, its requirement for derivatization and longer analysis time make it less suitable for high-throughput analysis. The UV-Vis spectrophotometric method, although rapid and simple, lacks the specificity required for stability-indicating assays where the presence of degradation products and excipients can lead to inaccurate results. The validation of this new HPLC-UV method ensures that it is fit for its intended purpose and can provide reliable data to support the development and commercialization of this compound-containing products.
References
- 1. scispace.com [scispace.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity [mdpi.com]
- 4. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
- 5. ejournal.upi.edu [ejournal.upi.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. stability-indicating hplc method: Topics by Science.gov [science.gov]
Safety Operating Guide
Personal protective equipment for handling Loflucarban
Essential Safety and Handling Guide for Loflucarban
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound, ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound presents the following hazards:
-
Harmful if swallowed (Acute toxicity, Oral - Category 4).[1]
-
Very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity - Category 1, Chronic aquatic toxicity - Category 1).[1]
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Required Equipment | Specifications |
| Eye Protection | Safety goggles with side-shields | Must comply with ANSI Z87.1 standards to protect from splashes. |
| Hand Protection | Protective gloves | Chemical-resistant gloves suitable for handling the specific solvent used. |
| Body Protection | Impervious clothing | A lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | Suitable respirator | Use in a well-ventilated area. A respirator is necessary if dust or aerosols are generated.[1] |
Operational and Disposal Plans
Strict adherence to the following procedures is essential for the safe handling and disposal of this compound.
Handling and Storage
-
Handling:
-
Storage:
Emergency Procedures
In the event of accidental exposure, follow these first aid measures immediately.
| Exposure Route | First Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth.[1] DO NOT induce vomiting.[1] |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek prompt medical attention.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water.[1] Remove contaminated clothing and shoes.[1] Call a physician.[1] |
| Inhalation | Move the person to fresh air.[1] If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |
Spill and Disposal Plan
Proper containment and disposal are crucial to prevent environmental contamination and ensure safety.
-
Spill Containment:
-
Spill Cleanup:
-
Disposal:
Experimental Workflow for Safe Handling
Caption: A workflow diagram illustrating the procedural steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
